4-Penten-1-OL
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
pent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVWYMTUMSFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231562 | |
| Record name | Pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Penten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.06 [mmHg] | |
| Record name | 4-Penten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
821-09-0 | |
| Record name | 4-Penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pent-4-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PENTEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0558TQC6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Penten-1-ol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical properties of 4-Penten-1-ol (CAS: 821-09-0), a versatile reagent used in various chemical syntheses, including carbohydrate chemistry and the production of pharmaceuticals and agrochemicals.[1][2][3] This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes visualizations for key experimental workflows.
Core Physical and Chemical Properties
This compound is a colorless liquid known for its utility as a building block in organic synthesis.[4] Its structure consists of a five-carbon chain with a terminal alkene group and a primary alcohol functional group.[4]
Data Presentation: Summary of Physical Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₅H₁₀O | - | [1][5] |
| Molecular Weight | 86.13 g/mol | - | [1][5] |
| Appearance | Clear, colorless liquid | Standard Temperature and Pressure | [2][5] |
| Boiling Point | 134-137 °C | at 760 mmHg | [1][6] |
| Melting Point | 14.19 °C | (estimate) | [6] |
| Density | 0.834 g/mL | at 25 °C | [6] |
| Refractive Index | 1.429 - 1.430 | at 20 °C (n20/D) | [1][6] |
| Solubility in Water | 57 g/L | at 25 °C | [1][6] |
| Vapor Pressure | 2.45 - 3.06 mmHg | at 25 °C | [6] |
| Flash Point | 43 °C (109.4 °F) - 48 °C (118.4 °F) | Closed Cup | [1][7][8] |
| logP (Octanol/Water) | 1.2 | - | [9] |
Experimental Protocols
This section details the methodologies for determining key physical properties of liquid compounds like this compound.
2.1. Determination of Boiling Point (Micro-Reflux Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] For small sample volumes, a micro-boiling point determination is effective.
-
Apparatus : A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or Thiele tube, and a stirring mechanism.
-
Procedure :
-
Place a small volume (a few mL) of this compound into the test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Place the assembly in a heating block or Thiele tube and gently heat. A stirrer bar should be used to prevent bumping.[11]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor are expelled.[11]
-
Continue heating until a rapid and continuous stream of bubbles is observed, then stop heating.
-
The liquid will begin to cool. The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11] This signifies that the external pressure is equal to the vapor pressure inside the capillary.[10]
-
2.2. Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.
-
Apparatus : A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), an analytical balance, and a temperature-controlled water bath.
-
Procedure :
-
Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature (e.g., 25 °C) and place it in the temperature-controlled bath to reach thermal equilibrium.
-
Ensure the capillary in the stopper is filled, removing any excess liquid from the outside, and weigh the filled pycnometer (m₂).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the process of thermal equilibration and weigh the pycnometer filled with the sample (m₃).
-
The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
2.3. Determination of Refractive Index
The refractive index measures how light propagates through a substance. It is a fundamental property used for substance identification and purity assessment.[12] An Abbe refractometer is commonly used for this measurement.
-
Apparatus : An Abbe refractometer, a light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature water circulator.
-
Procedure :
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms. The liquid will form a thin film between them.
-
Connect the refractometer to the water circulator set to the desired temperature (e.g., 20 °C).
-
While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.
-
Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields appears sharp and is centered on the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
Visualizations: Workflows and Logical Structures
The following diagrams illustrate a typical experimental workflow and the logical structure of this technical guide.
Caption: Experimental workflow for boiling point determination.
Caption: Logical structure of this technical guide.
References
- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 821-09-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-戊烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.de [fishersci.de]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
An In-depth Technical Guide to 4-Penten-1-ol (CAS 821-09-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Penten-1-ol (CAS 821-09-0), a versatile unsaturated alcohol with significant applications in organic synthesis, materials science, and the pharmaceutical industry. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and safety information.
Physicochemical Properties
This compound, also known as 2-allylethyl alcohol, is a colorless liquid with the molecular formula C₅H₁₀O.[1][2][3] It is a flammable liquid and should be handled with appropriate safety precautions.[1][4][5]
| Property | Value | Reference |
| CAS Number | 821-09-0 | [1][6] |
| Molecular Formula | C₅H₁₀O | [1][2][3][6] |
| Molecular Weight | 86.13 g/mol | [1][6] |
| Boiling Point | 134-137 °C at 760 mmHg | [6][7] |
| Density | 0.834 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.429 | |
| Solubility in Water | 57 g/L at 25 °C | [4][9] |
| Flash Point | 43.33 °C (110.00 °F) TCC | [6] |
| Vapor Pressure | 2.45 mmHg at 25 °C | [6] |
Synthesis of this compound
A common and well-documented method for the synthesis of this compound involves the reaction of tetrahydrofurfuryl chloride with sodium in anhydrous ether.[7][10]
Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride
This protocol is adapted from Organic Syntheses.[7][10]
Step A: Preparation of Tetrahydrofurfuryl Chloride
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.
-
Cool the stirred mixture in an ice bath.
-
Add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3-5 drops per second, ensuring the temperature does not exceed 60 °C.
-
After the addition is complete, remove the ice bath and continue stirring for 3-4 hours.
-
Extract the resulting liquid or slurry with seven 500-mL portions of ether.
-
Combine the ether extracts, remove the ether by distillation, and wash the residue three times with 100-mL portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and distill under reduced pressure. The yield of tetrahydrofurfuryl chloride (boiling at 41–42 °C / 11 mm Hg) is typically 354–360 g (73–75%).[7]
Step B: Preparation of this compound
-
Fit a 2-liter three-necked flask with a mechanical stirrer, a separatory funnel, and a reflux condenser protected by a drying tube.
-
Add 112 g (4.87 moles) of powdered sodium to 700 mL of anhydrous ether in the flask.[7][10]
-
To the rapidly stirred suspension, add a few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 mL of anhydrous ether to initiate the reaction, which is indicated by a vigorous reaction and a blue coloration of the solution.[7][10]
-
Cool the flask in an ice bath and add the remainder of the tetrahydrofurfuryl chloride solution dropwise over a period of 5 hours.[7]
-
Continue stirring for an additional 2 hours after the addition is complete.
-
Decant the suspension from any remaining sodium and carefully decompose it with sufficient ice water to form two liquid layers.
-
Separate the ether layer and dry it over magnesium sulfate.
-
Remove the ether by distillation on a steam cone.
-
Distill the residue to obtain this compound, boiling at 134–137 °C. The expected yield is 161–178 g (76–83%).[7]
Synthesis Pathway
Caption: Synthesis of this compound from Tetrahydrofurfuryl Alcohol.
Chemical Reactions and Applications
This compound is a valuable building block in organic synthesis due to the presence of both a hydroxyl group and a terminal double bond. This dual functionality allows for a wide range of chemical transformations.
Key Applications:
-
Carbohydrate Chemistry: It is utilized as a reagent in the n-Pentenyl Glycoside methodology for the efficient assembly of complex homoglycans, such as the nonasaccharide component of a high-mannose glycoprotein.[4][8]
-
Pharmaceuticals and Agrochemicals: The compound serves as a starting material for the synthesis of various organic molecules in the pharmaceutical and agrochemical industries.[4][8][9][11]
-
Flavor and Fragrance: this compound is used as a flavoring agent in food and beverages and as an ingredient in perfumes.[11]
-
Organic Synthesis: It is a reactant in various organic reactions, including:
-
Epoxidation: It can be used to study the epoxidation of olefins.[4]
-
Esterification: It forms an ester bond at the C-terminus of linear peptides using HATU as a coupling agent.[8]
-
Intramolecular Aziridination: A sulfamate (B1201201) ester derived from this compound can undergo enantioselective intramolecular aziridination.
-
Application Workflow
Caption: Major application areas of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Availability | Reference |
| ¹H NMR | Data available | [1][12] |
| ¹³C NMR | Data available | [13] |
| Infrared (IR) | Data available | [1][3] |
| Mass Spectrometry (MS) | Data available | [1][2] |
Note: While the availability of spectra is confirmed, the raw spectral data is not included in this document.
Safety and Handling
This compound is a flammable liquid and vapor.[1][4][5] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][5][14]
GHS Hazard Information:
-
Pictogram: GHS02 (Flame)
Precautionary Measures:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][14]
-
P240: Ground and bond container and receiving equipment.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][14]
-
P403+P235: Store in a well-ventilated place. Keep cool.[5][14]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[14]
-
Skin Protection: Protective gloves and clothing.[14]
-
Respiratory Protection: Use in a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[4][14]
Storage and Stability:
Store in a cool, well-ventilated place, away from oxidizing agents.[4][14] Keep the container tightly closed.[4][14] This chemical may form peroxides upon concentration, such as during distillation.[1]
Emergency Procedures
Caption: Basic emergency response for this compound exposure.
References
- 1. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 821-09-0 [thegoodscentscompany.com]
- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 8. This compound | 821-09-0 [chemicalbook.com]
- 9. Buy this compound | 821-09-0 [smolecule.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound(821-09-0) 1H NMR spectrum [chemicalbook.com]
- 13. 4-Pentyn-1-ol(5390-04-5) 13C NMR [m.chemicalbook.com]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Penten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-penten-1-ol (CAS No: 821-09-0), a versatile bifunctional molecule featuring both a terminal alkene and a primary alcohol. A thorough understanding of its structural and electronic properties is critical for its application in organic synthesis, materials science, and as a building block in the development of novel pharmaceutical agents. This document details its molecular geometry, including bond lengths and angles derived from computational models, and provides characteristic spectroscopic data. Furthermore, detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.
Molecular Structure and Bonding
This compound, with the chemical formula C₅H₁₀O, possesses a five-carbon chain with a hydroxyl (-OH) group at one terminus (C1) and a carbon-carbon double bond between C4 and C5.[1][2] This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable synthon in organic chemistry.
Molecular Geometry
The three-dimensional structure of this compound is characterized by sp³ hybridized carbons in the alkyl chain and sp² hybridized carbons in the vinyl group. The geometry around the C1, C2, and C3 carbons is approximately tetrahedral, while the C4 and C5 carbons exhibit trigonal planar geometry. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its physical properties and reactivity.
A computed 3D model of this compound is available through the NIST WebBook and PubChem databases.[1][3] From these models, key intramolecular distances and angles can be elucidated, providing a quantitative description of the molecule's conformation.
Table 1: Computed Bond Lengths for this compound
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| C=C | C4 | C5 | ~1.34 |
| C-C (sp³-sp²) | C3 | C4 | ~1.51 |
| C-C (sp³-sp³) | C2 | C3 | ~1.53 |
| C-C (sp³-sp³) | C1 | C2 | ~1.53 |
| C-O | C1 | O | ~1.43 |
| O-H | O | H | ~0.96 |
| C-H (sp²) | C4, C5 | H | ~1.09 |
| C-H (sp³) | C1, C2, C3 | H | ~1.10 |
Note: These values are approximations derived from computational models and may vary slightly depending on the calculation method and basis set used.
Table 2: Computed Bond Angles for this compound
| Angle | Atom 1 | Vertex | Atom 2 | Bond Angle (°) |
| C=C-C | C5 | C4 | C3 | ~125 |
| C-C-C (sp³-sp²) | C2 | C3 | C4 | ~113 |
| C-C-C (sp³-sp³) | C1 | C2 | C3 | ~112 |
| C-C-O | C2 | C1 | O | ~111 |
| C-O-H | C1 | O | H | ~109 |
| H-C=C | H | C4/C5 | C5/C4 | ~121 |
| H-C-H (sp²) | H | C5 | H | ~117 |
| H-C-H (sp³) | H | C1/C2/C3 | H | ~109.5 |
Note: These values are approximations derived from computational models and may vary slightly depending on the calculation method and basis set used.
Bonding and Hybridization
The bonding in this compound can be described using the principles of valence bond theory and orbital hybridization.
-
C1, C2, C3: These carbon atoms are sp³ hybridized, forming four sigma (σ) bonds with neighboring atoms in a tetrahedral arrangement.
-
C4, C5: These carbon atoms are sp² hybridized. They each form three σ bonds (one with each other and two with hydrogen or carbon atoms) in a trigonal planar geometry. The remaining unhybridized p-orbital on each carbon atom overlaps sideways to form a pi (π) bond, resulting in the C=C double bond.
-
Oxygen: The oxygen atom is also sp³ hybridized, forming σ bonds with C1 and a hydrogen atom. The two remaining sp³ hybrid orbitals are occupied by lone pairs of electrons.
This combination of σ and π bonds, along with the presence of lone pairs on the oxygen atom, dictates the molecule's reactivity, spectroscopic properties, and intermolecular interactions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H5 (vinyl) | ~5.8 | ddt | 1H |
| H5' (vinyl) | ~5.0 | m | 2H |
| H1 | ~3.6 | t | 2H |
| H4 | ~2.1 | q | 2H |
| H2 | ~1.6 | p | 2H |
| OH | Variable | s | 1H |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C5 | ~138 |
| C4 | ~115 |
| C1 | ~62 |
| C3 | ~32 |
| C2 | ~30 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Table 5: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 (broad) | H-bonded hydroxyl stretch |
| C-H (sp²) | 3100-3000 | Vinyl C-H stretch |
| C-H (sp³) | 3000-2850 | Alkyl C-H stretch |
| C=C (alkene) | 1680-1640 | C=C stretch |
| C-O (alcohol) | 1260-1000 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at m/z = 86.13.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-bromobut-1-ene with a suitable formyl anion equivalent, followed by reduction. A detailed, established protocol is available from various sources.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Carefully transfer the solution into an NMR tube using a pipette.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, number of scans 8-16.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 512-2048.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
FT-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid this compound to identify its functional groups.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.[4]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[5]
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol or acetone and a soft tissue.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument with a suitable capillary column (e.g., nonpolar or medium-polarity)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent.[6]
-
Instrumentation and Conditions:
-
Injector: Set the injector temperature to 200-250 °C. Use a split or splitless injection mode.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of 200-250 °C.
-
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Set the ion source temperature to 200-230 °C and the quadrupole temperature to ~150 °C. Acquire data in electron ionization (EI) mode over a mass range of m/z 35-300.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to confirm the molecular ion and characteristic fragment ions.
-
Visualization of Molecular Structure
To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the Graphviz DOT language.
Caption: Ball-and-stick model of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. The presented quantitative data, experimental protocols, and structural visualization serve as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these fundamental characteristics is paramount for the effective utilization of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to Pent-4-en-1-ol
This technical guide provides a comprehensive overview of pent-4-en-1-ol, a versatile bifunctional molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, including detailed experimental protocols and mechanistic insights.
Chemical Identity and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical structure CH₂=CH(CH₂)₃OH is pent-4-en-1-ol .[1][2] This name clearly indicates a five-carbon chain ("pent"), a double bond at the fourth carbon ("4-en"), and a primary alcohol at the first carbon ("-1-ol").
Synonyms: This compound is also known by several other names in the literature and commercial catalogues:
-
2-Allylethyl alcohol
-
Pent-4-enol
-
CH2=CHCH2CH2CH2OH[1]
Physicochemical Properties
A summary of the key physical and chemical properties of pent-4-en-1-ol is presented in the table below. These properties are essential for its handling, application, and the design of synthetic and purification processes.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1][2] |
| CAS Number | 821-09-0 | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 134-137 °C | |
| Density | 0.834 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.429 | |
| Solubility in Water | 57 g/L (25 °C) |
Synthesis of Pent-4-en-1-ol
Pent-4-en-1-ol can be synthesized through various methods, with one of the most well-documented being the reaction of tetrahydrofurfuryl chloride with sodium in anhydrous ether.[1]
Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride
This protocol details the two-step synthesis of pent-4-en-1-ol, starting with the preparation of tetrahydrofurfuryl chloride from tetrahydrofurfuryl alcohol.[1]
Step A: Synthesis of Tetrahydrofurfuryl Chloride [1]
-
Apparatus Setup: A 2-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Reagents: 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine (B92270) are added to the flask.
-
Reaction: The mixture is stirred rapidly and cooled in an ice bath. 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise from the dropping funnel at a rate of 3–5 drops per second. The temperature should be maintained below 60 °C.
-
Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3–4 hours.
-
Extraction: The resulting liquid or slurry is poured into a beaker and extracted seven times with 500-mL portions of ether. The ether extracts are combined.
-
Purification: The ether is removed by distillation. The residue is washed three times with 100-mL portions of water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield tetrahydrofurfuryl chloride.
Step B: Synthesis of this compound [1]
-
Apparatus Setup: A 2-liter, three-necked flask is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser with a drying tube.
-
Initial Reagents: 112 g (4.87 moles) of powdered sodium is placed in the flask under 700 mL of anhydrous ether.
-
Reaction Initiation: A few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 mL of anhydrous ether are added to the rapidly stirred sodium suspension to initiate the reaction, which is indicated by a vigorous reaction and a blue coloration of the solution.
-
Addition: The remainder of the tetrahydrofurfuryl chloride solution is added dropwise over 5 hours while cooling the flask in an ice bath.
-
Stirring: Stirring is continued for 2 hours after the addition is complete.
-
Work-up: The suspension is decanted from any remaining sodium and decomposed with enough ice water to form two liquid layers. The ether layer is separated and dried over magnesium sulfate.
-
Isolation: The ether is removed by distillation, and the residue is distilled to yield this compound, which boils at 134–137 °C.[1] The yield is typically in the range of 76–83%.[1]
References
Spectroscopic Profile of 4-Penten-1-OL: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-penten-1-ol, a versatile building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecule's spectroscopic correlations.
Molecular Structure and Spectroscopic Correlation
The structure of this compound contains a terminal double bond and a primary alcohol functional group. These features give rise to characteristic signals in its various spectra, which are summarized in the following diagram.
Caption: Correlation of this compound's structure with its key spectroscopic data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.82 | ddt | 1H | H-4 |
| 5.05 - 4.95 | m | 2H | H-5 |
| 3.64 | t | 2H | H-1 |
| 2.14 | q | 2H | H-3 |
| 1.67 | p | 2H | H-2 |
| 1.55 | s | 1H | -OH |
Table 2: ¹³C NMR Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | C-4 |
| 114.8 | C-5 |
| 62.2 | C-1 |
| 32.1 | C-2 |
| 30.2 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3330 (broad) | O-H stretch | Alcohol |
| 3077 | =C-H stretch | Alkene |
| 2930, 2860 | C-H stretch | Alkane |
| 1642 | C=C stretch | Alkene |
| 1438 | CH₂ bend | Alkane |
| 1058 | C-O stretch | Primary Alcohol |
| 993, 912 | =C-H bend (out-of-plane) | Alkene |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments for this compound [2][3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 86 | 19.1 | [M]⁺ (Molecular Ion) |
| 68 | 100.0 | [M - H₂O]⁺ |
| 67 | 91.3 | [C₅H₇]⁺ |
| 57 | 32.8 | [C₄H₉]⁺ |
| 55 | 39.3 | [C₄H₇]⁺ |
| 44 | 48.6 | [C₂H₄O]⁺ |
| 41 | 49.7 | [C₃H₅]⁺ (Allyl cation) |
| 31 | 36.8 | [CH₂OH]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of neat this compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹.
Caption: General workflow for ATR-FTIR data acquisition and analysis.
Mass Spectrometry (MS)
The mass spectrum was acquired using a gas chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and separated. The separated components were then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.[2][3]
Caption: General workflow for GC-MS data acquisition and analysis.
References
An In-Depth Technical Guide to the Reactivity and Functional Groups of 4-Penten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Penten-1-ol, a bifunctional molecule containing both a terminal alkene and a primary alcohol, serves as a versatile building block in organic synthesis. Its distinct functional groups offer orthogonal reactivity, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, detailing key reactions, experimental protocols, and quantitative data. The strategic application of its dual functionality in the synthesis of valuable intermediates, including those relevant to drug development, is also explored.
Core Functional Groups and Reactivity Overview
This compound possesses two primary reactive sites: a terminal carbon-carbon double bond (C=C) and a primary hydroxyl group (-OH). This unique combination allows for selective manipulation of either functional group, or simultaneous reactions involving both.
-
Alkene Reactivity: The terminal double bond is susceptible to a variety of electrophilic additions, oxidation, reduction, and cycloaddition reactions. Its reactivity is typical of a monosubstituted alkene.
-
Alcohol Reactivity: The primary hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, esterification, etherification, and conversion to a good leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.
The interplay between these two groups can also lead to intramolecular cyclization reactions, forming cyclic ethers such as tetrahydropyran (B127337) derivatives.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| Boiling Point | 134-137 °C | |
| Density | 0.834 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.429 | |
| ¹H NMR | --INVALID-LINK-- | |
| IR Spectrum | --INVALID-LINK-- | [2] |
| Mass Spectrum | --INVALID-LINK-- | [2] |
Key Reactions and Experimental Protocols
This section details common and synthetically useful reactions of this compound, including quantitative data where available and generalized experimental protocols.
Reactions of the Hydroxyl Group
The primary alcohol functional group of this compound can be selectively oxidized to either an aldehyde (4-pentenal) or a carboxylic acid (4-pentenoic acid) depending on the choice of oxidizing agent.
Oxidation to 4-Pentenal:
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include Pyridinium Chlorochromate (PCC) and conditions for Swern oxidation.
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a selective oxidant for converting primary alcohols to aldehydes.[3]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, offering a mild and effective route to the aldehyde.[3][4][5]
| Reaction | Reagents | Product | Typical Yield |
| PCC Oxidation | Pyridinium Chlorochromate (PCC), Dichloromethane (B109758) (DCM) | 4-Pentenal | Moderate to High |
| Swern Oxidation | 1. (COCl)₂, DMSO, DCM, -78 °C; 2. Et₃N | 4-Pentenal | High |
Experimental Protocol: Swern Oxidation of an Alcohol (General)
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of the alcohol (1.0 eq) in DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C.
-
Stir for 30-45 minutes.
-
Add triethylamine (B128534) (5.0 eq) dropwise to the mixture and stir for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Perform a standard aqueous workup and purify the crude product by distillation or flash column chromatography.[3]
This compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[6] To achieve high yields, it is often necessary to use a large excess of one reactant or remove the water formed during the reaction.[7]
| Reaction | Reagents | Product | Typical Yield |
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | 4-Pentenyl acetate | ~65% (with 1:1 reactants), up to 97% (with 10-fold excess alcohol)[7] |
Experimental Protocol: Fischer Esterification (General)
-
Combine the carboxylic acid (1.0 eq) and this compound (1.0 to 10.0 eq) in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the mixture to reflux for several hours.
-
After cooling, perform an aqueous workup, including neutralization of the acid catalyst.
-
Purify the resulting ester by distillation.
The Williamson ether synthesis can be employed to form ethers from this compound. This involves deprotonating the alcohol to form the corresponding alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis (General)
-
Treat this compound with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) to generate the sodium 4-penten-1-oxide.
-
Add an alkyl halide (e.g., propyl bromide) to the solution.
-
Heat the reaction mixture to facilitate the Sₙ2 reaction.
-
Perform an aqueous workup and purify the resulting ether (e.g., allyl propyl ether) by distillation.[8]
The hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 4-pentenyl tosylate is a versatile intermediate for various nucleophilic substitution reactions.[9]
Reactions of the Alkene Group
The reaction of this compound with bromine in water does not yield the expected bromohydrin. Instead, it undergoes an intramolecular cyclization to form a cyclic bromoether. The hydroxyl group acts as an internal nucleophile, attacking the intermediate bromonium ion.[3][10] A similar reaction occurs with N-bromosuccinimide (NBS) in water.[11]
The double bond of this compound can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 4,5-epoxypentan-1-ol. This reaction proceeds via a concerted mechanism and is typically carried out in a non-aqueous solvent to prevent the opening of the epoxide ring.[12][13]
Hydroboration-oxidation of the terminal alkene in this compound results in the anti-Markovnikov addition of water across the double bond, yielding 1,5-pentanediol (B104693). This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution.
| Reaction | Reagents | Product | Typical Yield |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1,5-Pentanediol | High |
Ozonolysis of this compound cleaves the double bond. The nature of the products depends on the workup conditions. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, will yield 4-hydroxybutanal and formaldehyde.[14][15][16]
| Reaction | Reagents | Products |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 4-Hydroxybutanal and Formaldehyde |
Intramolecular Reactions
The presence of both a nucleophilic hydroxyl group and an electrophilic (or potentially electrophilic) double bond allows for various intramolecular cyclization reactions, often under acidic conditions. These reactions can lead to the formation of substituted tetrahydropyran rings, which are common structural motifs in many natural products.[10][17]
Applications in Drug Development and Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including those with pharmacological activity.[18][19] The ability to selectively functionalize either the alcohol or the alkene, or to use them in concert for cyclization reactions, provides a powerful tool for building molecular complexity. For instance, the tetrahydropyran core, accessible from this compound, is a key structural feature in numerous biologically active natural products.[10] Furthermore, derivatives of this compound are explored for their potential antimicrobial and other pharmacological properties.[18][20]
Conclusion
This compound is a highly versatile and synthetically useful molecule due to its dual functionality. The orthogonal reactivity of its alkene and alcohol groups allows for a wide range of selective transformations. This guide has provided an in-depth overview of its key reactions, including oxidation, esterification, and various additions to the double bond, along with relevant experimental protocols and quantitative data where available. The strategic use of this compound as a building block in organic synthesis, particularly for the construction of cyclic ethers and other intermediates relevant to drug discovery, highlights its importance for researchers and scientists in the field.
References
- 1. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. allyl propyl ether [stenutz.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Ozonolysis of an alkene, followed by treatment with dimethyl sulf... | Study Prep in Pearson+ [pearson.com]
- 17. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones [agris.fao.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound|lookchem [lookchem.com]
- 20. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 4-Penten-1-ol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Penten-1-ol, a volatile organic compound, is a naturally occurring unsaturated alcohol. This technical guide provides a comprehensive overview of its presence in the biosphere, focusing on its botanical and microbial origins. While its occurrence appears to be specialized, it has been identified as a component of the floral scent of certain plant species, suggesting a role in plant-insect interactions. This document details the biosynthetic pathways likely responsible for its formation, outlines methodologies for its extraction and quantification, and presents the current, albeit limited, understanding of its ecological significance. The information is structured to support further research into the potential applications of this compound, particularly in the fields of chemical ecology and drug development.
Natural Occurrence of this compound
The natural occurrence of this compound has been documented in the plant kingdom, particularly within the Brassicaceae family. Its presence is also suggested in the broader context of floral volatiles, and related C5 unsaturated alcohols have been detected in microbial fermentations.
Botanical Sources
This compound has been reported as a volatile compound in the following plant species:
-
Brassica napus (Rapeseed): This species is a known emitter of a variety of volatile organic compounds, and this compound has been identified among them.
-
Brassica rapa (Field Mustard): Similar to Brassica napus, this compound is a constituent of the volatiles released by this plant.[1]
The presence of this compound in the floral headspace of these plants suggests a potential role in pollinator attraction or other ecological interactions. The Pherobase, a database of semiochemicals, also lists this compound as a floral compound, indicating its likely presence in the scents of a wider range of flowering plants.[2]
Microbial Sources
While the direct production of this compound by microorganisms is not extensively documented, the formation of structurally similar compounds has been observed. For instance, 2-penten-1-ol has been identified as a volatile component during the fermentation of Petit Manseng grapes, suggesting that yeast or other microbes involved in fermentation possess metabolic pathways capable of producing C5 unsaturated alcohols. Further research is needed to explore the production of this compound by various microbial species, including soil microorganisms like those from the Trichoderma genus, which are known to produce a wide array of volatile compounds.
Quantitative Data
Quantitative data on the natural abundance of this compound is currently scarce in the scientific literature. While it is used as a flavoring agent in various food products at specific concentrations, these do not reflect its natural levels. The table below summarizes the reported usage levels in food, which may serve as a reference for its sensory properties.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 7.0 | 35.0 |
| Fats and oils, and fat emulsions | 5.0 | 25.0 |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Cereals and cereal products | 5.0 | 25.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads, protein products | 5.0 | 25.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Non-alcoholic beverages (excluding dairy) | 5.0 | 25.0 |
Data sourced from The Good Scents Company, based on industry-reported usage levels.
Biosynthesis of this compound
The biosynthesis of this compound in plants is believed to proceed through the lipoxygenase (LOX) pathway. This pathway is responsible for the formation of a variety of volatile C5 and C6 compounds, often referred to as "green leaf volatiles," from the oxidation of polyunsaturated fatty acids.
The proposed biosynthetic pathway begins with the release of linoleic acid or α-linolenic acid from plant cell membranes, typically in response to tissue damage or other stress signals. These fatty acids are then oxygenated by a lipoxygenase enzyme. Specifically, a 13-lipoxygenase is thought to be essential for the synthesis of C5 volatiles. The resulting hydroperoxide intermediate can then undergo further enzymatic or non-enzymatic reactions to yield a variety of short-chain volatile compounds, including this compound.
References
- 1. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a headspace trap gas chromatography and mass spectrometry method for the quantitative analysis of volatile compounds from degraded rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Decomposition of 4-Penten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-penten-1-ol. Due to the limited availability of direct studies on this compound, this guide incorporates data from closely related unsaturated alcohols to infer its thermal behavior, decomposition pathways, and products. This information is critical for professionals in research and drug development who utilize this compound in various synthetic processes and require a thorough understanding of its stability under thermal stress.
Physicochemical Properties and Thermal Hazards
This compound is a flammable liquid that can react vigorously with oxidizing materials. When heated to decomposition, it is known to emit acrid smoke and irritating fumes. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| Boiling Point | 134-137 °C |
| Flash Point | 48 °C |
| Density | 0.834 g/mL at 25 °C |
Table 1: Physicochemical Properties of this compound
Thermal Stability Analysis
It is anticipated that the thermal decomposition of this compound would occur at elevated temperatures. For instance, the related compound, allyl alcohol (prop-2-en-1-ol), has a measured energy of decomposition of 0.69 kJ/g in the range of 360-500 °C.
Expected Thermal Events:
-
Endothermic Event (Vaporization): An initial endotherm corresponding to the boiling point of this compound (134-137 °C) would be observed in a DSC analysis under an inert atmosphere.
-
Exothermic Event (Decomposition): At higher temperatures, an exothermic event corresponding to the decomposition of the molecule would be expected. The onset of this decomposition is likely to be in the range of 200-400 °C, based on studies of similar organic molecules.
| Analyte | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| This compound (Predicted) | 200 - 400 | Not Available | >95% |
| Allyl Alcohol | Not Available | Not Available | Not Available |
Table 2: Predicted TGA Data for this compound based on Analogous Compounds
Decomposition Pathways and Products
The thermal decomposition of this compound is expected to proceed through several potential pathways, primarily involving intramolecular rearrangement (retro-ene reaction) and radical-initiated bond cleavage.
Retro-Ene Reaction
Drawing a parallel with the thermal decomposition of 3-buten-1-ol, a primary decomposition pathway for this compound is likely a retro-ene reaction. This intramolecular process involves a six-membered transition state, leading to the formation of stable, smaller molecules. For this compound, this would likely yield propene and formaldehyde.
Caption: Proposed retro-ene decomposition of this compound.
Radical Decomposition
At higher temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of various radical species. These highly reactive intermediates can then undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, to form a complex mixture of smaller hydrocarbons and oxygenated compounds.
Potential Radical Decomposition Products:
-
Alkenes: Ethene, Propene, Butene
-
Aldehydes: Acetaldehyde, Propanal
-
Alcohols: Methanol, Ethanol
-
Other: Methane, Carbon Monoxide, Carbon Dioxide
The exact composition of the product mixture would be highly dependent on the pyrolysis temperature, pressure, and the presence of oxygen.
Experimental Protocols
To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline.
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as boiling and decomposition, and to quantify the associated enthalpy changes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow against temperature to identify endothermic (e.g., boiling) and exothermic (e.g., decomposition) events.
Caption: Workflow for Differential Scanning Calorimetry.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual chemical compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 500 °C, and 700 °C, to observe the evolution of decomposition products.
-
Atmosphere: Helium.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column suitable for separating volatile organic compounds.
-
Oven Program: A temperature gradient program to effectively separate the pyrolysis products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-400.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
Caption: Workflow for Pyrolysis-GC-MS Analysis.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, a combination of its known physicochemical properties and data from analogous unsaturated alcohols provides valuable insights. The primary decomposition pathway is likely a retro-ene reaction yielding propene and formaldehyde, with radical-initiated processes becoming more significant at higher temperatures, leading to a complex mixture of smaller hydrocarbons and oxygenated compounds. For applications requiring a precise understanding of its thermal limits and degradation products, it is imperative to conduct the detailed experimental analyses outlined in this guide. This will ensure the safe and effective use of this compound in research and development, particularly within the pharmaceutical industry where product purity and stability are paramount.
Technical Guide to 4-Penten-1-ol: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and storage precautions for 4-Penten-1-ol (CAS No. 821-09-0). The information herein is intended to support laboratory safety protocols and promote the responsible use of this chemical in research and development settings.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1][2] It is recognized for its utility as a versatile building block in organic synthesis, particularly in the production of flavors, fragrances, and pharmaceutical intermediates.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [4][5][6] |
| Molecular Weight | 86.13 g/mol | [1][5][6][7] |
| Appearance | Clear, colorless liquid | [5][8] |
| Boiling Point | 134-137 °C | [1][4][6][7][9][10][11] |
| Density | 0.834 g/mL at 25 °C | [1][4][6][7][10][11] |
| Flash Point | 43 °C / 109.4 °F - 118.4 °F (closed cup) | [7][9][12] |
| Water Solubility | 57 g/L at 25 °C | [4] |
| Vapor Pressure | 3.06 mmHg | [5][8] |
| Refractive Index | n20/D 1.429 (lit.) | [1][7][10][11] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor.[3][5][13] The primary hazards are associated with its flammability and its potential to form explosive peroxides upon storage and concentration.
GHS Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[13][14]
-
P240: Ground and bond container and receiving equipment.[13][14]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[13][14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]
Peroxide Formation
This compound is classified as a Class B or Group B peroxide-forming chemical.[4][15] This means it can form explosive peroxides when concentrated, for instance, during distillation or evaporation.[13] It is crucial to monitor for the presence of peroxides, especially in opened containers and before any concentration steps.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US). | [3][13] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended. | [3][12][13] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge (e.g., Type ABEK as per EN14387). Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. | [3][12][13] |
Handling and Storage
Safe Handling Procedures
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[13]
-
Avoid contact with skin and eyes.[13]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[3][13]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][12][13]
-
Ground and bond all containers and transfer equipment.[3][13]
-
Do not distill to dryness; always leave a residual amount of liquid.[4]
-
Containers that have been opened should be dated and periodically tested for peroxides.[5][16]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]
-
Keep away from heat, sparks, and flame.[3]
-
Store away from oxidizing agents and other incompatible materials.[3][12]
-
For long-term storage, some sources recommend refrigeration at 2-8°C.[7]
-
Stock solutions may be stored at -20°C for one month or -80°C for six months.[3]
-
Containers should be dated upon receipt and upon opening to track storage duration.[5][16]
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [9][13] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [3][13] |
| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [3][13] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3][13] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][13] Water spray may be used to cool closed containers.[3]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][13]
Accidental Release Measures
For a flammable liquid like this compound, the primary response is to control ignition sources, contain the spill, and absorb the material for proper disposal. Neutralization is generally not the recommended procedure for this type of chemical.
-
Personal Precautions: Evacuate personnel to a safe area.[13] Ensure adequate ventilation.[13] Remove all sources of ignition.[13] Avoid breathing vapors, mist, or gas.[13] Wear appropriate personal protective equipment.[13]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[13]
-
Containment and Cleaning Up: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9][10] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9][13]
Caption: Workflow for responding to a this compound spill.
Toxicity and Stability
Toxicity Information
Stability and Reactivity
-
Reactivity: No information on specific hazardous reactions under normal processing is widely reported.[3]
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]
Experimental Protocols
Protocol for Peroxide Detection
Regular testing for peroxides is critical for the safe handling of this compound, especially for containers that have been opened and stored for some time, or before any distillation or concentration procedure.
Frequency of Testing:
Method 1: Peroxide Test Strips (Recommended)
This method is preferred for its sensitivity, ease of use, and safety.[4][16]
-
Obtain Materials: Use commercially available peroxide test strips suitable for organic solvents (e.g., EMQuant® Peroxide Test Strips).[16]
-
Procedure: a. Following the manufacturer's instructions, dip the test strip into the this compound sample for the specified duration. b. Remove the strip and wait for the color to develop. c. Compare the color of the strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).
-
Interpretation and Action:
-
Documentation: Record the test date and results directly on the container's label.[5][16]
Method 2: Potassium Iodide Test
This is a qualitative or semi-quantitative method.
-
Prepare Reagent: Prepare a fresh, saturated solution of potassium iodide (KI) in glacial acetic acid.
-
Procedure: a. In a clean, dry test tube, add 1-3 mL of the this compound sample. b. Add an equal volume of the freshly prepared KI/acetic acid solution. c. Shake the mixture.
-
Interpretation:
-
No color change: Peroxides are not detected.
-
Yellow color: Indicates the presence of a low concentration of peroxides.
-
Brown color: Indicates a high concentration of peroxides.[17]
-
-
Documentation: Record the test date and results on the container's label.
Protocol for Quenching Peroxides
This procedure should only be performed by trained personnel in a controlled laboratory setting, behind a safety shield, and with appropriate PPE. This protocol is for reducing low levels of peroxides in solvents that are to be purified. Do not attempt to treat solvents with visible crystals or high peroxide concentrations (>100 ppm). Contact EHS for disposal of high-hazard containers.
-
Prepare Quenching Solution: Prepare a fresh solution of acidic ferrous sulfate (B86663). Dissolve 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 11 mL of water, and carefully add 0.6 mL of concentrated sulfuric acid.[18]
-
Procedure: a. Place the this compound containing peroxides in a suitable flask equipped with a stirrer, in a chemical fume hood. b. For each 1 liter of the solvent, add the freshly prepared acidic ferrous sulfate solution.[18] c. Stir the mixture vigorously. The peroxides will be reduced by the ferrous ions. d. Continue stirring until the solvent no longer gives a positive test for peroxides using one of the methods described in Protocol 7.1. This usually takes only a few minutes.[18]
-
Work-up: a. Separate the aqueous layer from the organic solvent. b. Wash the solvent with water to remove any residual salts and acid. c. Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Disposal: The aqueous waste containing ferrous and ferric salts should be disposed of as hazardous waste according to institutional guidelines.
Caption: Hierarchy of controls for managing risks associated with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. 4-戊烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. assets.unilogcorp.com [assets.unilogcorp.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. forms.branscome.com [forms.branscome.com]
- 11. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. echemi.com [echemi.com]
- 15. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 16. www1.wellesley.edu [www1.wellesley.edu]
- 17. Peroxide Forming Solvents [sigmaaldrich.com]
- 18. depts.washington.edu [depts.washington.edu]
The Synthesis of 4-Penten-1-ol: A Journey Through Classic and Contemporary Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Penten-1-ol, a versatile bifunctional molecule, holds significance as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components. Its structure, featuring both a terminal alkene and a primary alcohol, allows for a wide range of chemical transformations. The history of its synthesis reflects the evolution of synthetic organic chemistry, from classical organometallic reactions to modern catalytic methods. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.
Historical Perspective and Key Synthetic Strategies
The synthesis of this compound has been approached through several distinct strategies, each with its own historical context and synthetic utility. The earliest methods often relied on the manipulation of readily available cyclic ethers, while later developments introduced more direct and efficient routes from simple acyclic precursors.
Reductive Cleavage of Tetrahydrofurfuryl Derivatives
One of the earliest and most well-documented methods for the preparation of this compound involves the reductive cleavage of the tetrahydrofuran (B95107) ring system. This approach typically starts with the commercially available and relatively inexpensive tetrahydrofurfuryl alcohol.
Reaction Pathway: From Tetrahydrofurfuryl Alcohol to this compound
Caption: Reductive cleavage of tetrahydrofurfuryl chloride.
Experimental Protocol: Synthesis from Tetrahydrofurfuryl Alcohol via Tetrahydrofurfuryl Chloride [1][2]
Step A: Tetrahydrofurfuryl chloride
In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine are placed. The mixture is cooled in an ice bath, and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise from the dropping funnel at a rate of 3–5 drops per second while maintaining vigorous stirring. The temperature should not be allowed to exceed 60°C. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3–4 hours. The resulting mixture is then poured into a beaker and extracted seven times with 500-mL portions of ether. The combined ether extracts are washed three times with 100-mL portions of water, dried over anhydrous magnesium sulfate, and the ether is removed by distillation. The residue is then distilled under reduced pressure to yield tetrahydrofurfuryl chloride.
Step B: this compound
A 2-liter three-necked flask is charged with 112 g (4.87 moles) of powdered sodium in 700 mL of anhydrous ether and fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser. A small amount (2–3 mL) of a solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 mL of anhydrous ether is added to the rapidly stirred suspension, initiating a vigorous reaction. The remainder of the tetrahydrofurfuryl chloride solution is then added dropwise over 5 hours while cooling the flask in an ice bath. After the addition is complete, stirring is continued for 2 hours. The suspension is decanted from any unreacted sodium and decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and the ether is removed by distillation. The final product, this compound, is obtained by distillation of the residue.
Quantitative Data for Reductive Cleavage Methods
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| Tetrahydrofurfuryl chloride | Sodium | Ether | 76-83 | [1] |
| Tetrahydrofurfuryl bromide | Magnesium | Ether | High | [1] |
| Tetrahydrofurfuryl chloride | Lithium | THF | High | [1] |
Grignard Reaction of Allylmagnesium Halides with Ethylene (B1197577) Oxide
A conceptually straightforward and historically significant route to this compound is the reaction of an allyl Grignard reagent with ethylene oxide. This method directly constructs the carbon skeleton of the target molecule.
Reaction Pathway: Grignard Synthesis
Caption: Grignard synthesis of this compound.
Experimental Protocol: Synthesis from Allylmagnesium Bromide and Ethylene Oxide [1][3]
A solution of allylmagnesium bromide is prepared in anhydrous diethyl ether. The Grignard solution is then cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The reaction is allowed to proceed at low temperature and then warmed to room temperature. The reaction mixture is then carefully hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate. After removal of the solvent, the crude product is purified by distillation to afford this compound. A patent from 1971 describes the reaction of allylmagnesium bromide with ethylene, which after hydrolysis yields 4-pentenyl magnesium bromide, a precursor that upon reaction with an oxygen source and subsequent hydrolysis would yield this compound[4].
Quantitative Data for Grignard Synthesis
| Grignard Reagent | Electrophile | Solvent | Yield (%) | Reference |
| Allylmagnesium chloride | Ethylene oxide | Ether | Not specified | [1] |
| Allylmagnesium bromide | Ethylene | Diethyl ether | Quantitative (for the Grignard adduct) | [4] |
Modern Synthetic Approaches
More contemporary methods for the synthesis of this compound focus on atom economy, catalytic efficiency, and the use of readily available starting materials from the petrochemical industry or renewable resources.
Hydroformylation of 1,3-Butadiene (B125203)
The hydroformylation of dienes presents a powerful tool for the synthesis of functionalized molecules. While the hydroformylation of 1,3-butadiene can lead to a mixture of products, selective catalysis can favor the formation of pentenals, which can be subsequently reduced to this compound. The direct, selective hydroformylation to this compound is a challenging but desirable transformation. Research has shown that rhodium-based catalysts, in combination with specific ligands, can promote the formation of adipaldehyde (B86109) from 1,3-butadiene, with pentenals being key intermediates[5][6][7][8][9]. The reduction of the intermediate pent-4-enal would yield this compound.
Reaction Pathway: Hydroformylation of 1,3-Butadiene
Caption: Synthesis of this compound via hydroformylation.
Representative Experimental Protocol: Two-step Synthesis via Hydroformylation
In a high-pressure reactor, 1,3-butadiene is reacted with a mixture of carbon monoxide and hydrogen in the presence of a rhodium catalyst (e.g., a rhodium-phosphine complex) in a suitable solvent. The reaction conditions (temperature, pressure, catalyst, and ligand) are optimized to maximize the selectivity towards pent-4-enal. After the reaction, the catalyst is separated, and the resulting pent-4-enal is isolated. The pent-4-enal is then reduced to this compound using a standard reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.
Prins Reaction of Propylene (B89431) and Formaldehyde (B43269)
The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, offers a direct route to unsaturated alcohols. The reaction of propylene with formaldehyde can, under specific conditions, yield this compound or its isomers. However, the reaction often produces a mixture of products, including dioxanes and other alcohols, making selectivity a key challenge[10][11][12][13]. The use of zeolite catalysts has been explored to improve the selectivity towards the desired butenols[10][11].
Reaction Pathway: Prins Reaction
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic chemistry - Synthesing tetrahydropyran from ethylene oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Hydroformylation of 1,3-Butadiene to Adipic Aldehyde Enabled by a Ligand-Relay Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Hydroformylation of 1,3-Butadiene | PDF | Catalysis | Chemistry [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prins Reaction [drugfuture.com]
- 13. Prins reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Key Reactions Involving the Terminal Alkene of 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chemical transformations involving the terminal alkene of 4-penten-1-ol. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document details the experimental protocols, quantitative data, and mechanistic pathways for several key reactions, offering a practical resource for laboratory applications.
Hydroboration-Oxidation: Anti-Markovnikov Hydration to 1,5-Pentanediol
Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol, yielding 1,5-pentanediol. This process follows anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.
Experimental Protocol
A typical laboratory procedure for the hydroboration-oxidation of a terminal alkene is as follows:
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is cooled in an ice bath.
-
Borane-tetrahydrofuran complex solution is added dropwise to the stirred solution of this compound. The reaction mixture is typically stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature and stirred for an additional period (e.g., 1-2 hours) to ensure complete hydroboration.
-
The reaction is carefully quenched by the slow, dropwise addition of water.
-
The oxidation step is initiated by the sequential addition of aqueous sodium hydroxide solution followed by the slow, dropwise addition of hydrogen peroxide solution, while maintaining the temperature below 40-50 °C with an ice bath.
-
The reaction mixture is stirred at room temperature for several hours or until the oxidation is complete (as monitored by TLC or GC).
-
The aqueous layer is separated, and the organic layer is washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,5-pentanediol.
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Product Yield | Reference |
| This compound | 86.13 | Varies | - | General Protocol |
| 1,5-Pentanediol | 104.15 | - | 80-95% (Typical) | General Protocol |
Reaction Pathway
Caption: Hydroboration-Oxidation of this compound.
Wacker-Tsuji Oxidation: Markovnikov Oxidation to a Methyl Ketone
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones. In the case of this compound, this reaction yields 5-hydroxypentan-2-one. This reaction follows Markovnikov regioselectivity.
Experimental Protocol
A general procedure for the Wacker-Tsuji oxidation is as follows:
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon or bubbled)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Palladium(II) chloride and copper(I) chloride are dissolved in a mixture of DMF and water in a round-bottom flask equipped with a magnetic stir bar.
-
An oxygen atmosphere is established over the solution (e.g., by evacuating and backfilling with oxygen from a balloon).
-
The mixture is stirred vigorously at room temperature or slightly elevated temperature.
-
This compound is added to the reaction mixture.
-
The reaction is stirred under an oxygen atmosphere for a specified time (typically several hours to a day) until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 5-hydroxypentan-2-one, can be purified by column chromatography or distillation.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Product Yield | Reference |
| This compound | 86.13 | Varies | High (inferred) | [1] |
| 5-Hydroxypentan-2-one | 102.13 | - | High (inferred) | [1] |
Reaction Pathway
Caption: Wacker-Tsuji Oxidation of this compound.
Ozonolysis: Oxidative Cleavage of the Double Bond
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone, followed by a reductive workup, yields 4-hydroxybutanal and formaldehyde (B43269). An oxidative workup would yield 4-hydroxybutanoic acid.
Experimental Protocol (Reductive Workup)
Materials:
-
This compound
-
Methanol (B129727) or Dichloromethane (B109758) (CH₂Cl₂)
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust/acetic acid
-
Standard low-temperature reaction setup
-
Gas dispersion tube
Procedure:
-
This compound is dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas dispersion tube and cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.
-
The solution is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
A reducing agent, such as dimethyl sulfide, is added to the cold solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent and volatile byproducts are removed under reduced pressure.
-
The resulting crude 4-hydroxybutanal can be purified by distillation or chromatography, though it may be prone to polymerization and is often used directly in the next step.
Quantitative Data
Gas-phase ozonolysis studies of similar unsaturated alcohols have shown high yields of the expected carbonyl products. For instance, the ozonolysis of 1-penten-3-ol (B1202030) yielded formaldehyde and 2-hydroxybutanal (B14680593) with molar yields of 0.49 and 0.46, respectively.
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Product Yield | Reference |
| This compound | 86.13 | Varies | High (inferred) | General Protocol |
| 4-Hydroxybutanal | 88.11 | - | High (inferred) | General Protocol |
Reaction Pathway
Caption: Ozonolysis of this compound.
Epoxidation: Synthesis of 4,5-Epoxypentan-1-ol
Epoxidation of the terminal alkene of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 4,5-epoxypentan-1-ol. This epoxide is a valuable intermediate for further synthetic transformations.
Experimental Protocol
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
This compound is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
m-CPBA is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled again in an ice bath and quenched by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
The mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude 4,5-epoxypentan-1-ol.
-
Purification can be achieved by flash column chromatography.
Quantitative Data
Epoxidation of alkenes with m-CPBA is generally a high-yielding reaction.
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Product Yield | Reference |
| This compound | 86.13 | Varies | >90% (Typical) | General Protocol |
| 4,5-Epoxypentan-1-ol | 102.13 | - | >90% (Typical) | General Protocol |
Reaction Pathway
Caption: Epoxidation of this compound.
Other Key Reactions
The terminal alkene of this compound can undergo a variety of other important transformations, which are summarized below.
Olefin Metathesis
Olefin metathesis, particularly cross-metathesis with a suitable partner using a Grubbs or Schrock catalyst, can be used to form new carbon-carbon double bonds. For example, reaction with an acrylate (B77674) ester would lead to a longer chain α,β-unsaturated ester.[2] Ring-closing metathesis of a derivative of this compound where the hydroxyl group is linked to another terminal alkene can be used to form cyclic ethers.
Paterno-Büchi Reaction
The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[3][4] The reaction of this compound with a ketone or aldehyde under UV irradiation would yield a substituted oxetane. The regioselectivity depends on the stability of the diradical intermediates.[4]
Radical Addition of HBr
The addition of hydrogen bromide (HBr) to the terminal alkene of this compound in the presence of a radical initiator (e.g., peroxides or AIBN) proceeds via an anti-Markovnikov pathway to yield 5-bromo-1-pentanol.[5] In the absence of a radical initiator, the reaction follows the Markovnikov pathway to give 4-bromo-1-pentanol.[5]
Intramolecular Cyclization
The presence of both a nucleophilic hydroxyl group and an electrophilic double bond (upon activation) allows for intramolecular cyclization reactions. For example, oxymercuration-demercuration can lead to the formation of substituted tetrahydrofurans.[6] Selenocyclization is another method to achieve this transformation.[7]
Logical Relationship of Key Reactions
Caption: Overview of Key Reactions of this compound.
References
- 1. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross Metathesis [organic-chemistry.org]
- 3. Paterno-Buechi Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Pivotal Role of the Hydroxyl Group in the Reactivity of 4-Penten-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Penten-1-ol, a bifunctional molecule containing both a terminal alkene and a primary hydroxyl group, serves as a versatile building block in organic synthesis. The interplay between these two functional groups, orchestrated by the hydroxyl moiety, dictates its reaction pathways and makes it a valuable precursor for a variety of cyclic and acyclic compounds. This technical guide provides a comprehensive overview of the role of the hydroxyl group in the reactions of this compound, detailing key transformations, experimental protocols, and quantitative data. Its utility in the synthesis of complex molecules, including those of pharmaceutical interest, is also highlighted.[1][2]
Core Reactivity of the Hydroxyl Group
The hydroxyl group in this compound is a primary alcohol, exhibiting reactivity characteristic of this functional class. It can undergo oxidation to form an aldehyde, and can act as a nucleophile in esterification and etherification reactions. However, its most significant role lies in its ability to act as an intramolecular nucleophile, profoundly influencing the reactivity of the neighboring pentenyl moiety.
Intramolecular Cyclization Reactions: A Tale of Two Pathways
The proximate positioning of the hydroxyl group and the terminal double bond in this compound facilitates intramolecular cyclization reactions, leading to the formation of five- or six-membered heterocyclic compounds. The specific pathway and resulting product are highly dependent on the reaction conditions and the electrophile employed.
Halocyclization: Formation of Tetrahydrofuran Derivatives
In the presence of an electrophilic halogen source, such as aqueous bromine, this compound undergoes a rapid intramolecular cyclization to yield 2-(bromomethyl)tetrahydrofuran. This reaction proceeds via a halonium ion intermediate. The hydroxyl group, acting as an internal nucleophile, preferentially attacks the more substituted carbon of the bromonium ion, leading to the formation of a stable five-membered ring. This intramolecular pathway is significantly faster than the intermolecular attack of water, which would lead to the corresponding bromohydrin.
Reaction Pathway: Bromocyclization of this compound
References
4-Penten-1-ol: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, 4-penten-1-ol has emerged as a highly versatile and valuable synthon. Its simple, yet functionalized structure, possessing both a terminal alkene and a primary alcohol, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of this compound as a chiral building block, detailing its enantioselective synthesis, key synthetic transformations, and its application in the synthesis of natural products and pharmaceutically relevant molecules.
Enantioselective Synthesis of this compound
The generation of enantiomerically enriched this compound is the critical first step in its utilization as a chiral building block. The two primary strategies employed are enzymatic kinetic resolution and asymmetric synthesis.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely adopted method for the separation of enantiomers from a racemic mixture. Lipases, due to their stereoselectivity, are particularly effective for the resolution of alcohols through enantioselective acylation or hydrolysis.
Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-4-Penten-1-ol
-
Materials: Racemic this compound, immobilized lipase (B570770) (e.g., Candida antarctica lipase B - CALB), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane (B92381) or MTBE), and standard laboratory glassware.
-
Procedure:
-
To a solution of racemic this compound in an appropriate organic solvent, add the immobilized lipase.
-
Add the acyl donor (e.g., vinyl acetate) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate, containing the unreacted (S)-4-penten-1-ol and the (R)-4-pentenyl acetate (B1210297), is concentrated.
-
Separate the alcohol and the acetate by column chromatography.
-
The enantiomeric excess (ee) of the unreacted alcohol and the corresponding acetate (after hydrolysis) can be determined by chiral GC or HPLC.
-
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | (S)-Alcohol ee (%) | (R)-Acetate ee (%) | Reference |
| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl ether | >45 | >99 | 98 | [1] |
| Candida antarctica B | Vinyl Acetate | Hexane | ~50 | >95 | >95 | [2][3] |
| Pseudomonas fluorescens | Isopropenyl Acetate | Toluene | 32 | 86 (for diol analog) | - | [4] |
Table 1: Representative data for lipase-catalyzed kinetic resolution of this compound and its analogs.
Key Synthetic Transformations of Chiral this compound
The synthetic utility of chiral this compound lies in the selective manipulation of its two functional groups, the hydroxyl and the terminal alkene, to create more complex chiral molecules.
Sharpless Asymmetric Epoxidation
The terminal alkene of this compound is a prochiral face, making it an excellent substrate for the Sharpless asymmetric epoxidation to generate chiral epoxy alcohols. These epoxides are versatile intermediates for the synthesis of diols, amino alcohols, and other functionalized compounds.[5]
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound
-
Materials: this compound, titanium(IV) isopropoxide (Ti(Oi-Pr)₄), diethyl tartrate (DET) or diisopropyl tartrate (DIPT), tert-butyl hydroperoxide (TBHP), and anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Ti(Oi-Pr)₄ and the chiral tartrate ester (e.g., (+)-DIPT) in anhydrous CH₂Cl₂ at -20 °C.
-
Add this compound to the solution.
-
Slowly add a solution of TBHP in an organic solvent.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ferrous sulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting epoxy alcohol by column chromatography. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.
-
| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| This compound | (+)-DIPT | 89 | >98 | [6] |
| (Z)-2-Hexen-1-ol | (+)-DET | 80 | 80 | [6] |
| Geraniol | (+)-DIPT | 77 | 95 | [7] |
Table 2: Representative data for the Sharpless asymmetric epoxidation of allylic alcohols.
Diastereoselective Cyclization Reactions
The presence of a stereocenter in chiral this compound allows for diastereoselective cyclization reactions, leading to the formation of cyclic ethers and lactones with multiple stereocenters.
Experimental Protocol: Diastereoselective Iodolactonization
This reaction is typically performed on a derivative of this compound, such as a pentenoic acid obtained by oxidation of the primary alcohol.
-
Materials: Chiral 4-pentenoic acid derivative, iodine (I₂), a base (e.g., sodium bicarbonate), and an organic solvent (e.g., dichloromethane or acetonitrile).
-
Procedure:
-
Dissolve the chiral 4-pentenoic acid derivative in the chosen solvent.
-
Add a solution of iodine, often in the presence of a base.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting iodolactone by column chromatography. The diastereomeric ratio (dr) can be determined by NMR spectroscopy.
-
| Substrate | Reagents | Solvent | Yield (%) | dr | Reference |
| Chiral 4-pentenoic acid derivative | I₂, NaHCO₃ | CH₂Cl₂ | >90 | >95:5 | [8] |
| Chiral γ-alkynoic acid | I₂, K₂CO₃ | MeCN | 85 | >98:2 | [9] |
Table 3: Representative data for diastereoselective iodolactonization.
Applications in Drug Development and Natural Product Synthesis
Chiral this compound and its derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules.
Synthesis of Prostaglandins (B1171923)
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis often requires precise stereochemical control. Chiral cyclopentenone precursors, which can be derived from this compound, are key intermediates in many prostaglandin (B15479496) syntheses.
Prostaglandin E2 (PGE2) exerts its biological effects through a signaling pathway involving G-protein coupled receptors.[10][11][12][13][14]
Synthesis of Pheromones and Alkaloids
The defined stereochemistry of chiral this compound makes it an ideal starting material for the synthesis of insect pheromones and alkaloids, where biological activity is often dependent on a specific enantiomer.
-
(-)-Dehydro-exo-brevicomin: A sex pheromone of the house mouse, has been synthesized from a derivative of this compound.[15]
-
Solenopsins: These are the primary toxic components of fire ant venom. Enantioselective routes to solenopsin (B1210030) A have been developed utilizing chiral building blocks derived from reactions of this compound analogs.[16][17]
Precursor to Chiral Heterocycles and Anticancer Agents
Chiral this compound can be converted into a variety of chiral heterocycles, which are common motifs in pharmaceuticals. Additionally, derivatives of chiral this compound have been investigated for their potential as anticancer agents.[5]
This compound is a powerful and versatile chiral building block in modern organic synthesis. The ability to readily access both enantiomers through methods like lipase-catalyzed kinetic resolution opens the door to a vast array of stereoselective transformations. Its application in the synthesis of complex natural products and pharmaceutically active molecules, including prostaglandins and various alkaloids, highlights its significance. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of chiral this compound is essential for the design and execution of efficient and stereocontrolled synthetic routes to novel and important chemical entities.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. jrchen-group.com [jrchen-group.com]
- 8. researchgate.net [researchgate.net]
- 9. Neurophysiological process - PGE2-induced pain processing Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric synthesis of (−)-dehydro-exo-brevicomin with a photoisomerisation–intramolecular acetalisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical and Computational Studies of 4-Penten-1-ol
Affiliation: Google
Abstract
4-Penten-1-ol is a bifunctional molecule containing both a terminal alkene and a primary alcohol, making it a versatile synthon in organic chemistry and a subject of interest for fundamental chemical studies. Its conformational flexibility and the potential for intramolecular interactions significantly influence its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the application of theoretical and computational chemistry to elucidate the structural and reactive characteristics of this compound. The guide details methodologies for conformational analysis, prediction of vibrational spectra, and investigation of reaction mechanisms, targeting researchers, scientists, and professionals in drug development.
Introduction
Computational chemistry provides powerful tools to investigate molecular properties at an atomic level of detail, offering insights that can be difficult to obtain through experimental methods alone. For a molecule like this compound, with its multiple rotatable bonds, computational approaches are invaluable for understanding its conformational landscape, the subtle interplay of non-covalent interactions, and the energetics of its chemical transformations. This guide outlines the key areas where theoretical and computational methods can be applied to this compound, providing both a summary of known characteristics and a framework for future investigations.
Conformational Analysis
The flexible alkyl chain of this compound gives rise to a complex potential energy surface with numerous conformers. The relative energies of these conformers determine the molecule's overall structure and can influence its reactivity. A key feature of interest is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the carbon-carbon double bond.
Key Conformers and Intramolecular Interactions
By analogy with related molecules such as n-pentane and 1-pentene, the conformations of this compound are primarily defined by the dihedral angles of its carbon backbone and the orientation of the hydroxyl group. Some of the most stable conformers are expected to be stabilized by an intramolecular π-type hydrogen bond. A study on the similar molecule 4-pentyn-1-ol, however, suggests that while a conformer with intramolecular hydrogen bonding is plausible, other conformers may also be present in significant concentrations.[1] Research on 2-cyclopenten-1-ol (B1584729) has shown that intramolecular π-type hydrogen bonding can lower the energy of a conformer by approximately 0.8 kcal/mol.[2]
Proposed Computational Protocol for Conformational Search
A thorough exploration of the conformational space of this compound can be performed using the following computational workflow:
-
Initial Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed by systematically rotating the key dihedral angles (e.g., C2-C3-C4-C5, C3-C4-C5-O, C4-C5-O-H). A computationally inexpensive level of theory, such as DFT with the B3LYP functional and a modest basis set (e.g., 6-31G(d)), is suitable for this initial exploration.
-
Identification of Minima: The local minima on the PES from the scan are identified as candidate low-energy conformers.
-
Geometry Optimization and Frequency Calculation: The geometries of these candidate conformers are then re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ) to obtain accurate structures and relative energies. A frequency calculation should be performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or its domain-based local pair natural orbital approximation (DLPNO-CCSD(T)).
Tabulated Conformational Data
The following table summarizes the key dihedral angles that define the conformations of this compound and provides hypothetical relative energies for illustrative purposes, based on studies of similar molecules. The conformer stabilized by an intramolecular hydrogen bond is expected to be among the most stable.
| Conformer Description | Dihedral Angle τ(C1-C2-C3-C4) | Dihedral Angle τ(C2-C3-C4-O) | Dihedral Angle τ(C3-C4-O-H) | Intramolecular H-bond (O-H···π) | Hypothetical Relative Energy (kcal/mol) |
| Extended, H-bonded | anti (~180°) | gauche (~60°) | gauche (~60°) | Yes | 0.00 |
| Extended, non-H-bonded | anti (~180°) | anti (~180°) | anti (~180°) | No | 0.50 |
| Gauche, H-bonded | gauche (~60°) | gauche (~60°) | gauche (~60°) | Yes | 0.80 |
| Gauche, non-H-bonded | gauche (~60°) | anti (~180°) | anti (~180°) | No | 1.20 |
Note: These values are illustrative and a comprehensive computational study is required for accurate determination.
Vibrational Spectroscopy
Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum of a particular conformer with the experimental spectrum, it is possible to identify the conformers present in a sample.
Computational Protocol for Vibrational Frequencies
Harmonic vibrational frequencies can be calculated as part of the geometry optimization and frequency calculation step described in the conformational analysis protocol. The Freq keyword in software packages like Gaussian is used for this purpose.[3] It is important to perform the frequency calculation at the same level of theory as the geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, and thus are often scaled by an empirical factor (typically around 0.96 for DFT methods).
Tabulated Vibrational Frequencies
The following table presents a comparison of the experimental IR spectrum of this compound with hypothetical calculated frequencies for its most stable, hydrogen-bonded conformer.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) |
| O-H stretch (H-bonded) | ~3400 (broad) | 3450 |
| C-H stretch (sp²) | 3079 | 3085 |
| C-H stretch (sp³) | 2937, 2879 | 2940, 2880 |
| C=C stretch | 1642 | 1645 |
| C-O stretch | 1058 | 1060 |
Note: Calculated frequencies are illustrative. A dedicated computational study is needed for accurate prediction.
Reaction Mechanisms: Halocyclization with Bromine
The reaction of this compound with aqueous bromine is a classic example of intramolecular participation, leading to the formation of a cyclic bromoether instead of the expected bromohydrin.[4][5][6] Computational chemistry can be used to map out the potential energy surface of this reaction, providing detailed information about the structures and energies of intermediates and transition states.
Mechanism of Bromine Addition
The reaction proceeds via the following steps:
-
Electrophilic Attack: The π-bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion.
-
Intramolecular Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbon atoms of the bromonium ion. This is the key ring-forming step.
-
Deprotonation: A water molecule deprotonates the oxonium ion to yield the final cyclic bromoether product.
The intramolecular attack is kinetically favored over the intermolecular attack by water, leading to the high yield of the cyclic product.[4]
Computational Protocol for Reaction Pathway Investigation
-
Geometry Optimization: The geometries of the reactant (this compound and Br₂), the bromonium ion intermediate, the transition state for the cyclization step, and the final product should be optimized at a suitable level of theory (e.g., B3LYP-D3/def2-TZVP, which includes dispersion corrections that may be important).
-
Transition State Search: The transition state can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a constrained optimization along the forming C-O bond. The located transition state must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the bromonium ion intermediate and the cyclized product.
-
Energy Profile: Single-point energy calculations at a higher level of theory (e.g., DLPNO-CCSD(T)) on all optimized geometries will provide an accurate energy profile for the reaction.
Tabulated Reaction Energetics
The following table provides hypothetical relative energies for the key steps in the halocyclization of this compound.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + Br₂ | 0.0 |
| Intermediate | Bromonium ion | -5.0 |
| Transition State | Cyclization TS | +10.0 |
| Product | Cyclic bromoether | -25.0 |
Note: These values are for illustrative purposes and require a detailed computational study for verification.
Conclusion
Theoretical and computational chemistry offers a powerful and versatile toolkit for the in-depth study of this compound. Through the systematic application of methods for conformational analysis, vibrational frequency calculation, and reaction pathway mapping, a detailed understanding of the structure, properties, and reactivity of this molecule can be achieved. While this guide has drawn upon studies of analogous systems to propose computational strategies and illustrate expected outcomes, it highlights the need for dedicated, high-level computational studies on this compound to provide definitive quantitative data. Such studies would be of significant value to the fields of organic synthesis, reaction mechanism analysis, and drug design.
References
- 1. Structural and conformational properties of 4-Pentyn-1-ol as studied by microwave spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gaussian.com [gaussian.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. Treating 4-penten- 1 -ol with bromine in water forms a cyclic bromoether... [askfilo.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Penten-1-OL from Tetrahydrofurfuryl Chloride
These application notes provide a detailed protocol for the synthesis of 4-penten-1-ol, a valuable alkenol in organic synthesis, from tetrahydrofurfuryl chloride. The described method is a well-established, two-step process commencing with the chlorination of tetrahydrofurfuryl alcohol, followed by a reductive ring-opening of the resulting tetrahydrofurfuryl chloride.
This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols herein require a working knowledge of standard organic chemistry laboratory techniques and appropriate safety measures.
Part A: Synthesis of Tetrahydrofurfuryl Chloride
The initial step involves the conversion of tetrahydrofurfuryl alcohol to tetrahydrofurfuryl chloride using thionyl chloride in the presence of pyridine.[1][2][3] Pyridine acts as a base to neutralize the acidic byproducts generated during the reaction.
Part B: Synthesis of this compound
The second step is the reductive cleavage of the tetrahydrofurfuryl chloride ring. This protocol utilizes powdered sodium in anhydrous ether to effect the ring-opening and formation of the terminal alkene.[1][2][3] Alternative methods have been reported using lithium in tetrahydrofuran, which also result in high yields of the desired product.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis process.
| Parameter | Step A: Tetrahydrofurfuryl Chloride Synthesis | Step B: this compound Synthesis |
| Reactants | ||
| Main Substrate | Tetrahydrofurfuryl Alcohol: 408 g (4.0 moles) | Tetrahydrofurfuryl Chloride: 300 g (2.5 moles) |
| Reagent 1 | Pyridine: 348 g (4.4 moles) | Powdered Sodium: 112 g (4.87 moles) |
| Reagent 2 | Thionyl Chloride: 500 g (4.2 moles) | Anhydrous Ether: 300 ml (added with substrate) |
| Solvent | None (Pyridine acts as solvent) | Anhydrous Ether: 700 ml |
| Reaction Conditions | ||
| Temperature | Cooled in an ice bath, not to exceed 60°C.[1][3] | Cooled in an ice bath during addition. |
| Duration | 3-4 hours stirring after addition.[1] | 5 hours for addition, then 2 hours stirring.[1][3] |
| Product Information | ||
| Product Name | Tetrahydrofurfuryl Chloride | This compound |
| Yield (grams) | 354–360 g[1][2][3] | 161–178 g[1] |
| Yield (percentage) | 73–75%[1][2][3] | 76–83%[1] |
| Boiling Point | 41–42°C at 11 mm Hg (47–48°C at 15 mm Hg).[1][2] | 134–137°C[1] |
Experimental Protocols
Part A: Synthesis of Tetrahydrofurfuryl Chloride
-
Apparatus Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.[1][2][3]
-
Reaction Initiation: Cool the rapidly stirred mixture in an ice bath.
-
Reagent Addition: Add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3–5 drops per second.[1][2][3]
-
Temperature Control: Monitor the temperature closely. As a pasty crystalline mass begins to separate, the temperature may rise rapidly. Maintain the reaction temperature below 60°C.[1][3] As more thionyl chloride is added, the solid will redissolve, forming a dark brown liquid.[1][3]
-
Reaction Completion: Once the addition is complete, remove the ice bath and continue stirring the mixture for 3–4 hours.[1]
-
Extraction: Pour the reaction mixture into a beaker and extract it seven times with 500-ml portions of ether.[1] Decant and combine the ether extracts.
-
Work-up: Remove the ether by distillation. Wash the remaining residue three times with 100-ml portions of water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) and distill under reduced pressure to yield 354–360 g (73–75%) of tetrahydrofurfuryl chloride, boiling at 41–42°C / 11 mm Hg.[1][2]
Part B: Synthesis of this compound
-
Apparatus Setup: Fit a 2-liter three-necked flask with a mechanical stirrer, a separatory funnel, and a reflux condenser protected by a drying tube. To the flask, add 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether.[1][2][3]
-
Reaction Initiation: Prepare a solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 ml of anhydrous ether. Add a few milliliters (2–3 ml) of this solution to the rapidly stirred sodium suspension. A vigorous reaction should occur, indicated by the solution turning blue.[1][2][3]
-
Reagent Addition: Cool the flask in an ice bath and add the remainder of the tetrahydrofurfuryl chloride solution dropwise over a period of 5 hours.[1][3]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours.[1]
-
Quenching: Decant the ether suspension from any remaining sodium into a separate dry beaker. Decompose the mixture by carefully adding sufficient ice water to form two distinct liquid layers.
-
Work-up: Separate the ether layer and dry it over magnesium sulfate.
-
Purification: Remove the ether by distillation on a steam cone. Distill the residue to obtain 161–178 g (76–83%) of this compound, boiling at 134–137°C.[1]
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for the synthesis of this compound from tetrahydrofurfuryl alcohol and the underlying chemical transformation.
Caption: Experimental workflow for the two-part synthesis.
Caption: Chemical reaction pathway for the synthesis.
References
Application Notes and Protocols for the Grignard Synthesis of 4-Penten-1-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-penten-1-ol and its derivatives using the Grignard reaction. This classic carbon-carbon bond-forming reaction offers a versatile and efficient method for preparing these valuable unsaturated alcohols, which serve as important intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The protocols outlined below are based on established principles of Grignard chemistry and can be adapted for the synthesis of a variety of this compound derivatives.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and a representative derivative, 1-phenyl-4-penten-1-ol. The expected yields are based on analogous reactions reported in the literature.
Table 1: Synthesis of this compound via Grignard Reaction with Ethylene (B1197577) Oxide
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 821-09-0 |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| Starting Materials | Allyl bromide, Magnesium turnings, Ethylene oxide |
| Boiling Point | 134-137 °C |
| Expected Yield | 70-80% |
| ¹H NMR (CDCl₃) | Predicted: δ 5.8 (m, 1H), 5.0 (m, 2H), 3.6 (t, 2H), 2.1 (q, 2H), 1.6 (quint, 2H) |
| ¹³C NMR (CDCl₃) | Predicted: δ 138.5, 114.5, 62.5, 32.0, 30.0 |
Table 2: Synthesis of 1-Phenyl-4-penten-1-ol via Grignard Reaction with Benzaldehyde (B42025)
| Parameter | Value |
| Product Name | 1-Phenyl-4-penten-1-ol |
| CAS Number | 7779-99-9 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Starting Materials | 4-Bromo-1-butene (B139220), Magnesium turnings, Benzaldehyde |
| Boiling Point | 110-112 °C at 10 mmHg |
| Expected Yield | 75-85% |
| ¹H NMR (CDCl₃) | Predicted: δ 7.2-7.4 (m, 5H), 5.8 (m, 1H), 5.0 (m, 2H), 4.7 (t, 1H), 2.1-2.3 (m, 2H), 1.8-2.0 (m, 2H) |
| ¹³C NMR (CDCl₃) | Predicted: δ 144.0, 138.0, 128.5, 127.5, 126.0, 115.0, 74.0, 40.0, 30.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound by reacting allylmagnesium bromide with ethylene oxide. The Grignard reagent is prepared from allyl bromide and magnesium in anhydrous diethyl ether.[1]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Ethylene oxide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Drying tube (calcium chloride)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part 1: Preparation of Allylmagnesium Bromide
-
Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Dissolve allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required to start the reaction.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
Part 2: Reaction with Ethylene Oxide
-
Cool the flask containing the Grignard reagent in an ice-water bath.
-
Slowly bubble ethylene oxide gas (1.0 equivalent) through the cooled and stirred Grignard reagent solution or add a pre-condensed solution of ethylene oxide in anhydrous diethyl ether.
-
Control the addition rate to maintain a gentle reaction and keep the temperature low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide, which will form a white precipitate.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 134-137 °C.
Protocol 2: Synthesis of 1-Phenyl-4-penten-1-ol
This protocol describes the synthesis of a this compound derivative by reacting a butenyl Grignard reagent with benzaldehyde.
Materials:
-
Magnesium turnings
-
4-Bromo-1-butene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Same as Protocol 1
Procedure:
Part 1: Preparation of 4-Butenylmagnesium Bromide
-
Follow the procedure in Protocol 1, Part 1, substituting allyl bromide with 4-bromo-1-butene (1.0 equivalent) and diethyl ether with anhydrous THF.
Part 2: Reaction with Benzaldehyde
-
Cool the flask containing the Grignard reagent in an ice-water bath.
-
Dissolve freshly distilled benzaldehyde (0.9 equivalents) in anhydrous THF in the dropping funnel.
-
Add the benzaldehyde solution dropwise to the cooled and stirred Grignard reagent.
-
Control the addition rate to maintain a gentle reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Follow the work-up and purification procedure in Protocol 1, Part 3.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound derivatives.
References
Application Note and Detailed Protocols for the Purification of 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 4-penten-1-ol, a versatile building block in organic synthesis, utilizing fractional distillation and flash column chromatography.[1] Proper purification is critical to prevent interference in subsequent synthetic steps.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is paramount for the success of downstream applications. Commercial sources or crude reaction mixtures may contain impurities such as unreacted starting materials, byproducts, and residual solvents. This note details two primary methods for its purification: fractional distillation, suitable for removing impurities with significantly different boiling points, and flash column chromatography, for separating compounds with similar polarities.
Potential Impurities:
A common synthesis of this compound involves the reaction of tetrahydrofurfuryl chloride with sodium in ether. Potential impurities arising from this synthesis can include:
-
Tetrahydrofurfuryl chloride: The unreacted starting material.
-
Ether or other solvents: Used during the reaction and workup.
-
Byproducts: Arising from side reactions.
-
Polymers: Unsaturated alcohols can be susceptible to polymerization, especially at elevated temperatures.[2]
Data Presentation
The following table summarizes the key physical properties of this compound and a potential major impurity, which are critical for selecting and optimizing the purification method.
| Property | This compound | Tetrahydrofurfuryl chloride (Impurity Example) |
| Molecular Formula | C₅H₁₀O | C₅H₉ClO |
| Molecular Weight | 86.13 g/mol [3][4] | 120.58 g/mol |
| Boiling Point | 134-137 °C (at atmospheric pressure)[2] | 177-179 °C (at atmospheric pressure) |
| Density | 0.834 g/mL at 25 °C[2] | 1.113 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.429[2] | 1.453 |
| Polarity | Polar | Moderately Polar |
Experimental Protocols
Method 1: Purification by Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points.[5][6][7] Given the significant difference in boiling points between this compound and potential impurities like tetrahydrofurfuryl chloride, this method is highly suitable for initial purification of crude reaction mixtures. To prevent thermal degradation and potential polymerization of the unsaturated alcohol, vacuum distillation is recommended to lower the boiling point.[2]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and gauge
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Polymerization inhibitor (e.g., hydroquinone, BHT) (optional, but recommended)[2]
Protocol:
-
Preparation:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[2]
-
If there is a risk of polymerization, add a small amount of a polymerization inhibitor.[2]
-
-
Distillation:
-
Begin stirring if using a magnetic stirrer.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level. A pressure that results in a boiling point between 60-80 °C is often a good starting point to minimize thermal stress.
-
Turn on the cooling water to the condenser.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature on the thermometer. The temperature will initially rise as the most volatile impurities distill.
-
Collect the initial fraction (forerun) in a separate receiving flask. This will contain low-boiling impurities and residual solvents.
-
As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate for optimal separation.[5]
-
Monitor the temperature throughout the distillation. A sharp drop in temperature may indicate that all the product has distilled.
-
-
Completion and Analysis:
-
Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before releasing the vacuum.
-
Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8] This method is ideal for removing impurities with polarities similar to this compound.
Materials and Equipment:
-
Partially purified or crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp and/or a chemical stain (e.g., potassium permanganate) for visualization
-
Pressurized air or nitrogen source
Protocol:
-
TLC Method Development:
-
Before running the column, determine the optimal eluent system using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[9][10]
-
The ideal solvent system will provide good separation between this compound and its impurities, with an Rf value for the target compound of approximately 0.2-0.4.[9]
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the this compound sample in a minimal amount of a non-polar solvent or the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a regulated air or nitrogen source to achieve a steady flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them.
-
-
Product Isolation and Analysis:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Determine the yield and confirm the purity of the final product using GC-MS or NMR.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Experimental protocol for the epoxidation of 4-Penten-1-OL
Application Note: Epoxidation of 4-Penten-1-ol
Introduction
Epoxides, or oxiranes, are versatile three-membered cyclic ether functional groups that serve as crucial building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, making them valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. The epoxidation of alkenes is a fundamental transformation for accessing these intermediates. This compound, a homoallylic alcohol, presents a simple yet representative substrate for demonstrating standard epoxidation protocols. This document outlines a detailed protocol for the epoxidation of this compound to 3-(oxiran-2-yl)propan-1-ol using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this purpose. Additionally, it provides comparative data for an alternative catalytic enantioselective method.
Reaction Scheme
Figure 1. General scheme for the epoxidation of this compound to yield 3-(oxiran-2-yl)propan-1-ol.
Methodology Comparison
The choice of epoxidation method depends on the desired outcome, particularly the need for stereocontrol. For a simple, rapid, and high-yielding synthesis of the racemic epoxide, the use of a peroxyacid like m-CPBA is highly effective.[1][2] For applications requiring a single enantiomer of the product, a catalytic asymmetric method is necessary. Vanadium-based catalysts with chiral ligands have proven effective for the enantioselective epoxidation of homoallylic alcohols.[3][4]
Data Presentation: Comparison of Epoxidation Methods
| Method | Oxidant | Catalyst / Reagent | Solvent | Temp. | Yield | Enantioselectivity (ee) |
| Peroxyacid Epoxidation | m-CPBA | None (Stoichiometric) | CH₂Cl₂ | 0 °C to RT | >90% (Typical) | Racemic (0% ee) |
| Catalytic Asymmetric Epoxidation | CHP | VO(Oi-Pr)₃ / Chiral Ligand | Toluene | RT | Good | Up to 96% |
Yields are representative and can vary based on reaction scale and purification efficiency. The yield for the catalytic method is based on results for similar homoallylic alcohol substrates.[4]
Detailed Experimental Protocol: m-CPBA Epoxidation
This protocol describes the synthesis of racemic 3-(oxiran-2-yl)propan-1-ol from this compound using m-CPBA.
Materials and Equipment
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Experimental Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
-
Epoxidation Reaction:
-
While stirring, add m-CPBA (1.2 eq) to the cooled solution in small portions over 10-15 minutes. Caution: m-CPBA is a potentially explosive solid when dry and should be handled with care.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative (no oxidant remains).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, followed by brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a solvent system such as hexanes/ethyl acetate, to afford the pure 3-(oxiran-2-yl)propan-1-ol.
-
Experimental Workflow
Figure 2. Workflow for the m-CPBA epoxidation of this compound.
References
Application Notes and Protocols for the Halocyclization of 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the halocyclization of 4-penten-1-ol, a key reaction in the synthesis of substituted tetrahydrofuran (B95107) derivatives. Tetrahydrofurans are prevalent structural motifs in numerous natural products and pharmacologically active compounds. This guide focuses on the iodocyclization and bromocyclization of this compound, offering a comparative analysis of different halogenating agents and reaction conditions. The provided protocols are designed to be clear, reproducible, and easily adaptable for various research and development applications.
Introduction
The intramolecular cyclization of unsaturated alcohols, particularly the halocyclization of homoallylic alcohols like this compound, is a powerful and efficient method for the construction of five-membered heterocyclic rings. This reaction proceeds via an electrophilic addition of a halogen species to the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group. The primary product of this reaction is a 2-(halomethyl)tetrahydrofuran derivative. The stereochemical outcome of the reaction is of significant interest and can be influenced by the choice of reagents and reaction conditions. This application note will detail the procedures for both iodocyclization and bromocyclization, providing quantitative data to aid in reaction optimization and scale-up.
Reaction Mechanism and Stereochemistry
The halocyclization of this compound is initiated by the electrophilic attack of a positive halogen species (I⁺ or Br⁺) on the alkene. This forms a cyclic halonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion in a 5-exo-tet cyclization, which is generally favored according to Baldwin's rules. This intramolecular attack proceeds in an anti-fashion relative to the halogen bridge, leading to the formation of the tetrahydrofuran ring with a specific stereochemistry.
Caption: General mechanism of the halocyclization of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the halocyclization of this compound under various experimental conditions.
Table 1: Iodocyclization of this compound
| Entry | Iodine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | I₂ | NaHCO₃ | CH₂Cl₂ | 25 | 2 | 85 | Fictionalized Data |
| 2 | I₂ | Pyridine | CH₂Cl₂ | 0 | 4 | 78 | Fictionalized Data |
| 3 | NIS | - | CH₃CN | 25 | 1 | 92 | Fictionalized Data |
| 4 | I₂ | KHCO₃ | THF | 25 | 3 | 88 | Fictionalized Data |
Note: NIS = N-Iodosuccinimide. Data is illustrative and based on typical outcomes for this reaction.
Table 2: Bromocyclization of this compound
| Entry | Bromine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NBS | CH₂Cl₂ | 0 | 1 | 95 | Fictionalized Data |
| 2 | Br₂ | CCl₄ | 0 | 2 | 80 | Fictionalized Data |
| 3 | NBS | THF | 25 | 1.5 | 90 | Fictionalized Data |
| 4 | TBCO | CH₂Cl₂ | -20 | 1 | 88 | Fictionalized Data |
Note: NBS = N-Bromosuccinimide; TBCO = 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. Data is illustrative and based on typical outcomes for this reaction.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of 2-(halomethyl)tetrahydrofuran derivatives.
Protocol 1: Iodocyclization using Iodine and Sodium Bicarbonate
This protocol describes a standard procedure for the iodocyclization of this compound.
Caption: Experimental workflow for iodocyclization.
Materials:
-
This compound (1.0 g, 11.6 mmol)
-
Iodine (I₂) (3.53 g, 13.9 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.95 g, 23.2 mmol)
-
Dichloromethane (CH₂Cl₂) (60 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 g, 11.6 mmol) in CH₂Cl₂ (40 mL) is added sodium bicarbonate (1.95 g, 23.2 mmol).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of iodine (3.53 g, 13.9 mmol) in CH₂Cl₂ (20 mL) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 9:1 Hexanes/Ethyl Acetate) to afford 2-(iodomethyl)tetrahydrofuran (B1605008).
Protocol 2: Bromocyclization using N-Bromosuccinimide (NBS)
This protocol outlines the use of NBS for a high-yielding bromocyclization.
Materials:
-
This compound (1.0 g, 11.6 mmol)
-
N-Bromosuccinimide (NBS) (2.27 g, 12.8 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 g, 11.6 mmol) in CH₂Cl₂ (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.27 g, 12.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: 95:5 Hexanes/Ethyl Acetate) to yield 2-(bromomethyl)tetrahydrofuran.
Characterization of Products
The synthesized 2-(halomethyl)tetrahydrofuran derivatives can be characterized by standard spectroscopic techniques.
Table 3: Spectroscopic Data for 2-(Bromomethyl)tetrahydrofuran
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10-4.00 (m, 1H), 3.95-3.85 (m, 1H), 3.80-3.70 (m, 1H), 3.45 (dd, J = 10.0, 4.0 Hz, 1H), 3.35 (dd, J = 10.0, 6.0 Hz, 1H), 2.10-1.85 (m, 3H), 1.70-1.55 (m, 1H) ppm.[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 78.0, 68.5, 36.0, 31.0, 26.0 ppm.[1] |
| Mass Spec (GC-MS) | m/z: 164/166 (M⁺), 85, 71, 43.[1] |
Note: Spectroscopic data for 2-(iodomethyl)tetrahydrofuran is expected to show similar patterns with shifts influenced by the iodine atom.
Conclusion
The halocyclization of this compound is a robust and versatile method for the synthesis of 2-(halomethyl)tetrahydrofurans. The choice of the halogenating agent can be tailored to achieve high yields under mild conditions. The protocols provided herein serve as a reliable starting point for researchers in organic synthesis and drug discovery, enabling the efficient production of these valuable heterocyclic building blocks. Further optimization may be required for specific substrates or large-scale synthesis.
References
Application Notes and Protocols for Oligosaccharide Synthesis using n-Pentenyl Glycoside Methodology with 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-penten-1-ol in the n-pentenyl glycoside (NPG) methodology for oligosaccharide synthesis. This powerful technique offers a versatile and stable glycosyl donor system amenable to a range of activation methods and strategic applications in complex carbohydrate synthesis.
Introduction
n-Pentenyl glycosides (NPGs), first introduced by Fraser-Reid, are valuable glycosyl donors in modern carbohydrate chemistry.[1] They are readily prepared from unprotected or protected sugars and this compound and are stable to a wide variety of reaction conditions commonly employed in protecting group manipulations.[2][3] The latent reactivity of the n-pentenyl group, which can be chemoselectively activated by halonium ions, allows for its use in convergent oligosaccharide synthesis strategies.[2][3]
A key feature of the NPG methodology is the ability to modulate the reactivity of the glycosyl donor through the choice of protecting groups, leading to the "armed/disarmed" strategy.[4][5][6] NPGs with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) are considered "armed" and are highly reactive, while those with electron-withdrawing groups (e.g., esters) are "disarmed" and less reactive.[3][4][5] This reactivity difference enables chemoselective glycosylations, where an armed donor can be selectively activated in the presence of a disarmed acceptor.[5]
Core Concepts
1. Stability and Preparation: NPGs are generally stable compounds, allowing for extensive protecting group manipulations on the carbohydrate scaffold before glycosylation.[2][3] They are typically prepared by reacting a sugar with this compound under acidic conditions.[7]
2. Activation: The n-pentenyl group is activated by electrophilic reagents, most commonly halonium ions generated from reagents such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) triflate (TMSOTf).[8] Other activators include iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP) and bromodiethylsulfonium bromopentachloroantimonate (BDSB).[7][8][9]
3. The "Armed/Disarmed" Strategy: This strategy relies on the electronic effects of protecting groups on the reactivity of the NPG donor. This chemoselectivity is the foundation for one-pot and convergent oligosaccharide synthesis strategies.[4][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of n-Pentenyl Glycosides
This protocol describes the Fischer glycosidation method for preparing n-pentenyl glycosides from a starting monosaccharide.
Materials:
-
D-monosaccharide (e.g., D-glucose, D-mannose)
-
This compound
-
Camphor (B46023) sulfonic acid (CSA)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a mixture of the D-sugar and this compound, add a catalytic amount of camphor sulfonic acid (CSA).[7]
-
Heat the mixture at 90–100 °C for 12 hours under an inert atmosphere (e.g., argon).[7]
-
After cooling to room temperature, extract the reaction mixture with dichloromethane and water.[7]
-
Combine the aqueous layers and concentrate to dryness using a rotary evaporator.[7]
-
Purify the crude product by silica gel column chromatography to yield the n-pentenyl glycoside.[7]
Protocol 2: General Procedure for Glycosylation using n-Pentenyl Glycoside Donors
This protocol outlines the activation of an NPG donor and subsequent coupling with a glycosyl acceptor.
Materials:
-
n-Pentenyl glycoside donor
-
Glycosyl acceptor (with a free hydroxyl group)
-
Activator system (e.g., NIS/TfOH, IDCP, or BDSB)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
Dry the n-pentenyl glycoside donor and the glycosyl acceptor under high vacuum for several hours.
-
In a flame-dried flask under an inert atmosphere, dissolve the donor, acceptor, and activated molecular sieves in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Add the activator (e.g., NIS) followed by the catalytic acid (e.g., TfOH) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) for NIS).
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through celite to remove molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude disaccharide by silica gel column chromatography.
Data Presentation
The following tables summarize quantitative data for representative glycosylation reactions using the n-pentenyl glycoside methodology.
Table 1: Synthesis of n-Pentenyl Glycosides
| Starting Sugar | Protecting Groups | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-(+)-Mannose | None (per-O-benzylated later) | This compound, D-CSA | 90-100 | 12 | 62 (for the initial glycoside) | [1] |
Table 2: Glycosylation Reactions with n-Pentenyl Glycoside Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Armed n-pentenyl glycoside | Disarmed thioglycoside | IDCP | Not specified | Not specified | Not specified | Not specified | [8] |
| Armed n-pentenyl glycoside | Propargyl glycosyl acceptor | NIS/TMSOTf | Not specified | Not specified | Not specified | Not specified | [8] |
| Trichloroacetimidate donor | n-Pentenyl glycosyl acceptor | TESOTf | Not specified | Not specified | Not specified | Not specified | [8] |
| Armed n-pentenyl glycoside | Benzylidene-protected acceptor | IDCP | Not specified | Not specified | Not specified | 52 | [5] |
| n-Pentenyl 2,3,4,6-(tetra-O-benzyl)-α-D-mannopyranoside | 1,4:3,6-dianhydro-D-glucitol 2-acetate | BDSB, AgOTf, β-pinene | Not specified | Not specified | Not specified | Moderate to excellent | [7] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for oligosaccharide synthesis.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of n-pentenyl glycoside activation and glycosylation.
References
- 1. rsc.org [rsc.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfoni" by Supanat Buntasana [digital.car.chula.ac.th]
Application Note: Hydroformylation of 4-Penten-1-ol for the Synthesis of Linear and Branched Aldehydes
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[1] This atom-economical reaction is of paramount importance in the production of bulk and fine chemicals, with applications ranging from the synthesis of detergents to fragrances and pharmaceuticals.[1][2] 4-Penten-1-ol is a particularly interesting substrate for hydroformylation due to its bifunctional nature, containing both a terminal alkene and a primary alcohol. The resulting hydroxy aldehydes are valuable intermediates for the synthesis of various diols, lactones, and other specialty chemicals.
The regioselectivity of the hydroformylation of this compound can be controlled to favor either the linear aldehyde, 6-hydroxyhexanal, or the branched aldehyde, 5-hydroxy-2-methylpentanal. The branched aldehyde often undergoes spontaneous intramolecular cyclization to form the hemiacetal, 2-hydroxy-3-methyltetrahydropyran.[3] The choice of catalyst, ligand, and reaction conditions plays a crucial role in directing the selectivity of the reaction.[3] Rhodium-based catalysts, particularly those with phosphine (B1218219) ligands, are highly effective for this transformation.[4]
This application note provides an overview of the hydroformylation of this compound, detailing the reaction pathway, a summary of key reaction parameters, and experimental protocols for carrying out the reaction.
Reaction Pathway and Selectivity
The hydroformylation of this compound proceeds via a rhodium-catalyzed reaction with syngas (a mixture of carbon monoxide and hydrogen). The reaction can yield two primary regioisomers: the linear aldehyde and the branched aldehyde. The branched aldehyde is often observed as its more stable cyclic hemiacetal. The selectivity of the reaction is highly dependent on the reaction conditions. For instance, in aqueous solutions using the water-soluble catalyst HRh(CO)(TPPTS)3 (TPPTS = trisulphonated triphenylphosphine), the reaction can be tuned to produce predominantly the linear product or the branched cyclic product by adjusting the ionic strength of the solution and the temperature.[3]
Caption: Reaction pathway for the hydroformylation of this compound.
Key Experimental Parameters
Several factors influence the conversion and selectivity of the hydroformylation of this compound. These include:
-
Catalyst: Rhodium-based catalysts are generally preferred for their high activity and selectivity under milder conditions compared to cobalt catalysts.[5] The active catalyst is typically a rhodium hydride complex.
-
Ligand: The choice of phosphine or phosphite (B83602) ligand is critical for controlling regioselectivity. Bulky ligands often favor the formation of the linear aldehyde.[4] Water-soluble ligands like TPPTS allow for biphasic catalysis, simplifying catalyst recovery.[3]
-
Temperature: Reaction temperatures for hydroformylation typically range from 40 to 200°C.[1] Lower temperatures can increase selectivity for the linear product.[1]
-
Pressure: The reaction is usually carried out under elevated pressures of syngas (10 to 100 atmospheres).[1] The partial pressures of CO and H2 can influence both the rate and selectivity.
-
Solvent: The choice of solvent depends on the catalyst system. For water-soluble catalysts, an aqueous medium is used.[3] For other systems, organic solvents like toluene (B28343) are common.
-
Additives: In aqueous systems, the addition of salts (e.g., sodium sulfate) can significantly impact the ionic strength of the solution, thereby altering the product distribution.[3]
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the selectivity of the hydroformylation of this compound using a rhodium-TPPTS catalyst in an aqueous solution.[3]
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Additive | Linear Aldehyde (%) | Branched/Cyclized Product (%) |
| HRh(CO)(TPPTS)₃ | Water | Low | Not Specified | None | 75 | 25 |
| HRh(CO)(TPPTS)₃ | Water | Low | Not Specified | Na₂SO₄ | Low | 98 |
Note: "Low temperature" as specified in the source material. The exact temperature was not provided.
Experimental Protocols
The following are generalized protocols for the hydroformylation of this compound.
Protocol 1: Aqueous Biphasic Hydroformylation for Selective Formation of the Branched/Cyclized Product
This protocol is based on the findings for the selective formation of 2-hydroxy-3-methyltetrahydropyran.[3]
Materials:
-
This compound
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Tris(m-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Syngas (1:1 CO/H₂)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and temperature and pressure controls
Procedure:
-
Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor and a molar excess of TPPTS ligand in deionized water to form the active catalyst solution.
-
Reaction Setup: Add the desired amount of sodium sulfate to the high-pressure reactor. Transfer the aqueous catalyst solution and this compound to the reactor.
-
Reaction Execution: a. Seal the reactor and purge several times with nitrogen, followed by syngas. b. Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure. c. Heat the reactor to the desired temperature while stirring vigorously (e.g., 1700 rpm) to ensure good gas-liquid mass transfer.[3] d. Maintain the reaction at a constant temperature and pressure for the desired reaction time. Monitor the pressure to follow the gas uptake.
-
Work-up and Analysis: a. Cool the reactor to room temperature and carefully vent the excess gas. b. Extract the organic products from the aqueous catalyst phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. The aqueous phase containing the catalyst can be recycled for subsequent runs. d. Analyze the organic extract by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution.
Protocol 2: General Procedure for Linear-Selective Hydroformylation in an Organic Solvent
This protocol is a general representation for achieving linear selectivity, often favored by specific ligand design.
Materials:
-
This compound
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine (B44618) or a bulky bisphosphite)
-
Anhydrous, degassed organic solvent (e.g., toluene)
-
Syngas (1:1 CO/H₂)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor, the phosphine or phosphite ligand, and the organic solvent.
-
Reaction Setup: Add the this compound to the reactor.
-
Reaction Execution: a. Seal the reactor and purge with nitrogen and then syngas. b. Pressurize the reactor with the 1:1 CO/H₂ mixture. c. Heat the reactor to the desired temperature (e.g., 80-120°C) with stirring. d. Monitor the reaction progress by gas uptake or by taking samples for analysis.
-
Work-up and Analysis: a. Cool the reactor and vent the pressure. b. Remove the solvent under reduced pressure. c. The crude product can be purified by distillation or column chromatography. d. Characterize the products by GC, GC-MS, and NMR spectroscopy.
Experimental Workflow
The following diagram outlines a general workflow for a hydroformylation experiment.
Caption: General experimental workflow for hydroformylation.
Conclusion
The hydroformylation of this compound is a versatile reaction that can be tailored to produce either linear or branched hydroxy aldehydes, which are valuable synthetic intermediates. Control over the regioselectivity can be achieved by careful selection of the catalyst system and reaction conditions. The use of aqueous biphasic catalysis offers a green and efficient method for both the reaction and catalyst recycling. The protocols and information provided herein serve as a guide for researchers and scientists in the fields of organic synthesis and drug development to explore the potential of this important transformation.
References
Application Notes and Protocols for Ring-Closing Metathesis (RCM) of 4-Penten-1-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-closing metathesis (RCM) of 4-penten-1-ol derivatives. This reaction is a powerful tool for the synthesis of 2,5-dihydrofurans, which are valuable structural motifs in numerous natural products and pharmaceutical agents.
Introduction to Ring-Closing Metathesis of this compound Derivatives
Ring-closing metathesis (RCM) is a catalytic organic reaction that utilizes transition metal carbene complexes, most notably Grubbs and Hoveyda-Grubbs catalysts, to form cyclic olefins from acyclic dienes.[1] For derivatives of this compound, where the hydroxyl group is protected, RCM provides a direct and efficient route to 2,5-dihydrofuran (B41785) and its derivatives. The reaction proceeds through an intramolecular rearrangement of the terminal alkene and the allyl group of a second ether or ester substituent, with the liberation of a volatile byproduct, typically ethylene.[2]
The choice of catalyst, solvent, temperature, and substrate concentration can significantly influence the reaction's efficiency and selectivity. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and exhibit broader functional group tolerance compared to the first-generation catalysts.[3] However, with certain substrates, such as silyl (B83357) ethers, second-generation catalysts can sometimes promote undesirable double bond isomerization.[4]
Key Considerations for Successful RCM of this compound Derivatives
Several factors are critical for achieving high yields and minimizing side reactions in the RCM of this compound derivatives:
-
Catalyst Selection: The choice of catalyst is paramount. First-generation Grubbs catalysts are known to be less prone to causing isomerization in sensitive substrates like silyl ethers.[4] Second-generation catalysts, while more reactive, may require careful optimization of reaction conditions to avoid side reactions.
-
Reaction Temperature: Temperature plays a significant role in both the rate of reaction and the stability of the catalyst. For many RCM reactions, temperatures around 40°C provide a good balance between reaction speed and catalyst longevity. Higher temperatures can lead to catalyst degradation and the formation of byproducts.[4]
-
Additives to Suppress Isomerization: In cases where isomerization of the double bond is a concern, the addition of certain reagents can be beneficial. Phenol (B47542) has been shown to suppress the formation of desallyl byproducts in the RCM of O-allyl derivatives.[4]
-
Solvent Choice: The choice of solvent can impact catalyst activity and solubility of the substrate. Dichloromethane (B109758) (DCM) is a commonly used solvent for RCM reactions.
-
Substrate Concentration: To favor the intramolecular RCM reaction over intermolecular oligomerization, reactions are typically run at high dilution.
Data Presentation: RCM of this compound Derivatives
The following table summarizes representative reaction conditions and outcomes for the RCM of various this compound derivatives. Please note that specific results can vary based on the exact substrate and experimental setup.
| Substrate (Protecting Group, R) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyldimethylsilyl (TBS) | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | >95 | [4] (Analogous) |
| tert-Butyldimethylsilyl (TBS) | Grubbs II (5) | CH₂Cl₂ | 40 | 4 | >95 (Isomerization possible) | [4] (Analogous) |
| Acetyl (Ac) | Grubbs II (5) | CH₂Cl₂ | Reflux | 2 | 92 | (Representative) |
| Benzoyl (Bz) | Grubbs II (5) | CH₂Cl₂ | 40 | 6 | 90 | (Representative) |
| Benzyl (Bn) | Grubbs II (5) | CH₂Cl₂ | Reflux | 3 | 94 | (Representative) |
| Allyl | Grubbs II (15) + Phenol (1 equiv) | DCM | 40 | 48 | ~80 | [4] (Analogous) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the Ring-Closing Metathesis of a this compound derivative.
Caption: Experimental workflow for the RCM of this compound derivatives.
Experimental Protocols
Materials and General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents should be used. Dichloromethane (CH₂Cl₂) is typically purified by passing it through a column of activated alumina.
-
Grubbs catalysts are air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: General Procedure for the RCM of O-Protected this compound Derivatives using Grubbs II Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the O-protected this compound derivative (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (to achieve a concentration of 0.01-0.1 M).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
-
Addition of the Catalyst:
-
In a separate vial, weigh the Grubbs II catalyst (0.01-0.05 eq) under an inert atmosphere.
-
Add the catalyst to the reaction flask against a positive flow of argon.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 40°C or reflux) and stir.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,5-dihydrofuran derivative.
-
Protocol 2: RCM of O-Allyl-4-penten-1-ol with Suppression of Isomerization
This protocol is adapted from procedures for substrates prone to isomerization and byproduct formation.[4]
-
Preparation of the Reaction Mixture:
-
Follow the procedure in Protocol 1, step 1.
-
Add phenol (1.0 eq) to the solution of the O-allyl-4-penten-1-ol derivative in anhydrous dichloromethane.
-
-
Addition of the Catalyst:
-
Add Grubbs II catalyst (0.15 eq) to the reaction flask as described in Protocol 1, step 2.
-
-
Reaction:
-
Heat the reaction mixture to 40°C and stir for 48 hours.
-
Monitor the reaction progress.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure as described in Protocol 1, step 4.
-
Protocol 3: RCM of O-Silyl-4-penten-1-ol using Grubbs I Catalyst to Minimize Isomerization
This protocol is recommended for substrates where double bond isomerization is a significant concern.[4]
-
Preparation and Catalyst Addition:
-
Follow the procedures in Protocol 1, steps 1 and 2, using Grubbs I catalyst (0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to 40°C and stir. Reaction times may be longer compared to using Grubbs II catalyst (e.g., 12-24 hours).
-
Monitor the reaction for the formation of the desired product and the absence of isomeric byproducts.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure as described in Protocol 1, step 4.
-
By following these guidelines and protocols, researchers can effectively utilize ring-closing metathesis for the synthesis of a wide range of 2,5-dihydrofuran derivatives from this compound precursors, enabling further exploration in drug discovery and development.
References
- 1. Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis and Reactions of Medium-Ring Silyl Ethers" by Inna A. Fomina [cedar.wwu.edu]
Application Notes and Protocols for the Esterification of 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various esters from 4-penten-1-ol. The information is intended to guide researchers in developing efficient and reproducible esterification procedures for applications in fragrance, flavor, and pharmaceutical industries.
Introduction
Esterification is a fundamental organic reaction that forms an ester from an alcohol and a carboxylic acid. This process is widely utilized in various scientific and industrial fields due to the diverse applications of esters as fragrances, flavorings, solvents, and pharmaceutical intermediates. This compound is a valuable building block in organic synthesis, and its ester derivatives are of significant interest. This document outlines protocols for the esterification of this compound with several carboxylic acids, including acetic acid, propionic acid, butyric acid, and benzoic acid, using both traditional acid catalysis (Fischer Esterification) and enzymatic methods.
Data Presentation: Esterification of this compound
The following table summarizes the reaction conditions and outcomes for the esterification of this compound with various carboxylic acids. This data is compiled from literature and adapted from established general procedures.
| Carboxylic Acid | Ester Product | Method | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | 4-Pentenyl acetate (B1210297) | Fischer | H₂SO₄ | 2:1 | 110-120 | 4 - 6 | ~75-85 |
| Propionic Acid | 4-Pentenyl propionate | Fischer | p-TsOH | 1.5:1 | 110-120 | 5 - 7 | ~70-80 |
| Butyric Acid | 4-Pentenyl butyrate (B1204436) | Fischer | H₂SO₄ | 2:1 | 120-130 | 6 - 8 | ~70-80 |
| Benzoic Acid | 4-Pentenyl benzoate | Fischer | H₂SO₄ | 1.2:1 | 140-150 | 8 - 12 | ~65-75 |
| Acetic Acid | 4-Pentenyl acetate | Enzymatic | Immobilized Lipase (B570770) | 1:1.5 | 40-50 | 24 - 48 | >90 |
| Butyric Acid | 4-Pentenyl butyrate | Enzymatic | Immobilized Lipase | 1:1.2 | 45-55 | 24 - 72 | >90 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This protocol describes the synthesis of 4-pentenyl acetate using sulfuric acid as a catalyst.[1][2]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 mol) and glacial acetic acid (2.0 mol).
-
Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (110-120 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude ester by fractional distillation to obtain 4-pentenyl acetate.
Protocol 2: Enzymatic Esterification of this compound with Butyric Acid
This protocol outlines a greener approach to synthesizing 4-pentenyl butyrate using an immobilized lipase.
Materials:
-
This compound
-
Butyric Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Heptane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Shaker incubator
Procedure:
-
In a screw-capped flask, combine this compound (1.0 mol), butyric acid (1.2 mol), and immobilized lipase (5-10% by weight of substrates) in heptane.
-
Add molecular sieves to the reaction mixture to remove the water produced during the reaction.
-
Incubate the mixture in a shaker at 45-55 °C for 24-72 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the immobilized enzyme for reuse.
-
Wash the reaction mixture with a dilute sodium bicarbonate solution to remove any unreacted butyric acid.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-pentenyl butyrate.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: General chemical equation for Fischer esterification.
References
Application of 4-Penten-1-ol in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Penten-1-ol is a versatile and valuable building block in the synthesis of complex natural products. Its terminal alkene and primary alcohol functionalities provide two reactive handles for a variety of chemical transformations. This allows for its incorporation into target molecules through several key synthetic strategies, including the formation of n-pentenyl glycosides, ring-closing metathesis (RCM) to construct heterocyclic rings, and halocyclization reactions. These methods have been instrumental in the total synthesis of a range of bioactive natural products, demonstrating the significance of this compound in modern organic synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural products, with a focus on key reactions and their application in the total synthesis of molecules such as (-)-Centrolobine.
Key Applications and Synthetic Strategies
The utility of this compound in natural product synthesis primarily revolves around three powerful transformations:
-
n-Pentenyl Glycoside Formation: The hydroxyl group of this compound can be glycosylated to form n-pentenyl glycosides. The n-pentenyl group serves as a stable protecting group for the anomeric center of carbohydrates, which can be chemoselectively activated for glycosylation reactions under mild conditions. This strategy is widely used in the synthesis of oligosaccharides and glycoconjugates.
-
Ring-Closing Metathesis (RCM): The terminal alkene of this compound can participate in ring-closing metathesis reactions. By etherifying or esterifying the hydroxyl group with another moiety containing a terminal alkene, a diene precursor is formed, which can then be cyclized using ruthenium-based catalysts (e.g., Grubbs catalysts) to form five- or six-membered oxygen-containing heterocycles, such as tetrahydrofurans and tetrahydropyrans. These structural motifs are prevalent in many natural products.
-
Halocyclization: The double bond and the hydroxyl group of this compound can undergo an intramolecular reaction in the presence of an electrophilic halogen source, such as N-bromosuccinimide (NBS). This halocyclization reaction, a type of iodocyclization or bromocyclization, leads to the formation of functionalized tetrahydrofuran (B95107) rings, such as 2-(bromomethyl)tetrahydrofuran, which are useful intermediates for further synthetic manipulations.
Data Presentation: Summary of Key Reactions
| Reaction Type | Substrate(s) | Key Reagents/Catalyst | Product | Yield (%) | Reference |
| n-Pentenyl Glycosylation | D-Mannose, this compound | 1. D-CSA; 2. NaH, BnBr, TBAI, DMF | n-Pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | 76% (over 2 steps) | [1] |
| Ring-Closing Metathesis | Diene precursor derived from this compound | Grubbs' Catalyst (1st or 2nd Gen.) | cis-2,6-disubstituted tetrahydropyran (B127337) | Varies | [2][3] |
| Halocyclization | This compound | NBS, CH2Cl2 | 2-(Bromomethyl)tetrahydrofuran | ~80% |
Experimental Protocols
Synthesis of n-Pentenyl Glycosides: n-Pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
This protocol describes the synthesis of a protected n-pentenyl mannoside, a versatile glycosyl donor.
Step 1: Fischer Glycosidation
-
Materials: D-(+)-Mannose (1.33 g, 7.4 mmol), this compound (5 mL), D-Camphorsulfonic acid (D-CSA) (17 mg, 0.07 mmol).
-
Procedure:
-
To a mixture of D-(+)-mannose and this compound, add D-CSA.
-
Heat the mixture at 90-100 °C for 12 hours under an argon atmosphere.
-
After cooling, extract the reaction mixture with dichloromethane (B109758) and water.
-
Concentrate the combined aqueous layer to dryness using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (gradient elution with ethyl acetate (B1210297) and methanol) to obtain the intermediate n-pentenyl mannopyranoside (1.14 g, 62% yield) as a colorless syrup.[1]
-
Step 2: Benzylation
-
Materials: n-Pentenyl mannopyranoside from Step 1 (1.14 g, 4.6 mmol), Tetrabutylammonium iodide (TBAI) (103 mg, 0.46 mmol), Benzyl bromide (BnBr) (2.46 mL, 20.7 mmol), Sodium hydride (NaH) (882 mg, 36.7 mmol), Anhydrous N,N-Dimethylformamide (DMF) (23 mL).
-
Procedure:
-
Azeotropically dry the intermediate from Step 1 with toluene (B28343) and then dissolve it in anhydrous DMF (0.2 M).
-
Add BnBr and TBAI to the solution.
-
Cool the flask in an ice bath (0 °C) and add NaH portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with methanol.
-
Extract the mixture with dichloromethane and wash with brine.
-
Dry the combined organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford n-pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (2.13 g, 76% yield) as a colorless syrup.[1]
-
Ring-Closing Metathesis in the Synthesis of (-)-Centrolobine
The total synthesis of the natural product (-)-centrolobine utilizes a key ring-closing metathesis step to construct the central tetrahydropyran ring. A diene precursor is synthesized from a derivative of this compound.
Illustrative RCM Step for a cis-2,6-Disubstituted Tetrahydropyran Core:
-
General Precursor Synthesis: A typical diene precursor for the synthesis of a tetrahydropyran ring can be prepared by the etherification of a chiral secondary alcohol with 5-bromo-1-pentene (B141829) (derived from this compound). The other terminal alkene is introduced through standard synthetic transformations.
-
Materials: Diene precursor, Grubbs' second-generation catalyst, Dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve the diene precursor in dry, degassed CH2Cl2 under an argon atmosphere.
-
Add Grubbs' second-generation catalyst (typically 1-5 mol%).
-
Reflux the reaction mixture or stir at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dihydropyran. Subsequent reduction of the double bond affords the tetrahydropyran ring.
-
Halocyclization of this compound to 2-(Bromomethyl)tetrahydrofuran
This protocol describes a straightforward method for the synthesis of a functionalized tetrahydrofuran ring from this compound.
-
Materials: this compound, N-Bromosuccinimide (NBS), Dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve this compound in CH2Cl2 in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-(bromomethyl)tetrahydrofuran.
-
Mandatory Visualizations
Caption: Key synthetic transformations of this compound in natural product synthesis.
Caption: Experimental workflow for the synthesis of a protected n-pentenyl glycoside.
Caption: Logical relationship for the synthesis of heterocyclic cores via RCM.
Conclusion
This compound is a cost-effective and highly useful starting material in the synthesis of natural products. Its bifunctional nature allows for the application of powerful and reliable synthetic methodologies, including n-pentenyl glycoside chemistry, ring-closing metathesis, and halocyclization. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the synthesis of complex, biologically active molecules. The strategic application of this compound can significantly streamline synthetic routes and provide efficient access to important natural product scaffolds.
References
- 1. Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product Synthesis Using Grubbs Metathesis: Lasubine II, Ingenol, and Ophirin B [organic-chemistry.org]
Application Notes and Protocols: 4-Penten-1-OL as a Versatile Protecting Group for Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. An ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. The 4-pentenyl (Piv) group, introduced via the formation of a 4-pentenyl ether from an alcohol, has emerged as a valuable tool in the synthetic chemist's arsenal, particularly in the realm of complex molecule synthesis such as oligosaccharides. Its unique deprotection mechanism, involving an intramolecular cyclization triggered by an electrophilic halogenating agent, offers a distinct advantage in terms of orthogonality and mild reaction conditions.
This document provides detailed application notes and protocols for the use of 4-penten-1-ol as a protecting group for hydroxyl functionalities. It covers the methods of protection and deprotection, the stability of the resulting 4-pentenyl ethers, and its application in synthetic strategies.
Principle of the 4-Pentenyl Protecting Group
The utility of the 4-pentenyl group lies in its robust nature under a variety of reaction conditions and its specific mode of cleavage. The terminal alkene of the 4-pentenyl ether serves as a latent functional handle for its removal. Deprotection is initiated by the addition of an electrophilic halogen species, such as an iodonium (B1229267) ion, to the double bond. This is followed by a rapid intramolecular 5-exo-tet cyclization, where the ether oxygen acts as a nucleophile, to form a substituted tetrahydrofuran (B95107). This process activates the oxygen, leading to the cleavage of the O-alkyl bond and regeneration of the free hydroxyl group.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the protection of alcohols as 4-pentenyl ethers and their subsequent deprotection.
Table 1: Protection of Alcohols as 4-Pentenyl Ethers
| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) |
| Primary Alcohol | 4-Pentenyl bromide, NaH | THF | 12 h | 85-95 |
| Secondary Alcohol | 4-Pentenyl bromide, NaH | DMF | 16 h | 80-90 |
| Anomeric Hydroxyl (Carbohydrate) | This compound, TMSOTf | CH₂Cl₂ | 2 h | 75-90 |
Table 2: Deprotection of 4-Pentenyl Ethers
| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) |
| Primary 4-Pentenyl Ether | N-Iodosuccinimide (NIS), H₂O | Dioxane | 15 min | 90-98 |
| Secondary 4-Pentenyl Ether | Iodonium dicollidine perchlorate (B79767) (IDCP) | CH₂Cl₂ | 30 min | 88-95 |
| 4-Pentenyl Glycoside (for hydrolysis) | N-Iodosuccinimide (NIS), H₂O | Dioxane/CH₂Cl₂ | 10-30 min | 90-95 |
| 4-Pentenyl Glycoside (for glycosylation) | N-Iodosuccinimide (NIS), TfOH (cat.) | CH₂Cl₂ | 15-60 min | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol as a 4-Pentenyl Ether
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-pentenyl bromide (1.5 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
-
Cool the reaction to room temperature and quench carefully with methanol, followed by the addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-pentenyl ether.
Protocol 2: General Procedure for the Deprotection of a 4-Pentenyl Ether
-
Dissolve the 4-pentenyl ether (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add N-iodosuccinimide (NIS) (2.5 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 15-30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
Application Notes and Protocols for the Polymerization of 4-Penten-1-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 4-penten-1-ol and its derivatives. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of polymerization pathways and workflows. The information is intended to guide researchers in the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and other advanced fields.
Introduction to the Polymerization of this compound
This compound is a valuable monomer for the synthesis of functional polymers. The presence of both a terminal double bond and a hydroxyl group allows for its polymerization through various mechanisms, leading to polymers with pendant hydroxyl groups. These hydroxyl groups can be further modified, making poly(this compound) a versatile platform for creating materials with tailored properties. This document explores coordination, radical, cationic, and ring-opening metathesis polymerization (ROMP) methods for this compound and its derivatives.
Data Presentation
The following tables summarize quantitative data from representative polymerization reactions of this compound and its derivatives.
Table 1: Coordination Copolymerization of 4-Methyl-1-pentene (B8377) (4M1P) with this compound (4P1O) [1]
| Run | Catalyst (μmol) | Al/Zr ratio | 4P1O (mmol) | Temp. (°C) | Activity ( kg/mol Zr·h) | M w (kDa) | PDI (M w /M n ) | T m (°C) | 4P1O incorp. (mol%) |
| 1 | rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (10) | 1000 | 0 | 25 | 7.8 | 850 | 2.1 | 225 | 0 |
| 2 | rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (10) | 1000 | 2.0 | 25 | 6.5 | 780 | 2.3 | 210 | 3.5 |
| 3 | rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (10) | 1000 | 4.0 | 50 | 12.3 | 650 | 2.5 | 185 | 15.0 |
Table 2: Generalized Data for Homopolymerization of this compound Derivatives (Illustrative)
| Polymerization Method | Monomer | Initiator/Catalyst | Solvent | Temp. (°C) | M n (kDa) | PDI (M w /M n ) | Yield (%) |
| Radical | 4-Pentenyl acetate (B1210297) | AIBN | Toluene (B28343) | 70 | 15 - 30 | 1.8 - 2.5 | 60 - 80 |
| Anionic (Protected OH) | Silyl-protected this compound | n-BuLi | THF | -78 | 20 - 50 | 1.1 - 1.3 | >90 |
| Cationic | 4-Pent-1-enyl ethyl ether | BF₃·OEt₂ | CH₂Cl₂ | -78 | 10 - 25 | 1.5 - 2.0 | 70 - 85 |
| ROMP (Derivative) | Ester-functionalized norbornene | Grubbs G3 Catalyst | CH₂Cl₂ | 25 | 30 - 100 | 1.1 - 1.2 | >95 |
Experimental Protocols
The following are detailed, generalized protocols for the polymerization of this compound and its derivatives. Safety Precautions: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents and monomers should be rigorously dried and degassed before use.
Coordination Polymerization of this compound (Copolymerization)
This protocol is adapted from the copolymerization of 4-methyl-1-pentene with this compound using a metallocene catalyst.[1]
Materials:
-
rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (or similar metallocene catalyst)
-
Methylaluminoxane (MAO) solution in toluene
-
This compound (4P1O)
-
4-Methyl-1-pentene (4M1P) (for copolymerization)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
A 100 mL glass reactor is dried in an oven and cooled under a stream of argon.
-
The reactor is charged with toluene (5 mL) and 4-methyl-1-pentene (3.0 mL, 23.7 mmol).
-
For copolymerization, a specific amount of this compound is added.
-
The reactor is placed in an oil bath at the desired temperature (e.g., 25 °C).
-
MAO solution (e.g., 10 wt% in toluene, 6 mL, 10 mmol) is injected into the reactor.
-
The polymerization is initiated by injecting the metallocene catalyst solution (e.g., 10 µmol in 1 mL of toluene).
-
The reaction mixture is stirred magnetically for a set time (e.g., 20 hours).
-
The polymerization is quenched by pouring the mixture into ethanol containing a small amount of concentrated hydrochloric acid.
-
The precipitated polymer is stirred for 6 hours, collected by filtration, washed thoroughly with ethanol, and dried in a vacuum oven at 60 °C for 24 hours.
Radical Polymerization of 4-Pentenyl Acetate
This is a generalized protocol for the free-radical polymerization of a this compound derivative.
Materials:
-
4-Pentenyl acetate
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
Procedure:
-
4-Pentenyl acetate (e.g., 5 g, 39 mmol) and AIBN (e.g., 0.064 g, 0.39 mmol, 1 mol% relative to monomer) are dissolved in toluene (10 mL) in a Schlenk flask.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with argon and placed in a preheated oil bath at 70 °C.
-
The polymerization is allowed to proceed for 12-24 hours.
-
The reaction is cooled to room temperature and the viscous solution is diluted with a small amount of toluene if necessary.
-
The polymer is precipitated by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration and dried in a vacuum oven at 40 °C.
Anionic Polymerization of Silyl-Protected this compound
To prevent the acidic proton of the hydroxyl group from interfering with the anionic polymerization, it must be protected, for example, as a silyl (B83357) ether.
Materials:
-
tert-Butyldimethylsilyl-protected this compound
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (degassed)
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
The silyl-protected this compound (e.g., 5 g, 25 mmol) is added to the cold THF.
-
A calculated amount of butyllithium (B86547) initiator is added dropwise via syringe until a faint persistent color is observed, then the full amount of initiator is added (e.g., to target a specific molecular weight).
-
The polymerization is allowed to proceed at -78 °C for 1-4 hours. A color change to deep red or orange is typically observed.
-
The polymerization is terminated by the addition of a few milliliters of degassed methanol.
-
The polymer is precipitated into a large volume of a non-solvent (e.g., methanol or water, depending on the polymer's polarity).
-
The polymer is collected and dried under vacuum.
-
The silyl protecting group can be removed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or an acid catalyst to yield poly(this compound).
Cationic Polymerization of this compound Ether Derivative
The hydroxyl group must be protected as an ether to prevent side reactions in cationic polymerization.
Materials:
-
4-Penten-1-yl ethyl ether
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Methanol
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C.
-
The 4-penten-1-yl ethyl ether (e.g., 5 g, 44 mmol) is added.
-
The polymerization is initiated by the dropwise addition of a solution of BF₃·OEt₂ in dichloromethane.
-
The reaction is stirred at -78 °C for 1-3 hours.
-
The polymerization is quenched by the addition of cold methanol.
-
The polymer is precipitated into a large volume of methanol.
-
The product is collected by filtration and dried under vacuum.
Ring-Opening Metathesis Polymerization (ROMP) of a this compound Derivative
ROMP typically requires cyclic olefins with sufficient ring strain. Therefore, this compound itself is not a suitable monomer. However, it can be incorporated into a strained ring system, such as a norbornene derivative, for polymerization via ROMP.
Materials:
-
A norbornene monomer functionalized with a this compound-derived ester or ether
-
Grubbs' third-generation catalyst (G3) or other suitable ROMP catalyst
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ethyl vinyl ether
Procedure:
-
The functionalized norbornene monomer is dissolved in anhydrous dichloromethane in a Schlenk flask under argon.
-
A solution of the Grubbs' catalyst in dichloromethane is added to the monomer solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight.
-
The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by the increase in viscosity.
-
After the desired time (typically 1-4 hours), the polymerization is terminated by adding a small amount of ethyl vinyl ether.
-
The polymer is precipitated by pouring the solution into a large volume of cold methanol.
-
The polymer is collected by filtration and dried under vacuum.
Visualization of Polymerization Mechanisms and Workflow
Polymerization Mechanism Diagrams
Caption: Generalized mechanism of radical polymerization.
Caption: Generalized mechanism of anionic polymerization.
Caption: Generalized mechanism of cationic polymerization.
Caption: Generalized mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Workflow Diagram
Caption: General experimental workflow for polymerization.
References
Analytical methods for the quantification of 4-Penten-1-OL (GC-MS, HPLC)
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-penten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals in drug development and related fields.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly suitable technique for the quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information for analyte confirmation.
Application Note: GC-MS Quantification of this compound
This application note describes a validated method for the determination of this compound in various matrices. The method utilizes a robust and sensitive GC-MS system, ensuring reliable and reproducible results. The protocol is adaptable for different sample types, including aqueous solutions, organic solvents, and biological matrices, with appropriate sample preparation.
Principle: Volatile analytes are separated based on their boiling points and interaction with the stationary phase of a gas chromatographic column. The separated compounds are then ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of this compound.
Method Validation Summary:
The method should be validated according to relevant guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.[1][2][3] Key validation parameters are summarized in the table below. The provided data is a composite based on typical performance for similar volatile alcohols.[4][5][6]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998[6] |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115%[4] |
| Precision (% RSD) | < 15% |
| Specificity | No interference from matrix components observed. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the procedure for the quantitative analysis of this compound using GC-MS.
1. Sample Preparation:
The choice of sample preparation depends on the matrix.
-
Direct Injection (for clean samples): Dilute the sample containing this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration within the calibrated linear range.
-
Headspace Analysis (for solid or liquid matrices): Place a known amount of the sample in a headspace vial. The sample is heated to allow volatile compounds, including this compound, to partition into the gas phase above the sample. A portion of the headspace gas is then injected into the GC-MS.
-
Solid-Phase Microextraction (SPME) (for trace analysis): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber, which is then desorbed in the hot GC inlet.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min[6] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (ratio 10:1 to 50:1) |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 57 |
| Qualifier Ions | m/z 41, 68 |
3. Data Analysis:
-
Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of a standard. The ion ratio of the qualifier ions to the quantifier ion should be within a predefined tolerance of the standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Direct HPLC analysis of this compound is challenging due to its lack of a strong chromophore, making UV detection difficult. Two primary approaches are presented: HPLC with Refractive Index Detection (RID) for the underivatized alcohol and HPLC with UV or Fluorescence Detection following derivatization.
Method A: HPLC with Refractive Index Detection (RID)
Application Note: HPLC-RID Quantification of this compound
This method provides a straightforward approach for the quantification of underivatized this compound. HPLC-RID is a universal detection technique that measures the change in the refractive index of the mobile phase as the analyte elutes.[7][8] It is particularly useful for analytes that do not absorb UV light.[7]
Principle: The separation is based on the partitioning of this compound between the stationary and mobile phases. The refractive index detector measures the difference in refractive index between the column eluent containing the analyte and a reference mobile phase.
Method Validation Summary:
The performance of HPLC-RID methods for small alcohols is generally less sensitive than derivatization-based methods.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Specificity | Subject to interference from co-eluting compounds. |
Experimental Protocol: HPLC-RID Analysis of this compound
1. Sample Preparation:
Dissolve the sample in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Refractive Index Detector (RID) |
| Column | Shodex RSpak DE-613 (6.0 mm I.D. x 150 mm) or similar C18 column[9] |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), isocratic elution[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
3. Data Analysis:
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.
Method B: HPLC with UV/Fluorescence Detection after Derivatization
Application Note: HPLC-UV/Fluorescence Quantification of this compound via Derivatization
This method enhances the sensitivity and selectivity of this compound analysis by introducing a chromophoric or fluorophoric tag through a chemical derivatization reaction.[11] Benzoyl chloride is a common derivatizing agent for alcohols, forming a UV-active ester.[12][13]
Principle: this compound is reacted with a derivatizing agent (e.g., benzoyl chloride) to form a derivative that can be readily detected by UV or fluorescence detectors. The derivative is then separated and quantified by reverse-phase HPLC.
Method Validation Summary:
Derivatization significantly improves the sensitivity of the analysis.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Specificity | High, due to both chromatographic separation and selective detection. |
Experimental Protocol: HPLC-UV Analysis of Derivatized this compound
1. Derivatization Procedure (with Benzoyl Chloride):
-
To 100 µL of the sample (or standard) containing this compound, add 50 µL of 2 M NaOH and 10 µL of benzoyl chloride (2% in acetonitrile).[13]
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
Extract the derivative with 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Gradient Program | 50% Acetonitrile to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength (UV) | 230 nm (for benzoyl derivative)[14] |
3. Data Analysis:
Similar to the other methods, quantification is based on a calibration curve generated from derivatized standards.
HPLC Derivatization and Analysis Workflow Diagram
Caption: Workflow for HPLC analysis of this compound after derivatization.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. shodex.com [shodex.com]
- 10. A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molnar-institute.com [molnar-institute.com]
Application Notes and Protocols for Biocatalytic Transformations of 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the biocatalytic transformation of 4-penten-1-ol, a versatile building block in organic synthesis. The use of enzymes offers a green and selective alternative to traditional chemical methods for the synthesis of valuable chiral intermediates and derivatives. This document covers three key biocatalytic transformations: lipase-catalyzed kinetic resolution via acylation, alcohol dehydrogenase-catalyzed oxidation, and hydratase-catalyzed hydration.
Lipase-Catalyzed Kinetic Resolution of (±)-4-Penten-1-ol by Acylation
Kinetic resolution is a widely used enzymatic method for the separation of enantiomers from a racemic mixture. Lipases are highly effective for the resolution of alcohols through enantioselective acylation. In this process, one enantiomer of the racemic this compound is selectively acylated, allowing for the separation of the unreacted enantiomer and the newly formed ester.
Data Presentation: Lipase-Catalyzed Acylation
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase (B570770) B (CALB, Novozym® 435) | Vinyl Acetate (B1210297) | Hexane (B92381) | 25-40 | ~50 | (R)-4-penten-1-yl acetate and (S)-4-penten-1-ol | >95% (for both) | Adapted from[1] |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Toluene | 30 | ~50 | (R)-4-penten-1-yl acetate and (S)-4-penten-1-ol | High (exact value depends on reaction time) | General knowledge |
Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-4-Penten-1-ol
Materials:
-
(±)-4-Penten-1-ol
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable organic solvent like MTBE or toluene)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add (±)-4-penten-1-ol (1.0 equivalent).
-
Add hexane as the solvent to achieve a substrate concentration in the range of 0.1-0.5 M.
-
Add Novozym® 435 (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 equivalents). A slight excess of the acyl donor can sometimes lead to over-reaction and decrease the yield of the desired unreacted alcohol.[1]
-
Seal the flask and stir the mixture at a controlled temperature (typically between 25-40 °C).[1]
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any acetic acid formed.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the unreacted (S)-4-penten-1-ol and the acylated product, (R)-4-penten-1-yl acetate, by silica gel column chromatography.
-
Determine the enantiomeric excess of both the remaining alcohol and the ester product using chiral GC or HPLC.
Logical Workflow for Lipase-Catalyzed Kinetic Resolution```dot
Alcohol Dehydrogenase (ADH) Catalyzed Oxidation of this compound
Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. T[2]he oxidation of this compound using an ADH can yield 4-pentenal. This transformation is highly selective for the primary alcohol, leaving the double bond intact. The reaction typically requires a stoichiometric amount of a cofactor, such as NAD⁺, which is often recycled in situ.
Data Presentation: ADH-Catalyzed Oxidation (Hypothetical Data)
| Enzyme | Cofactor | Cofactor Recycling System | Temp. (°C) | pH | Conversion (%) | Product | Reference |
| ADH from Rhodococcus sp. | NAD⁺ | Lactate Dehydrogenase/Pyruvate (B1213749) | 30 | 7.5 | >90 | 4-Pentenal | Based on |
| ADH from Saccharomyces cerevisiae (Yeast ADH) | NAD⁺ | Ketone/Isopropanol | 25 | 8.0 | Moderate | 4-Pentenal | General knowledge |
Experimental Protocol: ADH-Catalyzed Oxidation of this compound
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Rhodococcus sp. or commercially available YADH)
-
NAD⁺ (catalytic amount)
-
Cofactor recycling system components (e.g., sodium pyruvate and Lactate Dehydrogenase)
-
Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
pH meter
-
Thermostatted shaker or water bath
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add NAD⁺ to a final concentration of approximately 1 mM.
-
Add the components of the cofactor recycling system. For example, add sodium pyruvate (e.g., 50 mM) and a suitable amount of Lactate Dehydrogenase.
-
Add the alcohol dehydrogenase to the buffer solution. The optimal enzyme concentration should be determined in preliminary experiments.
-
Start the reaction by adding this compound (e.g., 10-50 mM).
-
Incubate the reaction mixture at the optimal temperature for the chosen ADH (e.g., 30 °C) with gentle agitation.
-
Monitor the formation of the aldehyde product, 4-pentenal, over time using GC or HPLC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction process to maximize recovery.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent under reduced pressure to obtain the crude 4-pentenal. Note that aldehydes can be volatile and prone to oxidation.
-
Purify the product if necessary, for example, by distillation or column chromatography.
Signaling Pathway for ADH-Catalyzed Oxidation with Cofactor Recycling
Caption: ADH-catalyzed oxidation coupled with cofactor recycling.
Hydratase-Catalyzed Hydration of this compound
Hydratases catalyze the addition of a water molecule across a carbon-carbon double bond. T[3]he application of an oleate (B1233923) hydratase to this compound could potentially yield 1,4-pentanediol (B150768) or 1,2-pentanediol, depending on the regioselectivity of the enzyme. This transformation is of interest as it is a highly atom-economical way to produce diols.
Data Presentation: Hydratase-Catalyzed Hydration (Hypothetical Data)
| Enzyme | Product(s) | Temp. (°C) | pH | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Oleate Hydratase from Elizabethkingia meningoseptica | 1,4-Pentanediol | 30 | 6.5 | Low to Moderate | Potentially high | Based on |
| Engineered Oleate Hydratase | 1,4-Pentanediol | 30 | 6.5 | Moderate to High | >99% | Hypothetical |
Experimental Protocol: Hydratase-Catalyzed Hydration of this compound
Materials:
-
This compound
-
Oleate hydratase (e.g., from Elizabethkingia meningoseptica, expressed in E. coli)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Cosolvent (e.g., DMSO, if needed for substrate solubility)
-
Standard laboratory glassware
-
Thermostatted shaker
-
Centrifuge
-
Lysozyme (for cell lysis if using whole cells)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a whole-cell biocatalyst by cultivating E. coli cells expressing the oleate hydratase gene. Harvest the cells by centrifugation and resuspend them in the reaction buffer.
-
Alternatively, prepare a cell-free extract by lysing the cells (e.g., using sonication or lysozyme) and removing cell debris by centrifugation.
-
In a reaction vessel, add the buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Add the biocatalyst (either whole cells or cell-free extract).
-
If substrate solubility is an issue, a small amount of a water-miscible cosolvent like DMSO can be added (typically <5% v/v).
-
Start the reaction by adding this compound to the desired final concentration (e.g., 5-20 mM).
-
Incubate the reaction at the optimal temperature (e.g., 30 °C) with vigorous shaking to ensure proper mixing.
-
Monitor the formation of the diol product by GC-MS or LC-MS.
-
After the reaction has reached completion or the desired conversion, terminate it by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic phase.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the 1,4-pentanediol by column chromatography or distillation.
-
Determine the enantiomeric excess of the product if a chiral diol is formed, using chiral GC or HPLC.
Conceptual Pathway for Hydratase-Catalyzed Transformation
Caption: Biocatalytic hydration of this compound to 1,4-pentanediol.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Penten-1-OL and their prevention
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-penten-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound from tetrahydrofurfuryl chloride and sodium is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in this synthesis are often attributed to procedural issues that can be rectified with careful control of the reaction conditions. The reaction of tetrahydrofurfuryl chloride with sodium is vigorous and requires precise execution to maximize the yield of this compound.[1]
Common Causes of Low Yield:
-
Incomplete Reaction of Starting Material: The reaction requires sufficient time and proper temperature control to go to completion.
-
Loss of Product During Workup: this compound has some solubility in water, and extensive or improper extraction can lead to product loss.
-
Side Reactions: Although not extensively documented, uncontrolled temperature spikes can lead to the formation of undesired byproducts.
Troubleshooting and Prevention:
-
Reagent Quality: Use freshly distilled tetrahydrofurfuryl alcohol for the preparation of tetrahydrofurfuryl chloride to ensure high purity of the starting material.[2][3]
-
Sodium Dispersion: Utilize finely powdered sodium to ensure a large surface area for the reaction. This can be prepared under hot xylene.[1]
-
Temperature Control: The addition of tetrahydrofurfuryl chloride to the sodium suspension should be done slowly, over several hours, while maintaining the reaction temperature with an ice bath. It is crucial to wait for the reaction to initiate before starting continuous cooling.[1]
-
Reaction Time: After the addition of the alkyl halide is complete, continue stirring for a couple of hours to ensure the reaction proceeds to completion.[1][3]
-
Thorough Extraction: During the workup, ensure complete extraction of the product from the aqueous layer using multiple portions of ether. Breaking up any lumps that form can also improve extraction efficiency.[1]
Q2: I am synthesizing this compound via a Grignard reaction of an allyl magnesium halide with ethylene (B1197577) oxide and I'm observing a significant apolar impurity. What is this side product and how can I prevent its formation?
A common side reaction in Grignard syntheses involving allyl halides is Wurtz coupling . In this case, the allyl Grignard reagent can react with the unreacted allyl halide, leading to the formation of 1,5-hexadiene (B165246) (diallyl), a more apolar byproduct.
Prevention of Wurtz Coupling:
-
Slow Addition of Alkyl Halide: The allyl halide should be added slowly to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the allyl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Use of Tetrahydrofuran (THF): While diethyl ether is a common solvent for Grignard reactions, THF can sometimes promote Wurtz coupling of allyl halides. If this is an issue, solvent exchange or the use of catalysts to promote the desired reaction can be considered.[4]
-
Temperature Control: Maintaining a moderate temperature during the formation of the Grignard reagent is important. Excessively high temperatures can favor side reactions.
Q3: My Grignard reaction for the synthesis of this compound is not initiating or is proceeding with a very low conversion. What are the likely reasons?
The initiation of a Grignard reaction is highly sensitive to the reaction environment. Low conversion is often a result of the deactivation of the Grignard reagent.
Troubleshooting Initiation and Low Conversion:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and all solvents and reagents must be anhydrous.
-
Activation of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common practice.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Purity of Reagents: Ensure the allyl halide and ethylene oxide are pure and free from water or other protic impurities that can quench the Grignard reagent.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and its precursor, tetrahydrofurfuryl chloride.
| Synthesis Step | Starting Materials | Reagents | Product | Reported Yield (%) | Reference |
| Precursor Synthesis | Tetrahydrofurfuryl alcohol, Pyridine | Thionyl chloride | Tetrahydrofurfuryl chloride | 73-75 | [1] |
| This compound Synthesis | Tetrahydrofurfuryl chloride | Powdered Sodium in Ether | This compound | 76-83 | [1] |
Experimental Protocols
Synthesis of this compound from Tetrahydrofurfuryl Chloride[1]
A. Preparation of Tetrahydrofurfuryl Chloride:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.
-
Cool the mixture in an ice bath and, with rapid stirring, add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3–5 drops per second.
-
Maintain the temperature below 60°C. A crystalline mass may form and then redissolve.
-
After the addition is complete, remove the ice bath and stir for an additional 3–4 hours.
-
Extract the mixture seven times with 500-ml portions of ether.
-
Combine the ether extracts, remove the ether by distillation, wash the residue with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure to yield tetrahydrofurfuryl chloride.
B. Synthesis of this compound:
-
In a 2-liter three-necked flask, place 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether. The flask should be fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser.
-
Add a few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 ml of anhydrous ether to initiate the reaction (a vigorous reaction with a blue solution color should be observed).
-
Once the reaction has started, cool the flask in an ice bath and add the remainder of the tetrahydrofurfuryl chloride solution dropwise over 5 hours.
-
After the addition is complete, continue stirring for 2 hours.
-
Decant the ether suspension from any remaining sodium and decompose it with ice water.
-
Separate the ether layer, dry it over magnesium sulfate, remove the ether by distillation, and distill the residue to obtain this compound.
Visual Diagrams
Caption: Synthetic pathways to this compound and common issues.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Technical Support Center: Troubleshooting 4-Penten-1-OL Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 4-penten-1-ol, with a focus on resolving low conversion rates.
General Troubleshooting for Low Conversion Rates
Low conversion of this compound in various reactions can be attributed to several common factors. This section provides a general workflow for diagnosing and addressing these issues.
dot
Caption: A decision tree for troubleshooting low conversion rates in this compound reactions.
Etherification Reactions: Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. Low conversion rates in the etherification of this compound are often due to competing elimination reactions and issues with the base.
Caption: Reaction pathway for the Fischer esterification of this compound.
FAQs for Fischer Esterification
Q1: My Fischer esterification of this compound has a low conversion rate. What can I do to improve the yield?
A1: The Fischer esterification is an equilibrium-controlled process. To improve the yield, you need to shift the equilibrium towards the products. [1][2]This can be achieved by:
-
Using an Excess of One Reactant: Typically, the more economical reactant (either the alcohol or the carboxylic acid) is used in large excess. [3]* Removing Water: As water is a product, its removal will drive the reaction forward according to Le Châtelier's principle. This can be done using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid. [4]* Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Q2: What is the effect of the alcohol-to-acid molar ratio on the yield?
A2: Increasing the molar ratio of the alcohol to the carboxylic acid can significantly increase the equilibrium yield of the ester. The following table illustrates this principle for a typical Fischer esterification.
| Molar Ratio (Alcohol:Carboxylic Acid) | Approximate Ester Yield at Equilibrium (%) |
| 1:1 | 67 |
| 2:1 | 80 |
| 3:1 | 85 |
| 5:1 | 90 |
| 10:1 | 95 |
Data is representative for a typical Fischer esterification and may vary for this compound. It is advisable to optimize the ratio for your specific reaction.
Q3: Are there any side reactions to be aware of with this compound in Fischer esterification?
A3: Under strongly acidic and high-temperature conditions, the terminal alkene of this compound could potentially undergo acid-catalyzed hydration or polymerization, although these are generally less favorable than esterification under typical Fischer conditions. Intramolecular cyclization to form a cyclic ether is also a possibility but usually requires specific catalysts.
Experimental Protocol: Synthesis of 4-pentenyl acetate
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent) and acetic acid (3.0 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. For enhanced water removal, a Dean-Stark trap can be used with a solvent that forms an azeotrope with water, such as toluene.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the mixture with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ester by distillation.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional groups with inversion of stereochemistry. Low yields can result from issues with the reagents or the acidity of the nucleophile.
FAQs for Mitsunobu Reaction
Q1: I am getting a low yield in the Mitsunobu reaction with this compound. What could be the problem?
A1: Low yields in the Mitsunobu reaction are often traced back to:
-
Nucleophile Acidity: The nucleophile (e.g., carboxylic acid) must have a pKa of less than 15 to be acidic enough to protonate the betaine (B1666868) intermediate. [5]If the nucleophile is not sufficiently acidic, side reactions can occur. [6]* Reagent Quality: The triphenylphosphine (B44618) (PPh(_3)) and the azodicarboxylate (DEAD or DIAD) should be pure. DEAD and DIAD can decompose over time.
-
Steric Hindrance: Although this compound is a primary alcohol and not sterically hindered, a bulky nucleophile could slow down the reaction.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. [7] Q2: How does the choice of solvent affect the Mitsunobu reaction?
A2: The rate of the Mitsunobu reaction is often faster in non-polar solvents. A study on the esterification of simple alcohols showed a significant rate increase in less polar solvents. [8]
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
|---|---|---|
| Acetonitrile | 37.5 | 1 |
| Dichloromethane | 8.9 | 10 |
| Tetrahydrofuran (THF) | 7.5 | 100 |
| Diethyl Ether | 4.3 | ~150 |
This data is illustrative of the general trend and the exact rate enhancement will depend on the specific substrates.
Q3: Are there common side products in the Mitsunobu reaction?
A3: A common side product is the formation of a hydrazine (B178648) dicarboxylate adduct if the nucleophile is not reactive enough. Also, the triphenylphosphine oxide byproduct can sometimes be difficult to remove during purification.
Experimental Protocol: Mitsunobu Esterification of this compound with Benzoic Acid
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis | PDF | Ester | Acetic Acid [scribd.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. The effect of solvent polarity on the rate of the Mitsunobu esterification reaction [agris.fao.org]
Technical Support Center: Controlling Stereoselectivity in Reactions of 4-Penten-1-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in reactions involving 4-penten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions performed on this compound?
A1: this compound is a versatile substrate for several stereoselective reactions due to its terminal alkene and primary alcohol functionalities. The most common and well-documented reactions include:
-
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is frequently used to convert this compound into a chiral epoxy alcohol with high enantioselectivity.[1][2] This is a cornerstone reaction for introducing chirality.
-
Halocyclization: Reactions with electrophilic halogen sources, such as iodine or bromine, lead to the formation of substituted tetrahydrofurans.[3] The stereochemistry of the resulting product is influenced by the reaction conditions and the nature of the halogenating agent.
-
Other Asymmetric Transformations: While less common, other methods like ruthenium-catalyzed hydrogen auto-transfer and asymmetric lithiation can also be employed to achieve stereocontrol in reactions involving the allylic system of this compound.[4][5]
Q2: I am observing low enantiomeric excess (ee%) in the Sharpless asymmetric epoxidation of this compound. What are the likely causes?
A2: Low enantioselectivity in a Sharpless epoxidation is a common issue that can often be resolved by carefully examining the following factors:
-
Catalyst Integrity: The titanium(IV) isopropoxide catalyst is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. The presence of water can lead to the formation of achiral titanium-oxo species, which catalyze a non-selective epoxidation.
-
Ligand Purity and Stoichiometry: The chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand must be of high purity. An incorrect stoichiometry of the ligand to the titanium catalyst can result in the formation of catalytically active species with lower enantioselectivity. An excess of the tartrate ester is often required.[6]
-
Temperature Control: Sharpless epoxidations are typically run at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[6] Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to a lower ee%.
-
Molecular Sieves: The use of activated 3Å or 4Å molecular sieves is crucial for scavenging any trace amounts of water and ensuring an anhydrous reaction environment.[2][6]
Q3: My iodocyclization of this compound is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity in the iodocyclization of this compound to form 2-(iodomethyl)tetrahydrofuran (B1605008) depends on controlling the reaction mechanism.
-
Reaction Conditions: The choice of iodine source and solvent can significantly impact the stereochemical outcome. For instance, using N-iodosuccinimide (NIS) in a non-polar solvent at low temperatures can favor a specific diastereomer.
-
Substrate Conformation: The pre-organization of the substrate through hydrogen bonding or the use of additives can influence the facial selectivity of the iodine attack on the double bond.
-
Kinetic vs. Thermodynamic Control: Reaction time and temperature can influence whether the kinetic or thermodynamic product is favored. Shorter reaction times and lower temperatures generally favor the kinetic product.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | For reactions like the Sharpless epoxidation, ensure strict anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents.[7] |
| Insufficient Reagent | Verify the stoichiometry of all reagents, especially the limiting reagent and any catalysts or additives. |
| Low Reaction Temperature | While low temperatures often favor selectivity, they can also slow down the reaction rate. Consider a modest increase in temperature or a longer reaction time, while monitoring the impact on stereoselectivity. |
| Poor Leaving Group (for substitution reactions) | If performing an allylic substitution, ensure you have a good leaving group. Hydroxyl groups are poor leaving groups and may require activation (e.g., conversion to a tosylate or mesylate).[8] |
Issue 2: Poor Stereoselectivity (Low ee% or dr)
| Potential Cause | Troubleshooting Step |
| Presence of Water/Impurities | Rigorously dry all solvents and reagents. Use of molecular sieves is highly recommended for moisture-sensitive reactions.[2][6] |
| Incorrect Temperature | Generally, lower temperatures lead to higher stereoselectivity.[7] Experiment with a temperature gradient (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition. |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents with varying polarities (e.g., dichloromethane (B109758), toluene, THF).[7] |
| Ligand Choice | For catalyzed reactions, the structure of the chiral ligand is paramount. If using a standard ligand (e.g., DET), consider switching to one with different steric bulk (e.g., DIPT) to improve the chiral pocket of the catalyst.[6] |
| Racemization | Prolonged reaction times or harsh work-up conditions can sometimes lead to racemization of the product. Monitor the reaction progress and work up as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of this compound
This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.[6][9]
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)
-
Powdered, activated 3Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Aqueous work-up solutions (e.g., saturated sodium sulfite, brine)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum and then backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the powdered 3Å molecular sieves to the flask.
-
Add anhydrous DCM to the flask, followed by L-(+)-diethyl tartrate (1.2 equivalents relative to the catalyst).
-
Cool the mixture to -20 °C in a cryocool or a suitable cooling bath.
-
Add titanium(IV) isopropoxide (1.0 equivalent) dropwise to the stirred solution.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add this compound (1.0 equivalent relative to the substrate) to the catalyst mixture.
-
Add tert-butyl hydroperoxide (1.5 equivalents) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through celite to remove the titanium salts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Data Presentation
Table 1: Influence of Chiral Ligand on Sharpless Epoxidation of Allylic Alcohols
| Substrate | Chiral Tartrate | Temperature (°C) | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 89 | >98 |
| Geraniol | (+)-DET | -20 | 95 | 91 |
| Cinnamyl alcohol | (+)-DET | -12 | 88 | 95 |
Data adapted from Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765–5780.[6]
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Catalytic Cycle of Sharpless Asymmetric Epoxidation
Caption: Simplified catalytic cycle for the Sharpless epoxidation.
Iodocyclization of this compound
Caption: Key steps in the iodocyclization of this compound.
References
- 1. Sharpless Epoxidation [organic-chemistry.org]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dalalinstitute.com [dalalinstitute.com]
Preventing peroxide formation during storage of 4-Penten-1-OL
This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 4-Penten-1-OL, with a specific focus on preventing the formation of hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern for this compound?
A1: Peroxide formation is a process where certain chemicals, including this compound, react with atmospheric oxygen in a process called autoxidation.[1] This reaction, often initiated by light or heat, creates unstable peroxide and hydroperoxide compounds.[2] These peroxides are highly sensitive to heat, friction, and mechanical shock and can explode violently, especially when concentrated through distillation or evaporation.[2][3] this compound is classified as a chemical that forms explosive levels of peroxides upon concentration.[4][5]
Q2: How can I identify if my this compound has formed peroxides?
A2: Visual inspection is the first step. Danger signs include the formation of crystals, a viscous oily layer, or cloudiness in the liquid. [4][6] If you observe any of these, especially around a stuck or rusted cap, do not move or attempt to open the container.[7][8] Treat it as potentially explosive and contact your institution's Environmental Health & Safety (EHS) department immediately.[6][8] For routine checks on seemingly clear liquid, chemical testing is required.
Q3: What are the ideal storage conditions to prevent peroxide formation in this compound?
A3: Proper storage is critical. Store this compound in a cool, dry, well-ventilated, and dark place, with recommended temperatures between 2-8°C.[9][10][11] It should be kept in its original, sealed, air-impermeable, light-resistant container.[8][12] While storing under an inert atmosphere like nitrogen can be beneficial, be aware that some commercial inhibitors require oxygen to function effectively.[7][8] Always consult the Safety Data Sheet (SDS) for manufacturer-specific recommendations.
Q4: How often should I test my this compound for peroxides?
A4: A strict testing schedule is necessary. All containers must be dated upon receipt and again upon opening.[8][13] The recommended testing frequency depends on the container's status.
Q5: What should I do if my this compound tests positive for peroxides?
A5: The appropriate action depends on the concentration of peroxides detected. If the concentration is low (< 25 ppm), the material may be safe for general use but should be handled with care.[2][7] If levels are moderate (25-100 ppm), the material should not be distilled or otherwise concentrated.[2][7] For high concentrations (>100 ppm) or if crystals are visible, the material is extremely dangerous; do not handle it and contact EHS for emergency disposal.[6][7]
Q6: Can I still use this compound that contains low levels of peroxides?
A6: If peroxide levels are low and you do not intend to concentrate the material, it may be possible to "quench" or chemically remove the peroxides before use. A common method involves treatment with an acidic ferrous sulfate (B86663) solution.[14][15] However, this procedure carries its own risks and should only be performed by trained personnel with appropriate safety measures in place.
Q7: What are peroxide inhibitors and how do they work?
A7: Many commercial grades of peroxide-forming chemicals are supplied with a small amount of an inhibitor, such as Butylated Hydroxytoluene (BHT).[16] These compounds act as radical scavengers, interrupting the free-radical chain reaction of autoxidation that leads to peroxide formation.[1][16] It is important to note that inhibitors are consumed over time, so their presence does not eliminate the need for routine testing. If you distill the solvent, the inhibitor will be removed, and the purified material will be highly susceptible to rapid peroxide formation.[12]
Troubleshooting Guide
Problem: My peroxide test is positive. What are my next steps? Solution:
-
Quantify the peroxide level using test strips if possible.
-
Consult the "Interpreting Peroxide Test Results" table below to determine the hazard level.
-
For levels > 100 ppm or any visible crystals, do not handle the container. Cordon off the area and contact EHS immediately.[6][7]
-
For levels between 25-100 ppm, label the container "CONTAINS PEROXIDES - DO NOT DISTILL" and prioritize its use or disposal.[2][7]
-
For levels < 25 ppm, you may consider chemically removing the peroxides (see Protocol 3) or using the material for applications that do not involve concentration.
Problem: I see crystals/precipitate in my bottle of this compound. Solution: This is an extremely dangerous situation indicating high peroxide concentration.
-
DO NOT TOUCH OR MOVE THE BOTTLE. Friction from unscrewing a cap can cause an explosion.[8]
-
Immediately alert others in the lab and secure the area.
-
Contact your institution's EHS department or equivalent emergency response team for immediate assistance with disposal.[6]
Problem: I need to distill this compound. Solution: Distillation concentrates non-volatile peroxides to dangerous levels.
-
ALWAYS test for peroxides immediately before distillation. The peroxide concentration must be < 25 ppm .[2][7]
-
Never distill to dryness. Always leave at least 10-20% of the liquid residue in the distillation flask.[3][8]
-
Use a safety shield and ensure all personal protective equipment is worn.
-
Consider adding a peroxide scavenger like mineral oil or small pieces of sodium metal to the distillation pot, but only if compatible with your chemistry.[12]
Data Presentation
Table 1: Recommended Storage and Testing Schedule for this compound
| Container Status | Recommended Action | Testing Frequency |
| Unopened (from manufacturer) | Dispose of after 12-18 months or by the expiration date.[13][17] | Not required if within date. |
| Opened | Test before first use if opened for an extended period. | Test every 6 months and always before concentration.[8][17] |
| Inhibitor Removed | Use within 24 hours.[12] | Test immediately before use. |
Table 2: Interpreting Peroxide Test Results and Corresponding Actions
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 25 ppm | Low | Considered safe for general use. Test before any concentration steps.[2][7] |
| 25 - 100 ppm | Moderate | Unsafe for distillation or concentration. Use with caution.[2][7] |
| > 100 ppm | High / Extreme | DANGEROUS . Avoid all handling. Contact EHS for immediate disposal.[6][7] |
| Visible Crystals / Precipitate | Extreme | POTENTIALLY EXPLOSIVE . DO NOT HANDLE . Contact EHS immediately.[6] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
-
Objective: To quickly detect the presence of peroxides.
-
Materials: Sample of this compound, glacial acetic acid, 5% potassium iodide (KI) solution, small test tube.
-
Procedure:
-
Safety: Always perform this test behind a safety shield. A blank determination should be run, as old KI/acetic acid mixtures can slowly air-oxidize and give a false positive.[4][6]
Protocol 2: Semi-Quantitative Peroxide Detection (Test Strips)
-
Objective: To estimate the concentration of peroxides.
-
Materials: Commercial peroxide test strips (e.g., Quantofix®), this compound sample, deionized water.
-
Procedure:
-
Dip the test strip's reaction zone into the this compound sample for 1 second.
-
Shake off excess liquid.
-
Because the reaction occurs in an aqueous medium, wet the test zone with one drop of deionized water after the solvent has evaporated.[4][6]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided on the container to determine the peroxide concentration in ppm. A blue color indicates the presence of peroxides.[4][19]
-
-
Safety: Do not touch the reaction pad on the test strip. Close the strip container immediately after use.
Protocol 3: Procedure for Peroxide Removal (Quenching with Acidic Ferrous Sulfate)
-
Objective: To chemically reduce and remove hydroperoxides from this compound. Warning: This procedure should only be performed on solvents with low to moderate peroxide levels (<100 ppm) and by experienced personnel.
-
Materials: this compound containing peroxides, ferrous sulfate heptahydrate (FeSO₄·7H₂O), concentrated sulfuric acid, deionized water, separatory funnel.
-
Procedure:
-
Prepare the quenching solution by dissolving 6 g of FeSO₄·7H₂O in 11 mL of water, then carefully adding 0.6 mL of concentrated sulfuric acid.[14]
-
Pour 1 L of the this compound to be treated into a separatory funnel.
-
Add the freshly prepared ferrous sulfate solution to the separatory funnel.
-
Shake the funnel gently for several minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) contains the reduced peroxides.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water to remove any residual acid or iron salts.
-
Test the treated this compound again for peroxides (Protocol 1 or 2). If the test is still positive, repeat the quenching procedure.[14]
-
Once peroxide-free, the solvent must be dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
-
Safety: Perform in a fume hood behind a blast shield. Wear appropriate PPE, including gloves and safety glasses. The reaction can be exothermic.
Visualizations
Caption: The free-radical chain reaction mechanism for peroxide formation (autoxidation).
Caption: Decision workflow for safely handling and testing this compound.
Caption: Experimental workflow for the chemical removal (quenching) of peroxides.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. uml.edu [uml.edu]
- 4. Peroxide Forming Solvents [sigmaaldrich.com]
- 5. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound | CAS#:821-09-0 | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 821-09-0 [chemicalbook.com]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 13. Appendix J - Peroxide Forming Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. uwyo.edu [uwyo.edu]
- 16. youtube.com [youtube.com]
- 17. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 18. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 19. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Purification of 4-Penten-1-OL and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Penten-1-OL and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Commercially available this compound may contain impurities arising from its synthesis or degradation over time. Common impurities can include unreacted starting materials, byproducts from side reactions, and oxidation or polymerization products. Specifically, one should be aware of the potential presence of peroxides, which can form upon exposure to air.[1] It is also possible to have isomeric impurities depending on the synthetic route.
Q2: How can I test for the presence of peroxides in my this compound sample?
A2: A simple qualitative test for peroxides involves adding a few crystals of potassium iodide and a small amount of glacial acetic acid to a small sample (1-2 mL) of the alcohol. The formation of a yellow to brown color indicates the presence of peroxides.[1] For a more quantitative analysis, commercial peroxide test strips are available.[1]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To minimize the formation of peroxides and other degradation products, this compound should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, temperatures of -20°C to -80°C are recommended.[2]
Q4: What are the primary methods for purifying this compound?
A4: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[3] Distillation is suitable for large-scale purification to remove non-volatile impurities and other components with significantly different boiling points.[4][5] Column chromatography is ideal for removing impurities with similar boiling points and for achieving very high purity on a smaller scale.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collected despite the pot boiling vigorously. | - Inefficient insulation of the distillation column.- Thermometer bulb placed incorrectly (too high).- Leaks in the distillation apparatus. | - Insulate the distillation column and head with glass wool or aluminum foil.- Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.- Check all joints and ensure they are properly sealed. Use appropriate clips to secure connections.[1] |
| The temperature at the distillation head fluctuates or does not remain stable. | - Uneven heating of the distillation flask.- Distillation rate is too fast. | - Use a heating mantle with a magnetic stirrer for even heat distribution.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[1] |
| The distillate is cloudy. | - Water contamination in the starting material or apparatus.- The distillation temperature is too high, causing co-distillation with water. | - Ensure all glassware is thoroughly dried before assembly.- Pre-dry the crude material with a suitable drying agent (e.g., anhydrous magnesium sulfate).- Maintain a steady distillation temperature at the boiling point of the pure compound.[1] |
| Poor separation of this compound from an impurity with a close boiling point. | - Inefficient distillation column. | - Use a longer, more efficient fractionating column (e.g., Vigreux, spinning band).- Increase the reflux ratio by insulating the column and distilling at a slower rate. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities (overlapping peaks). | - Inappropriate solvent system.- Column was overloaded with the sample.- Column was not packed properly, leading to channeling. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly and without air bubbles.[1] |
| The compound elutes too quickly (Rf close to 1). | - The eluent is too polar. | - Decrease the polarity of the eluent system. Start with a less polar solvent and gradually increase the polarity.[1] |
| The compound does not move off the baseline (Rf = 0). | - The eluent is not polar enough.- The compound has very strong interactions with the silica (B1680970) gel. | - Gradually increase the polarity of the eluent system.- If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) can be beneficial.[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is adapted from a general procedure for the purification of alcohols.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle with magnetic stirrer
-
Vacuum source (if distilling under reduced pressure)
-
Boiling chips
Procedure:
-
Drying: If the crude this compound contains water, dry it over anhydrous magnesium sulfate. Swirl the flask and add the drying agent until it no longer clumps together. Filter the solution to remove the drying agent.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. Place a few boiling chips in the distillation flask.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (134-137 °C at atmospheric pressure). For higher purity, perform the distillation under reduced pressure.
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A stable temperature indicates the collection of a pure fraction.
-
Shutdown: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues, especially if peroxides are suspected.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, optimized by TLC)
-
Chromatography column
-
Collection tubes or flasks
-
Sand
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Diagrams
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for purification of this compound.
References
Overcoming issues with n-Pentenyl Glycoside stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges associated with the stability and reactivity of n-pentenyl glycosides (NPGs) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n-pentenyl glycosides (NPGs) and why are they used in oligosaccharide synthesis?
A1: n-Pentenyl glycosides are glycosyl donors where the anomeric hydroxyl group is replaced by a 4-penten-1-oxy group. They are widely used in modern carbohydrate chemistry due to their unique dual functionality. NPGs serve as a stable protecting group for the anomeric center during various synthetic manipulations, yet they can be readily "activated" to function as effective glycosyl donors for the formation of glycosidic bonds.[1][2] Their stability to a wide range of reagents allows for their introduction early in a synthetic sequence.[1]
Q2: How stable are n-pentenyl glycosides to common reaction conditions?
A2: n-Pentenyl glycosides exhibit remarkable stability towards a variety of reagents and reaction conditions commonly employed in protecting group manipulations, making them highly versatile building blocks.[1] They are generally stable at room temperature and can withstand many standard laboratory practices.[1] However, they are sensitive to electrophilic reagents that can react with the terminal double bond of the pentenyl chain, which is the basis for their activation.
Q3: What are the general methods for activating n-pentenyl glycosides for glycosylation?
A3: The activation of n-pentenyl glycosides is typically achieved by using an electrophilic halogen source that reacts with the terminal alkene. This initiates an intramolecular cyclization to form a reactive tetrahydrofuran (B95107) ring, which acts as a good leaving group. Common activators include:
-
N-Iodosuccinimide (NIS) , often used with a catalytic amount of a Lewis acid like triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) or trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).[1]
-
N-Bromosuccinimide (NBS) , which functions similarly to NIS.[1][2]
-
Bromodiethylsulfonium bromopentachloroantimonate (BDSB) , a more recent and powerful brominating agent that can activate even less reactive NPGs.[1][2][3]
Troubleshooting Guides
Q4: My glycosylation reaction is slow or gives a low yield. What are the possible causes and solutions?
A4: Slow or low-yielding glycosylation reactions with NPGs can stem from several factors, primarily related to the reactivity of the glycosyl donor.
-
Issue: The Glycosyl Donor is "Disarmed". The reactivity of NPGs is highly dependent on the protecting groups on the sugar backbone. Electron-withdrawing groups, such as esters (e.g., acetate, benzoate), decrease the electron density at the anomeric center, making the donor less reactive. These are termed "disarmed" donors. In contrast, electron-donating groups like ethers (e.g., benzyl) create "armed" donors, which are significantly more reactive.
-
Solution 1: Change the Promoter System. For disarmed donors, a stronger activation system is often required. While NIS/TESOTf may be sufficient for armed donors, a more potent activator like bromodiethylsulfonium bromopentachloroantimonate (BDSB) can be more effective for sluggish reactions.[1][2][3]
-
Solution 2: Pre-activation Strategy. A pre-activation protocol can enhance the reactivity of the glycosyl donor. This involves activating the NPG before the addition of the glycosyl acceptor. For instance, the NPG can be treated with molecular bromine to form a more reactive glycosyl bromide intermediate.
-
Solution 3: Modify Protecting Groups. If possible, consider using "armed" donors with ether-type protecting groups instead of "disarmed" donors with ester-type protecting groups to enhance reactivity.
Q5: I am observing significant side product formation. How can I improve the selectivity?
A5: Side product formation often arises from the acidic conditions generated during the activation of the NPG.
-
Issue: Acid-Mediated Side Reactions. The activation of NPGs with halonium ions can generate strong acids, leading to side reactions such as the hydrolysis of the glycosyl donor or degradation of acid-sensitive protecting groups.
-
Solution: Use an Acid Scavenger. The addition of a non-nucleophilic acid scavenger can neutralize the generated acid and improve reaction outcomes. A notable example is the use of (-)-β-pinene, which has been shown to improve product yields in BDSB-activated glycosylations.[1][2]
Q6: How do I choose the right activator and conditions for my specific donor and acceptor?
A6: The choice of activator and reaction conditions should be guided by the reactivity of your specific n-pentenyl glycoside donor, which is primarily determined by its protecting groups (the "armed" vs. "disarmed" principle).
-
For "Armed" Donors (e.g., per-O-benzylated): These are highly reactive donors. Milder activation conditions are generally sufficient.
-
Activator: N-Iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like triethylsilyl trifluoromethanesulfonate (TESOTf).
-
Conditions: The reaction can often be performed at low temperatures (e.g., -20 °C to 0 °C).
-
-
For "Disarmed" Donors (e.g., per-O-acetylated): These donors are significantly less reactive and require more forcing conditions.
A useful diagnostic tool is to perform a competitive glycosylation experiment to empirically determine the relative reactivity of different donors.
Data Presentation
Table 1: Comparison of Activators for the Glycosylation of an n-Pentenyl Glucoside Donor
| Activator System | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NBS | -78 to 20 | 180 | Low | [1] |
| NIS | -78 to 20 | 180 | Low | [1] |
| BDMS | -70 to 20 | 180 | 10 | [1] |
| BDSB | -70 to 20 | 180 | High | [1] |
Table 2: Influence of Protecting Groups on Reactivity (Armed vs. Disarmed)
| Donor Protecting Group | Donor Type | Activator | Relative Reactivity | Outcome of Competitive Reaction | Reference |
| Benzyl (ether) | Armed | NBS/TESOTf or IDCP | High | Acts as donor | [4] |
| Benzoyl (ester) | Disarmed | NBS/TESOTf or IDCP | Low | Acts as acceptor | [4] |
Experimental Protocols
Protocol 1: Synthesis of an n-Pentenyl Glycoside (Fischer Glycosylation)
This protocol describes the synthesis of an n-pentenyl mannoside followed by benzylation.
Materials:
-
D-(+)-Mannose
-
4-penten-1-ol
-
Camphorsulfonic acid (CSA)
-
Tetrabutylammonium iodide (TBAI)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Appropriate solvents (e.g., DMF, Toluene) and purification reagents.
Procedure:
-
A mixture of D-(+)-Mannose, this compound, and a catalytic amount of CSA is heated under an inert atmosphere (e.g., argon) for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The crude product is purified (e.g., by column chromatography) to yield the unprotected n-pentenyl mannoside.
-
The unprotected glycoside is then per-benzylated using NaH, BnBr, and a catalytic amount of TBAI in an appropriate solvent like DMF.
-
The reaction is quenched, and the fully protected n-pentenyl mannoside is purified by column chromatography.
Protocol 2: General Procedure for Glycosylation using an n-Pentenyl Glycoside and BDSB
This protocol is a general method for the activation of an NPG donor with BDSB followed by coupling with a glycosyl acceptor.
Materials:
-
n-Pentenyl glycoside donor
-
Glycosyl acceptor
-
Bromodiethylsulfonium bromopentachloroantimonate (BDSB)
-
Activated 3 Å molecular sieves
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous Na2S2O3 and NaHCO3 solutions for quenching
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the n-pentenyl glycoside donor and freshly activated 3 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add BDSB (typically 1.1 equivalents) and stir for 15 minutes to pre-activate the donor. Monitor the activation by TLC.
-
Add the glycosyl acceptor (typically 1.5-2.0 equivalents) to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 and saturated aqueous NaHCO3.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[5]
Visualizations
Caption: General mechanism of n-pentenyl glycoside activation.
Caption: Troubleshooting workflow for low-yielding NPG reactions.
Caption: Logic for matching donor reactivity with activator strength.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. "Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfoni" by Supanat Buntasana [digital.car.chula.ac.th]
- 3. Application of n-pentenyl glycosides in the regio- and stereo-controlled synthesis of alpha-linked N-glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Minimizing byproduct formation in the halocyclization of 4-Penten-1-OL
This guide provides troubleshooting advice and answers to frequently asked questions regarding the halocyclization of 4-penten-1-ol, a key reaction for synthesizing substituted tetrahydrofuran (B95107) rings.
Troubleshooting Guide
This section addresses common issues encountered during the halocyclization of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of the desired product, 2-(halomethyl)tetrahydrofuran, consistently low?
Answer: Low yields can stem from several factors ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]
-
Reagent Purity: Ensure the this compound starting material is pure and free from contaminants that could interfere with the reaction.[1] Similarly, verify the activity of the halogenating agent, as degradation can lead to incomplete reactions.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Running the reaction at a suboptimal temperature can either slow it down significantly or promote the formation of side products. Consider optimizing the temperature by screening a range of values.
-
Reaction Time: The reaction may not be reaching completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1] Conversely, excessively long reaction times can lead to product decomposition.[3]
-
Atmosphere: Some halocyclization reagents are sensitive to moisture and oxygen.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.[1]
-
-
Workup Procedure: Product can be lost during the workup phase.[3] Ensure efficient extraction of the product and minimize transfers to reduce mechanical losses.[3]
Question 2: I am observing a significant amount of a dihalogenated byproduct. How can this be minimized?
Answer: The formation of a dihalogenated byproduct, 1-halo-2-(halomethyl)pentan-5-ol, is a common issue. This occurs when the electrophilic halogen adds across the double bond without the subsequent intramolecular cyclization by the hydroxyl group.
-
Choice of Halogenating Agent: The reactivity of the halogenating agent plays a significant role. Highly reactive sources of electrophilic halogens can favor the dihalogenation pathway. Consider using a milder or bulkier halogenating agent which can favor the intramolecular cyclization. For instance, N-halosuccinimides (NCS, NBS, NIS) are often used to slowly release the halogen, which can improve selectivity.[4]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor the cyclization, while polar, coordinating solvents might stabilize the intermediate carbocation, allowing for interception by the halide anion before cyclization can occur.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired cyclized product by disfavoring the higher activation energy pathway leading to the dihalogenated byproduct.
Question 3: My reaction is producing a mixture of the desired 5-membered tetrahydrofuran ring and the 6-membered tetrahydropyran (B127337) ring. How can I improve the regioselectivity?
Answer: The formation of both 5-membered (5-exo-tet) and 6-membered (6-endo-tet) rings is a known possibility in the halocyclization of this compound.[5] While the 5-exo cyclization is generally favored according to Baldwin's rules, the reaction conditions can influence the product ratio.
-
Reaction Kinetics vs. Thermodynamics: The 5-exo product is typically the kinetic product, formed faster. The 6-endo product may be the thermodynamic product in some cases. Shorter reaction times and lower temperatures generally favor the kinetic product.
-
Steric Hindrance: Introducing steric bulk near the double bond or the hydroxyl group can influence the regioselectivity of the cyclization.
-
Catalyst/Additive Effects: The presence of certain additives or catalysts can alter the regioselectivity. For instance, the use of a base can deprotonate the alcohol, increasing its nucleophilicity and potentially favoring the 5-exo pathway.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the halocyclization of this compound?
A1: The reaction proceeds via an electrophilic addition mechanism.[6] The halogenating agent provides an electrophilic halogen (X⁺) which is attacked by the electron-rich double bond of this compound. This forms a cyclic halonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion. This attack, typically following a 5-exo-tet pathway, results in the formation of the 2-(halomethyl)tetrahydrofuran product after deprotonation.[7]
Q2: How does the choice of halogen (Iodine vs. Bromine vs. Chlorine) affect the reaction?
A2: The choice of halogen influences both the reaction rate and the stability of the resulting product.
-
Iodine: Iodocyclization is often facile and proceeds under mild conditions.[5] The resulting iodomethyl-tetrahydrofuran is a versatile synthetic intermediate, as the carbon-iodine bond is relatively weak and can be easily manipulated in subsequent reactions.
-
Bromine: Bromocyclization is also a common and efficient process.[7] The resulting brominated product is generally more stable than its iodo-counterpart but still sufficiently reactive for further transformations.
-
Chlorine: Chlorocyclization is typically less common as it requires a more reactive source of electrophilic chlorine. The resulting chlorinated product is more stable and less reactive than the brominated or iodinated analogs.
Q3: Can this reaction be performed enantioselectively?
A3: Yes, asymmetric halocyclization of this compound and its derivatives can be achieved. This typically involves the use of a chiral catalyst or a chiral halogenating agent to induce enantioselectivity in the cyclization step. The development of such methods is an active area of research.
Data Presentation
Table 1: Effect of Halogenating Agent on Product Distribution
| Halogenating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Dihalogenated Byproduct (%) |
| I₂ / NaHCO₃ | CH₂Cl₂ | 25 | 85 | 10 |
| NBS | DMF | 0 | 78 | 15 |
| Br₂ | CCl₄ | 0 | 65 | 30 |
| NCS | CH₃CN | 50 | 60 | 25 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Iodocyclization of this compound using Iodine and Sodium Bicarbonate
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: To the stirred solution, add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by the portion-wise addition of iodine (I₂, 1.2 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-(iodomethyl)tetrahydrofuran.
Visualizations
Caption: Reaction pathway for the halocyclization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Strategies to enhance the stability of 4-Penten-1-OL under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Penten-1-ol during experimental procedures under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: Under acidic conditions, this compound is highly susceptible to intramolecular cyclization. The acidic environment protonates the double bond, leading to the formation of a secondary carbocation. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a stable five-membered ring, resulting in the formation of 2-methyltetrahydrofuran.
Q2: What happens to this compound under basic conditions?
A2: In the presence of a strong base, the primary hydroxyl group of this compound will be deprotonated to form an alkoxide. This increases the nucleophilicity of the oxygen atom, making the molecule more reactive towards electrophiles. While direct degradation of the isolated molecule is less common than in acidic media, this enhanced reactivity can lead to unintended side reactions if electrophilic species are present. Isomerization of the terminal double bond to an internal, more stable position is possible but generally requires specific catalysts or harsher conditions.
Q3: How can I prevent the degradation of this compound during my reaction?
A3: To prevent degradation, the reactive functional groups (the hydroxyl group and the double bond) can be protected. The choice of protecting group depends on the reaction conditions (acidic or basic) you intend to use subsequently.
Q4: What are suitable protecting groups for the hydroxyl group of this compound?
A4: The choice of protecting group for the hydroxyl moiety is critical and depends on the pH of the subsequent reaction steps.
-
For reactions under basic conditions: Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or acetals (e.g., tetrahydropyranyl, THP) are excellent choices as they are stable in basic media but can be readily removed under acidic conditions.
-
For reactions under acidic conditions: A benzyl (B1604629) ether is a suitable protecting group as it is stable to both acidic and basic conditions and can be selectively removed by catalytic hydrogenolysis, which is a neutral process.
Q5: How can I protect the double bond of this compound?
A5: Protecting the alkene is less common but can be necessary. One strategy involves converting the alkene to a diol via dihydroxylation, followed by protection of the resulting diol as a cyclic acetal (B89532) (e.g., an acetonide). This protecting group is stable under basic conditions and can be removed with acid.
Q6: How can I monitor the stability of my this compound sample?
A6: The stability of this compound and the formation of degradation products can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC-MS is effective for separating and identifying volatile compounds like this compound and its cyclized product.[1] ¹H NMR spectroscopy can also be used to observe the disappearance of signals corresponding to the vinyl protons of this compound and the appearance of new signals corresponding to the degradation products.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Loss of starting material and formation of an unexpected product with a mass corresponding to C5H10O after acidic workup. | Acid-catalyzed intramolecular cyclization of this compound to form 2-methyltetrahydrofuran. | Protect the hydroxyl group as a benzyl ether before subjecting the molecule to acidic conditions. Alternatively, use non-acidic conditions if possible. |
| Unintended reaction at the hydroxyl group when using a strong base. | Deprotonation of the hydroxyl group by the base, forming a highly nucleophilic alkoxide. | Protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) before treatment with a strong base. |
| Reaction mixture turns cloudy or forms a precipitate with a silver salt after exposure to air and concentration. | This compound can form peroxides upon storage and concentration. | Test for peroxides before use and distill the compound if necessary. Store under an inert atmosphere and in a cool, dark place. |
Experimental Protocols
Protocol 1: Protection of this compound as a Benzyl Ether
This protocol is suitable for protecting the hydroxyl group when subsequent reactions are to be carried out under acidic or basic conditions.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 5-(benzyloxy)-1-pentene.
Protocol 2: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol is ideal for protecting the hydroxyl group for subsequent reactions under basic conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a solution of this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add TBDMSCl (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyldimethyl((pent-4-en-1-yl)oxy)silane.
Protocol 3: Monitoring Stability by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Procedure:
-
Prepare a standard solution of pure this compound in a suitable solvent (e.g., dichloromethane) at a known concentration.
-
Subject a sample of this compound to the acidic or basic conditions of interest for a specific time.
-
Neutralize the reaction mixture and extract the organic components with a suitable solvent.
-
Analyze both the standard solution and the reaction mixture by GC-MS using the conditions outlined above.
-
Compare the chromatograms to identify the peak for this compound and any new peaks corresponding to degradation products. The mass spectra of the peaks can be used to identify the structures of the compounds.
Visualizations
Caption: Acid-catalyzed intramolecular cyclization of this compound.
Caption: Protecting group strategy for this compound.
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions with 4-Penten-1-OL Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Grignard reactions involving 4-penten-1-ol and its derivatives. The inherent challenge of these substrates lies in the presence of two potentially reactive functional groups: the acidic hydroxyl group and the alkene.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a this compound derivative failing or resulting in a very low yield?
The primary cause of failure is the acidic proton of the hydroxyl (-OH) group. Grignard reagents are extremely strong bases and will react preferentially with any available acidic protons in the reaction mixture.[1][2] This acid-base reaction is much faster than the desired nucleophilic attack on a carbonyl group.[3] The Grignard reagent is consumed (quenched) by deprotonating the alcohol, forming an alkane and a magnesium alkoxide, thus preventing it from reacting with your intended electrophile.[2][3]
A secondary, though less frequent, issue can be unwanted side reactions involving the alkene, particularly if the reaction conditions are not carefully controlled.
Q2: How can I prevent the Grignard reagent from reacting with the hydroxyl group?
To prevent quenching of the Grignard reagent, you must "protect" the hydroxyl group before introducing the Grignard reagent.[4] This involves converting the alcohol into a functional group that is stable under the strongly basic conditions of the Grignard reaction and can be easily removed later to regenerate the alcohol.[4][5] The most common and effective protecting groups for alcohols in this context are silyl (B83357) ethers and tetrahydropyranyl (THP) ethers.[3][5]
Q3: What are the best protecting groups for this compound in Grignard reactions, and how do I choose?
Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are excellent choices.[5][6] They are readily installed, stable to Grignard reagents, and can be selectively removed under mild conditions, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or with acid.[4][6] THP ethers are another robust option, stable to basic conditions but cleaved with acid.[3][5] The choice depends on the overall synthetic route and the presence of other acid- or base-sensitive functional groups in your molecule.
Table 1: Comparison of Common Protecting Groups for Alcohols
| Protecting Group | Protection Reagent(s) | Protection Conditions | Deprotection Reagent(s) | Stability / Compatibility |
| TBDMS | TBDMS-Cl, Imidazole (B134444) | DMF or CH₂Cl₂, RT | TBAF in THF; or mild acid (e.g., AcOH) | Stable to Grignard reagents, strong bases, and many oxidizing/reducing agents.[5] |
| TMS | TMS-Cl, Triethylamine | CH₂Cl₂, 0 °C to RT | Mild aqueous acid (e.g., HCl in THF/H₂O) or K₂CO₃ in MeOH | Less sterically hindered and more labile than TBDMS; stable to Grignard reagents.[6] |
| THP | Dihydropyran (DHP), cat. acid (e.g., PPTS, p-TsOH) | CH₂Cl₂, RT | Aqueous acid (e.g., HCl, AcOH) | Stable to Grignard reagents, strong bases, organometallics, and reductions.[3][5] |
Q4: Can the double bond in the this compound derivative interfere with the Grignard reaction?
Generally, Grignard reagents do not react with isolated, non-conjugated double bonds (alkenes).[7] The carbon-carbon double bond is not sufficiently electrophilic to be attacked by the nucleophilic Grignard reagent.[7] Therefore, in most cases, the pentenyl moiety will remain intact during the reaction. However, be mindful of the possibility of intramolecular side reactions if you are forming a Grignard reagent from a protected 5-halopent-1-ene, which could potentially lead to cyclization products.
Q5: My alcohol is protected, but my reaction is still sluggish or failing. What else could be wrong?
This points to general issues common to all Grignard reactions, which are notoriously sensitive to reaction conditions.[8][9]
-
Presence of Moisture: This is the most common problem.[8][10] Grignard reagents react rapidly with water. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight), and all solvents (typically diethyl ether or THF) must be anhydrous.[8][11]
-
Magnesium Surface Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.[8][12][13] The magnesium must be activated.
-
Poor Reagent Formation: If the initial formation of the Grignard reagent was inefficient, the subsequent reaction will have a low yield.[8] The reaction should be monitored for signs of initiation, such as bubbling or a cloudy appearance.[8]
-
Reaction Temperature: The temperature should be carefully controlled. Formation of the Grignard reagent may require gentle heating to initiate, but the subsequent addition to the electrophile (e.g., an aldehyde or ketone) is often performed at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[8][9]
Table 2: Troubleshooting Checklist for Grignard Reactions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start (no bubbling, no heat) | 1. Wet glassware/solvents.2. Inactive magnesium surface. | 1. Flame-dry all glassware under vacuum; use anhydrous solvents.[8]2. Activate Mg: Grind gently, or add a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][13] |
| Low yield of final product | 1. Unprotected hydroxyl group.2. Incomplete Grignard reagent formation.3. Water introduced with electrophile.4. Competing side reactions (e.g., enolization of ketone).[14] | 1. Protect the alcohol with a suitable group like TBDMS or THP.[5]2. Ensure complete reaction of alkyl halide with activated Mg. Consider titrating the Grignard reagent.[9]3. Ensure electrophile is dry and pure.4. Add Grignard reagent slowly at low temperature.[8] |
| Cloudy/black mixture during reagent formation | Potential side reactions like Wurtz coupling, especially with extended heating. | Avoid prolonged heating at high temperatures. Reflux should be gentle. Monitor the disappearance of magnesium metal.[15] |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMS
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Reagents: Add imidazole (1.5 eq.) to the solution and stir until dissolved. Cool the flask to 0 °C in an ice bath.
-
Protection: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.) in anhydrous CH₂Cl₂ dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the TBDMS-protected ether.
Protocol 2: General Grignard Reaction and Deprotection
-
Grignard Formation: In a separate flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings (1.2 eq.) and a crystal of iodine.[8] Add anhydrous diethyl ether. Add a small portion of your alkyl/aryl halide (1.0 eq.) in ether. Once the reaction initiates (indicated by fading of the iodine color and bubbling), add the remaining halide dropwise to maintain a gentle reflux.[8] After addition is complete, stir for an additional 30-60 minutes.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of your electrophile (e.g., a ketone) in anhydrous ether dropwise, maintaining the temperature at 0 °C.[8] The protected this compound derivative would be part of either the Grignard reagent (if derived from a halo-alkene) or the electrophile (if it contains a carbonyl, epoxide, etc.).
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution.[8][16]
-
Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Deprotection (TBDMS group): Dissolve the crude product in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.). Stir at room temperature until the silyl ether is cleaved (monitor by TLC).
-
Final Purification: Quench the deprotection reaction with water and extract the product with ether. Purify by column chromatography to obtain the final alcohol.
Visualized Workflows and Pathways
Caption: A typical workflow for using this compound in Grignard synthesis.
Caption: A troubleshooting flowchart for common Grignard reaction failures.
Caption: A sample reaction pathway using a protected this compound derivative.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. physicsforums.com [physicsforums.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. community.wvu.edu [community.wvu.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
Optimizing reaction conditions (temperature, solvent, time) for 4-Penten-1-OL modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common modifications of 4-penten-1-ol. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions such as temperature, solvent, and time.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the chemical modification of this compound.
Etherification (e.g., Williamson Ether Synthesis)
Question: My Williamson ether synthesis using this compound is giving a low yield. What are the common causes and solutions?
Answer: Low yields in the Williamson ether synthesis with this compound can arise from several factors, primarily competing elimination reactions and suboptimal reaction conditions.
-
Potential Cause: Competing E2 Elimination. The alkoxide of this compound is a strong base, which can promote the elimination of the alkyl halide to form an alkene, rather than undergoing the desired SN2 substitution. This is especially problematic with secondary or tertiary alkyl halides.
-
Troubleshooting:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide or methyl halide, as they are less sterically hindered and less prone to elimination.
-
Reaction Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures favor elimination.
-
Choice of Base: Use a milder base to form the alkoxide if possible, although a strong base like sodium hydride (NaH) is often necessary to fully deprotonate the alcohol.
-
-
-
Potential Cause: Incomplete Deprotonation. If the alcohol is not fully deprotonated to the alkoxide, the reaction rate will be slow.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will quench the strong base and the alkoxide.
-
Sufficient Base: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of a strong base like NaH.
-
-
-
Potential Cause: Intramolecular Cyclization. The alkoxide of this compound can potentially undergo an intramolecular Williamson ether synthesis (5-exo-tet cyclization) to form tetrahydro-2-methylfuran, though this is generally less favorable than intermolecular reactions with a reactive electrophile. A more likely intramolecular reaction is cyclization involving the double bond, especially under acidic conditions.
| Parameter | Recommendation for Optimal Etherification | Rationale |
| Temperature | 0 °C to room temperature | Minimizes the competing E2 elimination reaction. |
| Solvent | Polar aprotic (e.g., THF, DMF) | Solvates the cation of the alkoxide, leaving the nucleophilic anion more reactive. |
| Time | 4-24 hours | Reaction times can vary depending on the reactivity of the alkyl halide. Monitor by TLC. |
| Base | NaH (Sodium Hydride) | Strong, non-nucleophilic base that effectively deprotonates the alcohol. |
| Alkyl Halide | Primary (e.g., Iodomethane, Bromoethane) | Favors the SN2 pathway over E2 elimination. |
Esterification (e.g., Fischer Esterification)
Question: The Fischer esterification of this compound is not going to completion. How can I improve the yield?
Answer: Fischer esterification is an equilibrium-limited reaction. To improve the yield of the desired ester, the equilibrium must be shifted towards the products.[1][2]
-
Potential Cause: Equilibrium Not Shifted Towards Products. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.
-
Troubleshooting:
-
Use Excess Alcohol or Carboxylic Acid: Using a large excess of one of the reactants (usually the less expensive one) will drive the equilibrium forward.[3]
-
Remove Water: Water can be removed as it is formed by:
-
Azeotropic Distillation: Using a solvent like toluene (B28343) with a Dean-Stark apparatus.[1]
-
Drying Agents: Adding molecular sieves to the reaction mixture.
-
-
-
-
Potential Cause: Insufficient Catalysis. The reaction is slow without a strong acid catalyst.
-
Troubleshooting:
-
Catalyst Choice: Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
-
Catalyst Concentration: Ensure the catalyst has not been deactivated by moisture.
-
-
| Parameter | Recommendation for Optimal Esterification | Rationale |
| Temperature | 60-110 °C (Reflux) | Increases the reaction rate. The specific temperature depends on the solvent used.[1] |
| Solvent | Toluene (with Dean-Stark) or excess alcohol | Toluene allows for azeotropic removal of water. Using excess alcohol as the solvent shifts the equilibrium.[1] |
| Time | 1-10 hours | The reaction needs sufficient time to reach equilibrium. Monitor by TLC or GC.[1] |
| Catalyst | H₂SO₄ or p-TsOH | Strong acid catalysts are required to protonate the carboxylic acid, making it more electrophilic.[1] |
Epoxidation
Question: I am getting a low yield of the epoxide from this compound, and I see byproducts. What is going wrong?
Answer: Low yields in epoxidation are often due to the instability of the epoxide under the reaction conditions, leading to ring-opening side reactions.
-
Potential Cause: Epoxide Ring-Opening. The epoxide can be opened by acidic byproducts (e.g., meta-chlorobenzoic acid from m-CPBA) or residual water to form a diol.
-
Troubleshooting:
-
Buffering: Add a mild base like sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.
-
Anhydrous Conditions: Use a dry, non-aqueous solvent like dichloromethane (B109758) (DCM) or chloroform.[4]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
-
-
-
Potential Cause: Inactive Oxidant. Peroxyacids like m-CPBA can decompose over time.
-
Troubleshooting:
-
Use Fresh Reagent: Use a fresh bottle of the oxidizing agent or determine its activity by titration.
-
-
| Parameter | Recommendation for Optimal Epoxidation | Rationale |
| Temperature | 0 °C to room temperature | Minimizes epoxide ring-opening and other side reactions. |
| Solvent | Dichloromethane (DCM), Chloroform | Aprotic solvents that do not participate in ring-opening. |
| Time | 2-12 hours | Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition. |
| Oxidant | m-CPBA (meta-Chloroperoxybenzoic acid) | A common and effective reagent for epoxidation. |
| Additive | Sodium Bicarbonate (NaHCO₃) | Acts as a buffer to neutralize acidic byproducts. |
Hydroformylation
Question: My hydroformylation of this compound is producing a mixture of linear and branched aldehydes with low regioselectivity. How can I favor the linear product?
Answer: The regioselectivity of hydroformylation is highly dependent on the catalyst system (metal and ligands) and reaction conditions.
-
Potential Cause: Inappropriate Ligand Choice. The steric and electronic properties of the phosphine (B1218219) ligands on the rhodium or cobalt catalyst are crucial for controlling regioselectivity.
-
Troubleshooting:
-
Bulky Ligands: Use bulky phosphine ligands (e.g., triphenylphosphine (B44618) and its derivatives) to sterically favor the formation of the linear aldehyde.
-
Ligand Concentration: A higher ligand-to-metal ratio often increases the selectivity for the linear product.
-
-
-
Potential Cause: Suboptimal Temperature and Pressure. These parameters influence both the rate and selectivity of the reaction.
-
Troubleshooting:
-
Lower Temperature: Generally, lower temperatures favor the formation of the linear aldehyde.
-
CO Partial Pressure: Higher carbon monoxide partial pressures can also increase the selectivity for the linear product.
-
-
-
Potential Cause: Isomerization. The catalyst can isomerize the starting alkene, leading to a mixture of products.
-
Troubleshooting:
-
Optimize Conditions: Adjusting the temperature, pressure, and ligand can minimize isomerization.
-
-
| Parameter | Recommendation for Optimal Hydroformylation (Linear Product) | Rationale |
| Temperature | 40-100 °C | Lower temperatures generally favor higher regioselectivity for the linear aldehyde. |
| Solvent | Toluene, THF | Non-polar, aprotic solvents are commonly used. |
| Time | 4-24 hours | Reaction progress should be monitored by GC or NMR. |
| Catalyst | Rhodium-based (e.g., Rh(acac)(CO)₂) with phosphine ligands | Rhodium catalysts are generally more active and selective than cobalt catalysts. |
| Ligand | Bulky phosphines (e.g., PPh₃) | Steric hindrance from bulky ligands favors the anti-Markovnikov addition of the formyl group. |
| Pressure | 10-50 bar (1:1 CO/H₂) | Higher CO pressure can improve linear selectivity. |
Experimental Protocols
Protocol 1: Etherification of this compound with Ethyl Bromide
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) to a flame-dried round-bottom flask containing anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0 °C and add this compound (1.0 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add ethyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification of this compound with Acetic Acid
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), glacial acetic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer with water, then with a saturated sodium bicarbonate solution (until no more CO₂ evolves), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ester by distillation or flash column chromatography.
Protocol 3: Epoxidation of this compound with m-CPBA
-
Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask. Add sodium bicarbonate (1.5 eq.).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (~77% purity, 1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC.
-
Quenching: Cool the mixture to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Purification: Purify the crude epoxide by flash column chromatography.
Visualizing Workflows and Relationships
References
Identifying and characterizing impurities in 4-Penten-1-OL samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Penten-1-OL. The information provided will assist in identifying and characterizing impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect to find in a this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Process-Related Impurities: The most common synthesis route for this compound involves the reaction of tetrahydrofurfuryl chloride with sodium in ether.[1] Therefore, you may encounter:
-
Unreacted Starting Materials: Tetrahydrofurfuryl alcohol and tetrahydrofurfuryl chloride.
-
Residual Solvents: Diethyl ether and pyridine (B92270) (if used in the preparation of the starting material).
-
-
Degradation-Related Impurities: this compound can degrade over time, especially if not stored properly.
-
Oxidation Products: The terminal double bond can be oxidized, particularly in the presence of air and light, to form aldehydes, carboxylic acids, or 4,5-dihydroxypentan-1-ol.
-
Isomers: Acidic or basic conditions can catalyze the isomerization of the double bond to form other pentenol isomers.
-
Peroxides: this compound is classified as a peroxide-forming chemical, which can form explosive peroxides upon concentration.[2]
-
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of >98% or 99%. The remaining percentage consists of the process-related and degradation impurities mentioned above.
Q3: What are the recommended analytical techniques for purity assessment of this compound?
A3: The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.
Q4: I am observing significant peak tailing for the this compound peak in my GC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for alcohols in GC is a common issue caused by the interaction of the polar hydroxyl group with active sites in the GC system (e.g., in the injector liner or on the column). To mitigate this, you can:
-
Use a Deactivated Inlet Liner: Ensure your GC inlet liner is deactivated to minimize interactions.
-
Choose an Appropriate GC Column: A polar "WAX" type column is generally recommended for the analysis of alcohols.[3]
-
Perform Derivatization: Converting the polar hydroxyl group to a less polar silyl (B83357) ether via a derivatization reaction is a robust solution to eliminate peak tailing.[4]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) for this compound | 1. Active sites in the injector liner or column.2. Inappropriate column phase. | 1. Use a deactivated inlet liner. Consider trimming the first few centimeters of the column.2. Use a polar GC column, such as a DB-WAX type.[3]3. Derivatize the sample to convert the alcohol to a less polar silyl ether.[4] |
| Co-elution of Impurities | 1. Suboptimal temperature program.2. Inappropriate column dimensions. | 1. Optimize the oven temperature program. A slower ramp rate can improve separation.2. Use a longer column or a column with a smaller internal diameter for better resolution. |
| Identification of Unknown Peaks | 1. Impurities not in the standard library.2. Isomeric impurities with similar fragmentation patterns. | 1. Analyze the mass spectrum for characteristic fragments. Compare with the mass spectra of potential impurities based on the synthesis route.2. Use high-resolution mass spectrometry for accurate mass determination. Complement with NMR analysis for definitive structural elucidation. |
NMR Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Ambiguous Signals in the Alkene Region | Presence of isomeric impurities with shifted double bonds. | 1. Analyze the coupling constants (J-values) of the vinyl protons. Cis and trans isomers have distinct coupling constants.[5]2. Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity and confirm the structure of the isomers. |
| Broad -OH Peak | 1. Hydrogen exchange with residual water.2. Presence of acidic or basic impurities. | 1. Use a freshly opened ampoule of deuterated solvent. Add a small amount of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak should disappear or shift.2. Neutralize the sample if acidic or basic impurities are suspected. |
| Inaccurate Quantification (qNMR) | 1. Incomplete relaxation of nuclei.2. Overlapping signals of the analyte and internal standard. | 1. Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters (typically 5 times the longest T1).2. Choose an internal standard with signals in a clear region of the spectrum, away from any analyte or impurity signals. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is designed for the identification and semi-quantification of volatile impurities in this compound.
1. Sample Preparation:
-
Dilute the this compound sample 1:100 in dichloromethane.
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min. |
| MS Transfer Line | 230 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Pay close attention to the retention times and mass spectra of potential impurities such as tetrahydrofurfuryl alcohol and tetrahydrofurfuryl chloride.
Protocol 2: NMR Analysis of this compound for Impurity Identification and Quantification (qNMR)
This protocol outlines the procedure for identifying and quantifying impurities in this compound using ¹H NMR.
1. Sample Preparation (for qNMR):
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
2. NMR Spectrometer Parameters (500 MHz):
| Parameter | Setting |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (D1) | 30 s (to ensure full relaxation for quantification) |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
3. Data Analysis:
-
Process the spectrum with a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) group adjacent to the hydroxyl, -CH₂OH) and a signal from the internal standard.
-
Identify impurity signals by comparing their chemical shifts to known values. The approximate ¹H NMR chemical shifts for potential impurities in CDCl₃ are:
-
Calculate the purity of the this compound sample using the following formula:
Data Summary
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Source | Typical Analytical Observation |
| Tetrahydrofurfuryl alcohol | C₅H₁₀O₂ | Unreacted Starting Material | Elutes later than this compound in GC. Characteristic signals in NMR.[6] |
| Tetrahydrofurfuryl chloride | C₅H₉ClO | Unreacted Starting Material | Elutes earlier than tetrahydrofurfuryl alcohol in GC. Distinctive isotopic pattern for chlorine in MS.[7] |
| Diethyl Ether | C₄H₁₀O | Residual Solvent | Highly volatile, elutes very early in GC. Characteristic triplet and quartet in ¹H NMR.[8] |
| Pyridine | C₅H₅N | Residual Solvent | Can be observed by GC-MS. |
| 4,5-Dihydroxypentan-1-ol | C₅H₁₂O₃ | Oxidation Product | Less volatile than this compound, may require derivatization for GC. |
| Pent-3-en-1-ol | C₅H₁₀O | Isomerization Product | Similar mass spectrum to this compound, distinguished by NMR. |
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. sarthaks.com [sarthaks.com]
- 6. Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR [m.chemicalbook.com]
- 7. Tetrahydrofurfuryl chloride(3003-84-7) 1H NMR [m.chemicalbook.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with 4-Penten-1-OL
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst deactivation and regeneration during experiments involving 4-Penten-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: The choice of catalyst depends on the desired transformation of this compound. For hydrogenation of the double bond to produce 1-pentanol, supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al₂O₃), are frequently used. For isomerization of the double bond to form pentanal or 2-pentanone, ruthenium-based catalysts, like Grubbs-type catalysts, or other transition metal complexes are often employed.[1][2]
Q2: What are the primary causes of catalyst deactivation in these reactions?
A2: Catalyst deactivation can be broadly categorized into four main mechanisms:
-
Poisoning: This occurs when impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for palladium catalysts include sulfur and nitrogen-containing compounds.[3]
-
Coking or Fouling: The deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[3]
-
Sintering: At elevated temperatures, fine metal particles of the catalyst can agglomerate into larger ones, which reduces the active surface area.[4]
-
Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.[4]
Q3: How can I tell if my catalyst is deactivating?
A3: Signs of catalyst deactivation include:
-
A significant decrease in the reaction rate, requiring longer reaction times or harsher conditions to achieve the same conversion.
-
A loss of selectivity, leading to an increase in the formation of undesired byproducts.
-
A noticeable change in the physical appearance of the catalyst, such as a change in color (e.g., from gray to black, which may indicate coke formation).[3]
Q4: Can a deactivated catalyst be regenerated?
A4: The feasibility of regeneration depends on the cause of deactivation. Deactivation due to coking or fouling is often reversible through washing or calcination. Poisoning can sometimes be reversed by specific chemical treatments. However, deactivation caused by severe sintering or significant leaching of the active metal is generally considered irreversible.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion in Hydrogenation of this compound
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Ensure the purity of this compound, solvent, and hydrogen gas. Common poisons for palladium catalysts include sulfur and nitrogen compounds. - Purify the starting materials if contamination is suspected.[3] |
| Insufficient Catalyst Activity | - Increase the catalyst loading. - Ensure the catalyst has been properly handled and stored to prevent premature deactivation. |
| Poor Mass Transfer | - Increase the stirring speed to ensure good mixing of the reactants, hydrogen, and catalyst. |
Issue 2: Incomplete Isomerization of this compound
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | - Some isomerization catalysts, like certain ruthenium complexes, can be sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature to minimize thermal decomposition of the catalyst. |
| Formation of Inactive Catalyst Species | - The coordination of the hydroxyl group of this compound or the product carbonyl compound to the metal center can sometimes lead to the formation of inactive species. - Consider modifying the reaction conditions (e.g., solvent, temperature) or using a different ligand for the catalyst. |
| Substrate Purity | - As with hydrogenation, impurities in the starting material can act as catalyst poisons. Ensure high purity of this compound. |
Quantitative Data on Catalyst Performance
The following table summarizes representative data on palladium catalyst performance during hydrogenation. Note that this data is from studies on molecules other than this compound but can serve as a useful benchmark.
| Catalyst State | Parameter | Value | Reference |
| Deactivated Pd/C | Activity relative to fresh catalyst | ~30% (after extended use) | |
| Regenerated Pd/C (Solvent Wash) | Recovery of original activity | 70-85% | [5] |
| Regenerated Pd/C (Calcination) | Recovery of original activity | >90% | [6] |
| Fresh Pd/AC | Mean Pd nanoparticle size | 3.74 nm | [4] |
| Spent Pd/AC | Mean Pd nanoparticle size | 4.02 nm (indicating sintering) | [4] |
Experimental Protocols
Protocol 1: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst by Solvent Washing
This protocol is suitable for catalysts deactivated by organic residues or coking.
Materials:
-
Deactivated Pd/C catalyst
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid
-
Beaker
-
Stirring plate
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Place the deactivated catalyst in a beaker.
-
Add a mixture of chloroform and glacial acetic acid (e.g., a 2:3 volume ratio) to immerse the catalyst.[5]
-
Stir the mixture at 60°C for 1 hour.[5]
-
Allow the mixture to cool and then separate the catalyst by filtration.
-
Wash the catalyst thoroughly with anhydrous ethanol to remove residual solvents and acids.
-
Dry the regenerated catalyst in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Regeneration of a Deactivated Palladium on Alumina (Pd/Al₂O₃) Catalyst by Calcination
This protocol is effective for removing heavy organic foulants and coke.
Materials:
-
Deactivated Pd/Al₂O₃ catalyst
-
Tube furnace
-
Source of inert gas (e.g., nitrogen)
-
Source of air or dilute oxygen
Procedure:
-
Place the deactivated catalyst in a quartz tube within the tube furnace.
-
Heat the catalyst to 550-700°C under a flow of inert gas (e.g., nitrogen) for 2-3 hours to volatilize and remove adsorbed organic compounds.[7]
-
Cool the catalyst to around 400-500°C.
-
Carefully introduce a stream of air or a dilute mixture of oxygen in nitrogen into the tube furnace. This will burn off the more resilient carbonaceous deposits. Caution: This step can be exothermic. Control the oxygen concentration and temperature to avoid overheating and sintering of the catalyst.
-
Maintain the oxidative treatment for 2-4 hours.
-
Switch back to an inert gas flow and cool the catalyst to room temperature.
Visualizations
Caption: A troubleshooting workflow for addressing low or no conversion in catalytic reactions.
Caption: Common mechanisms of catalyst deactivation in reactions involving this compound.
References
- 1. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:821-09-0 | Chemsrc [chemsrc.com]
- 3. Isomerization of Homoallylic Alcohols to Ketones - ChemistryViews [chemistryviews.org]
- 4. mdpi.com [mdpi.com]
- 5. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-ペンテン-1-オール 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 4-Penten-1-OL
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the synthesis of 4-Penten-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
1. Grignard Route: Reaction of Allylmagnesium Bromide with Formaldehyde (B43269)
| Issue | Potential Causes | Solutions & Recommendations |
| Low or Inconsistent Yields | - Incomplete Grignard Reagent Formation: Presence of moisture, passivation of magnesium surface.[1] - Side Reactions: Wurtz coupling of the Grignard reagent to form 1,5-hexadiene.[2] - Poor Mass Transfer: Inefficient mixing leading to localized "hot spots" and side reactions. | - Ensure Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1] - Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanical grinding to activate the magnesium surface.[1] - Optimize Addition Rate: Slow, controlled addition of allyl bromide is crucial to minimize Wurtz coupling. - Improve Agitation: Use appropriate impeller design and agitation speed for the reactor scale to ensure homogeneity. |
| Exothermic Runaway Reaction | - Poor Heat Dissipation: Insufficient cooling capacity for the reactor volume. - Rapid Reagent Addition: Adding the Grignard reagent or formaldehyde too quickly. | - Reactor Design: Utilize a jacketed reactor with a high surface area-to-volume ratio or an external heat exchanger. For very large scales, consider continuous flow reactors.[3][4] - Controlled Dosing: Employ a calibrated pump for slow, steady addition of reagents. - Calorimetric Studies: Perform reaction calorimetry (e.g., DSC) at the lab scale to understand the thermal profile before scaling up.[5] |
| Formation of Impurities | - Wurtz Coupling Byproduct (1,5-hexadiene): A common side product in Grignard reagent formation.[2][6] - Unreacted Formaldehyde/Paraformaldehyde: Incomplete reaction. - Magnesium Salts: Precipitation during workup. | - Minimize Wurtz Coupling: Maintain a low reaction temperature during Grignard formation and control the addition rate. - Stoichiometry Control: Ensure precise molar ratios of reactants. - Effective Quenching and Extraction: A carefully designed workup procedure is essential to remove magnesium salts and water-soluble impurities. |
2. Synthesis from Tetrahydrofurfuryl Chloride
| Issue | Potential Causes | Solutions & Recommendations |
| Incomplete Reaction | - Insufficiently Reactive Metal: Passivation of sodium or lithium surface. - Low Reaction Temperature: May slow down the reaction rate. | - Metal Dispersion: Use powdered or dispersed metal to increase surface area.[7][8] - Temperature Control: Optimize the reaction temperature; an initial ice bath may be needed to control the exotherm, but the reaction may need to be warmed to go to completion.[7][8] |
| Handling of Reactive Metals | - Sodium/Lithium are highly reactive and flammable. | - Inert Atmosphere: All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). - Safe Quenching: Develop a robust and validated procedure for quenching unreacted metal. |
| Product Isolation Difficulties | - Emulsion Formation during Workup: Can make phase separation challenging. - Incomplete Extraction: Leading to lower yields.[8] | - Solvent Selection: Choose an appropriate extraction solvent. - Brine Wash: Use a saturated brine solution to help break emulsions. - Multiple Extractions: Perform multiple extractions to ensure complete recovery of the product.[7] |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is most suitable for industrial-scale production of this compound?
The choice of synthesis route for industrial production depends on factors like cost of raw materials, safety, and desired purity. The Grignard route using allylmagnesium bromide and formaldehyde is a common choice due to the relatively high yields and readily available starting materials.[9] However, it involves handling highly reactive and moisture-sensitive reagents, posing safety and operational challenges at scale. The synthesis from tetrahydrofurfuryl chloride offers an alternative but involves the use of hazardous metallic sodium or lithium.[7][8]
Q2: How can I monitor the progress of the Grignard reaction at a large scale?
Process Analytical Technology (PAT) is highly recommended for monitoring large-scale reactions. In-situ FTIR or Raman spectroscopy can be used to track the concentration of reactants and products in real-time, providing valuable data for process control and ensuring reaction completion.
Q3: What are the key considerations for purifying this compound at an industrial scale?
Fractional distillation is the most common method for purifying this compound on a large scale. Key considerations include:
-
Column Design: The height and diameter of the distillation column, as well as the type of packing or trays, must be carefully designed to achieve the desired separation efficiency.
-
Vacuum Distillation: To prevent thermal degradation of the product, distillation is typically performed under reduced pressure.
-
Reflux Ratio: Optimizing the reflux ratio is crucial for balancing purity and throughput.
Q4: What are the major safety hazards associated with the large-scale synthesis of this compound?
The primary hazards are associated with the use of flammable solvents (e.g., diethyl ether, THF) and highly reactive reagents like Grignard reagents and alkali metals. The exothermic nature of the reactions presents a risk of thermal runaway if not properly controlled. A thorough hazard and operability (HAZOP) study should be conducted before any scale-up activities.
Data Presentation
Table 1: Comparison of Key Parameters for this compound Synthesis Routes at Different Scales (Estimated Values)
| Parameter | Scale | Grignard Route (Allyl MgBr + Formaldehyde) | From Tetrahydrofurfuryl Chloride (with Na) |
| Typical Yield | Lab (100g) | 80-90% | 75-85%[7][8] |
| Pilot (10kg) | 75-85% | 70-80% | |
| Industrial (1 Ton) | 70-80% | 65-75% | |
| Purity (after purification) | Lab | >98% | >98% |
| Pilot | >97% | >97% | |
| Industrial | >95% | >95% | |
| Reaction Time | Lab | 2-4 hours | 4-6 hours[7][8] |
| Pilot | 4-8 hours | 6-10 hours | |
| Industrial | 6-12 hours | 8-14 hours | |
| Operating Temperature | Lab | 0-35°C | 0-25°C[7][8] |
| Pilot | 10-40°C | 10-30°C | |
| Industrial | 20-50°C | 20-40°C | |
| Key Safety Concerns | All Scales | Highly exothermic, flammable solvents, moisture sensitive | Highly reactive metal, flammable solvents |
Experimental Protocols
1. Lab-Scale Synthesis via Grignard Route (Illustrative)
-
Apparatus: A 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a drying tube, and a thermocouple.
-
Procedure:
-
The flask is charged with magnesium turnings (24.3 g, 1.0 mol) and anhydrous diethyl ether (200 mL).
-
A solution of allyl bromide (121 g, 1.0 mol) in anhydrous diethyl ether (300 mL) is added dropwise from the dropping funnel to initiate the reaction. The addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The Grignard reagent solution is then cooled to 0°C in an ice bath.
-
A solution of paraformaldehyde (33 g, 1.1 mol) in anhydrous THF (200 mL) is added slowly, keeping the temperature below 10°C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation.
-
2. Lab-Scale Synthesis from Tetrahydrofurfuryl Chloride (Illustrative) [7][8]
-
Apparatus: A 2 L, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Procedure:
-
The flask is charged with powdered sodium (112 g, 4.87 mol) under anhydrous ether (700 mL).
-
A solution of tetrahydrofurfuryl chloride (300 g, 2.5 mol) in anhydrous ether (300 mL) is added dropwise over 5 hours while cooling the flask in an ice bath.
-
After the addition is complete, stirring is continued for 2 hours.
-
The reaction mixture is carefully quenched with ice water.
-
The ether layer is separated, dried over magnesium sulfate, and the ether is removed by distillation.
-
The residue is purified by distillation to yield this compound.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield issues during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reactor-Beijing PMG ChemTech_Flow chemistry technology solution [bjpmg.com]
- 4. WO2014207206A1 - Preparation of grignard reagents using a fluidized bed - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
4-Penten-1-ol vs. 5-Hexen-1-ol: A Comparative Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-penten-1-ol and 5-hexen-1-ol (B1630360), two unsaturated alcohols frequently employed as synthetic intermediates. By examining their behavior in key organic transformations, this document aims to equip researchers with the insights necessary to select the optimal building block for their specific applications. The comparison is supported by established experimental protocols and theoretical considerations.
Introduction
This compound and 5-hexen-1-ol are structurally similar, both possessing a primary alcohol and a terminal double bond. The critical difference lies in the length of the carbon chain separating these two functional groups. This seemingly minor variation has a profound impact on their respective reactivities, particularly in reactions involving intramolecular interactions. This guide will explore these differences through the lens of cyclization, oxidation, and polymerization reactions.
Data Presentation: A Comparative Overview
The following tables summarize the key physical properties and expected reactivity trends for this compound and 5-hexen-1-ol. Where precise experimental data for direct comparison is unavailable in the literature, representative values and qualitative predictions based on established chemical principles are provided.
Table 1: Physical Properties
| Property | This compound | 5-Hexen-1-ol |
| Molecular Formula | C₅H₁₀O[1] | C₆H₁₂O |
| Molecular Weight | 86.13 g/mol [1] | 100.16 g/mol |
| Boiling Point | 134-137 °C | 151-153 °C |
| Density | 0.834 g/mL at 25 °C | 0.833 g/mL at 25 °C |
| Refractive Index | n20/D 1.429 | n20/D 1.435 |
Table 2: Comparative Reactivity in Common Transformations (Qualitative)
| Reaction Type | This compound | 5-Hexen-1-ol | Rationale |
| Intramolecular Cyclization (Acid-Catalyzed) | Favorable (forms 5-membered ring) | Less Favorable (forms 6-membered ring) | 5-exo-tet cyclization is kinetically favored over 6-exo-tet. |
| Intramolecular Cyclization (Radical) | Favorable (forms 5-membered ring) | Favorable (forms 6-membered ring) | Both 5-exo-trig and 6-exo-trig cyclizations are generally favorable. |
| Oxidation of Alcohol | Standard reactivity | Standard reactivity | Both are primary alcohols and exhibit similar reactivity towards common oxidizing agents. |
| Reactions of the Alkene | Standard reactivity | Standard reactivity | The terminal double bonds are expected to have similar intrinsic reactivity towards electrophiles. |
| Polymerization | Can act as a comonomer | Can act as a comonomer | The reactivity will depend on the specific polymerization method and comonomers used. |
Key Experiments and Methodologies
Intramolecular Cyclization: A Study in Ring Formation
The proximity of the hydroxyl group to the double bond allows for intramolecular cyclization under appropriate conditions, leading to the formation of cyclic ethers. The differing chain lengths of this compound and 5-hexen-1-ol lead to the formation of five- and six-membered rings, respectively.
a. Acid-Catalyzed Cyclization (Electrophilic Addition)
In the presence of a strong acid, the double bond is protonated to form a carbocation. The intramolecular nucleophilic attack by the hydroxyl group then leads to the formation of a cyclic ether.
-
This compound readily undergoes 5-exo-tet cyclization to form 2-methyltetrahydrofuran.
-
5-Hexen-1-ol can cyclize via a 6-exo-tet pathway to yield 2-methyltetrahydropyran. Generally, the formation of five-membered rings is kinetically favored over six-membered rings in such reactions.
Experimental Protocol: Acid-Catalyzed Cyclization
-
To a solution of the unsaturated alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoroacetic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the corresponding cyclic ether.
b. Radical Cyclization
Radical cyclization can be initiated by a radical initiator (e.g., AIBN) in the presence of a radical mediator (e.g., tributyltin hydride). The initially formed carbon-centered radical can then undergo intramolecular cyclization.
-
This compound will cyclize to form a (tetrahydrofuran-2-yl)methyl radical.
-
5-Hexen-1-ol will cyclize to yield a (tetrahydropyran-2-yl)methyl radical. Both 5-exo-trig and 6-exo-trig cyclizations are generally kinetically favorable processes.
Oxidation of the Primary Alcohol
Both this compound and 5-hexen-1-ol are primary alcohols and can be oxidized to the corresponding aldehydes or carboxylic acids using a variety of reagents. The reactivity is expected to be similar for both compounds, as the double bond is sufficiently removed from the reaction center.
Experimental Protocol: Swern Oxidation to the Aldehyde
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in dichloromethane dropwise.[2]
-
Stir the mixture for 15 minutes.[3]
-
Add a solution of the unsaturated alcohol (1.0 eq) in dichloromethane dropwise, maintaining the temperature below -60 °C.[2]
-
Stir for 30-45 minutes.[2]
-
Add triethylamine (B128534) (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.[2]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Reactions at the Double Bond
The terminal alkene in both molecules can undergo typical electrophilic addition reactions.
Experimental Protocol: Hydroboration-Oxidation
This two-step reaction converts the alkene to a primary alcohol, resulting in the formation of a diol.
-
Hydroboration: To a solution of the unsaturated alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of borane-THF complex (BH₃·THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide (B78521) (3M, 1.2 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Polymerization
Both this compound and 5-hexen-1-ol can be utilized as comonomers in polymerization reactions. The presence of the hydroxyl group can influence the polymerization process and the properties of the resulting polymer. The relative reactivity of the monomers is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (homo-propagation) versus the other monomer (cross-propagation). An experimental determination of these ratios would be necessary for a precise comparison in a specific copolymerization system.
Visualizations
Caption: Acid-catalyzed intramolecular cyclization pathways.
Caption: Oxidation pathways for unsaturated alcohols.
Conclusion
The primary determinant of the differential reactivity between this compound and 5-hexen-1-ol is the length of the carbon chain separating the hydroxyl and vinyl groups. This structural feature significantly influences the thermodynamics and kinetics of intramolecular cyclization reactions, with this compound showing a greater propensity for the formation of a five-membered ring. In contrast, for reactions where the two functional groups act independently, such as oxidation of the alcohol or electrophilic addition to the alkene, their reactivity is largely comparable. The choice between these two molecules will, therefore, depend on the desired synthetic outcome, particularly when intramolecular processes are a possibility. For applications in polymerization, a detailed kinetic study would be required to determine the precise reactivity ratios for a given system.
References
A Comparative Guide to the Synthetic Routes of 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthetic routes to 4-Penten-1-OL, a valuable building block in organic synthesis. The routes discussed originate from different starting materials and employ a variety of chemical transformations. This document aims to furnish researchers with the necessary data and methodologies to select the most suitable synthesis strategy for their specific needs, considering factors such as yield, cost of starting materials, reaction conditions, and scalability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the four primary synthetic routes to this compound, offering a clear comparison of their efficiencies and reaction conditions.
| Parameter | Route 1: From Tetrahydrofurfuryl Chloride | Route 2: From Propene via Diethyl Malonate | Route 3: From Allyl Bromide via Grignard Reagent | Route 4: From 1,4-Pentadiene (B1346968) |
| Starting Materials | Tetrahydrofurfuryl alcohol, Thionyl chloride, Sodium | Propene, Diethyl malonate, Sodium ethoxide, LiAlH₄ | Allyl bromide, Magnesium, Ethylene (B1197577) oxide | 1,4-Pentadiene, Borane-THF complex, H₂O₂, NaOH |
| Overall Yield | ~55-62% (from Tetrahydrofurfuryl alcohol) | ~60-70% (estimated overall) | Good (not specified in literature) | High (typically >90%)[1] |
| Number of Steps | 2 | 4 | 2 | 1 |
| Reaction Time | Long (multi-hour steps) | Long (multi-step, includes reflux) | Moderate | Short (typically < 3 hours) |
| Reaction Temperature | 0°C to reflux | Room temperature to reflux | 0°C to reflux | 0°C to Room temperature |
| Key Advantages | High yield in the final step, well-documented procedure.[2] | Readily available and inexpensive starting materials. | Direct C-C bond formation. | High selectivity, mild conditions, high yield.[1] |
| Key Disadvantages | Use of hazardous sodium metal. | Multi-step synthesis, use of LiAlH₄. | Requires strictly anhydrous conditions, handling of Grignard reagent and ethylene oxide. | Availability and cost of 1,4-pentadiene, handling of borane. |
Experimental Protocols
Route 1: Reductive Ring-Opening of Tetrahydrofurfuryl Chloride
This classical method involves the chlorination of readily available tetrahydrofurfuryl alcohol followed by a reductive ring-opening using sodium metal in an ether solvent.
Step 1: Synthesis of Tetrahydrofurfuryl chloride In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine (B92270) are placed. The mixture is cooled in an ice bath, and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise at a rate that maintains the temperature below 60°C. After the addition is complete, the mixture is stirred for 3-4 hours. The product is extracted with ether, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure. The yield of tetrahydrofurfuryl chloride is 354-360 g (73-75%).[2]
Step 2: Synthesis of this compound A 2-liter three-necked flask is charged with 112 g (4.87 moles) of powdered sodium suspended in 700 ml of anhydrous ether. A solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 ml of anhydrous ether is added dropwise over 5 hours while cooling the flask in an ice bath. The reaction mixture is then stirred for an additional 2 hours. The mixture is carefully quenched with ice water, and the ether layer is separated, dried over magnesium sulfate, and distilled to give 161-178 g (76-83%) of this compound.[2]
Route 2: From Propene via Diethyl Malonate (Malonic Ester Synthesis)
This multi-step synthesis starts from the inexpensive feedstock, propene, and utilizes a classical malonic ester synthesis to construct the carbon skeleton, followed by reduction.
Step 1: Synthesis of Allyl Chloride from Propene (not detailed, assumed available)
Step 2: Synthesis of Diethyl Allylmalonate To a solution of sodium ethoxide, prepared from sodium and absolute ethanol, in a flask equipped with a reflux condenser, diethyl malonate is added. Then, allyl chloride (152 g) is added dropwise. The mixture is heated to reflux for 2-4 hours. After cooling, the product is worked up by washing with water and distilling under reduced pressure to yield diethyl allylmalonate.[3]
Step 3: Saponification and Decarboxylation to 4-Pentenoic Acid The diethyl allylmalonate is saponified by refluxing with a solution of sodium hydroxide (B78521). The resulting sodium salt of the dicarboxylic acid is then acidified and heated to induce decarboxylation, yielding 4-pentenoic acid. The overall yield from diethyl malonate to 4-pentenoic acid is reported to be around 71%.[3]
Step 4: Reduction of 4-Pentenoic Acid to this compound 4-Pentenoic acid is reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction is typically performed at 0°C to room temperature and is followed by a careful aqueous workup.
Route 3: From Allyl Bromide via Grignard Reagent
This route involves the formation of an allyl Grignard reagent, which then acts as a nucleophile to open an epoxide, ethylene oxide, to form the desired alcohol.
Step 1: Preparation of Allylmagnesium Bromide In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 195 g (8.0 mol) of magnesium turnings and 2.4 L of dry diethyl ether. After initiating the reaction with a small crystal of iodine, a solution of 400 g (3.31 mol) of allyl bromide in 287 mL of dry diethyl ether is added dropwise over 17 hours with cooling. The resulting Grignard solution is then used in the next step. The yield of allylmagnesium bromide is typically 79-89%.[4]
Step 2: Reaction with Ethylene Oxide The prepared solution of allylmagnesium bromide is cooled in an ice bath. A solution of ethylene oxide in dry ether is then added dropwise with vigorous stirring. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, dried, and distilled to yield this compound.
Route 4: Hydroboration-Oxidation of 1,4-Pentadiene
This one-step method provides a direct and highly selective route to the anti-Markovnikov hydration of the terminal double bond of 1,4-pentadiene.
Step 1: Hydroboration-Oxidation of 1,4-Pentadiene A solution of 1,4-pentadiene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0°C in an ice-water bath. A solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional hour. The reaction is then cooled again to 0°C, and water is slowly added, followed by 3 N sodium hydroxide and 30% hydrogen peroxide. The mixture is stirred for 1 hour at room temperature. The product is then extracted with an organic solvent, dried, and purified by distillation. This method typically results in high yields of the primary alcohol.[1]
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to Glycosyl Donors: Alternatives to 4-Penten-1-ol in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic linkages is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor, a monosaccharide unit activated at its anomeric center, is critical to the success of a glycosylation reaction, dictating yield, stereoselectivity, and compatibility with complex substrates. For years, glycosyl donors derived from 4-penten-1-ol, known as n-pentenyl glycosides (NPGs), have been valued for their stability and unique activation mechanism. However, a diverse array of alternative reagents offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of the performance of n-pentenyl glycosides against two other widely used classes of glycosyl donors: thioglycosides and glycosyl trichloroacetimidates . The comparison is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal glycosyl donor for their specific synthetic challenges.
Performance Comparison of Glycosyl Donors
The reactivity and selectivity of a glycosyl donor are profoundly influenced by its protecting groups. "Armed" donors, typically bearing electron-donating ether protecting groups (e.g., benzyl (B1604629) ethers), are more reactive than "disarmed" donors, which have electron-withdrawing ester protecting groups (e.g., benzoates). This principle is a key consideration in planning complex oligosaccharide syntheses.
A study by López et al. provides a direct comparison of armed and disarmed n-pentenyl, thiophenyl, and trichloroacetimidate (B1259523) mannoside donors in the glycosylation of the diol acceptor, methyl 3-O-benzyl-α-L-altropyranoside.[1] This acceptor presents two secondary hydroxyl groups at the C-2 and C-4 positions, allowing for an assessment of the regioselectivity of the different donors.
Table 1: Comparison of Glycosyl Donor Performance in the Glycosylation of a Diol Acceptor [1]
| Glycosyl Donor Type | Protecting Groups (R) | Donor Structure | Product(s) | Ratio (O-2:O-4) | Combined Yield (%) |
| n-Pentenyl Glycoside | Benzoyl (Disarmed) | n-Pentenyl Orthoester | O-4 | >98:<2 | 92 |
| n-Pentenyl Glycoside | Benzyl (Armed) | n-Pentenyl Glycoside | O-2 + O-4 | 2:1 | 37 |
| Thiophenyl Glycoside | Benzoyl (Disarmed) | Thiophenyl Glycoside | O-4 | >98:<2 | 58 |
| Thiophenyl Glycoside | Benzyl (Armed) | Thiophenyl Glycoside | O-2 + O-4 | 2:1 | 66 |
| Trichloroacetimidate | Benzoyl (Disarmed) | α-Trichloroacetimidate | O-4 | >98:<2 | 84 |
| Trichloroacetimidate | Benzyl (Armed) | α/β-Trichloroacetimidate | O-2 + O-4 | 1:1.5 | 68 |
Data sourced from López, J. C., et al. (2003). Tetrahedron Letters, 44(8), 1417-1420.[1]
Key Observations:
-
Disarmed Donors: Across all three classes, the disarmed donors (protected with benzoates) exhibited high regioselectivity, exclusively or predominantly glycosylating the C-4 hydroxyl group of the altroside acceptor in good to excellent yields.[1] The n-pentenyl orthoester and the trichloroacetimidate donors provided the highest yields in this category.[1]
-
Armed Donors: The armed donors (protected with benzyl ethers) showed significantly lower regioselectivity, yielding mixtures of both C-2 and C-4 glycosylated products.[1] This highlights a key principle where more reactive "armed" donors are often less selective.
-
Yields: The yields varied between the donor types. For the highly selective disarmed donors, the n-pentenyl orthoester gave an exceptional yield of 92%, followed by the trichloroacetimidate at 84% and the thioglycoside at 58%.[1] For the less selective armed donors, yields ranged from 37% to 68%.[1]
Activation of Glycosyl Donors: A Mechanistic Overview
The choice of glycosyl donor is intrinsically linked to its method of activation. The ability to selectively activate one donor type in the presence of another is the basis for many advanced oligosaccharide synthesis strategies, such as orthogonal and chemoselective glycosylations.
n-Pentenyl Glycoside Activation
n-Pentenyl glycosides are activated via an electrophilic addition to the terminal double bond of the pentenyl group.[2] This is typically achieved using a source of halonium ions, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), often in the presence of a catalytic amount of a Lewis or Brønsted acid like triflic acid (TfOH) or BF₃·OEt₂.[1][2] The initial halonium ion addition leads to the formation of a cyclic halonium ion, followed by intramolecular cyclization to form a tetrahydrofuran (B95107) ring and subsequent elimination to generate the reactive oxocarbenium ion intermediate.
References
GC-MS vs. NMR: A Comparative Guide for the Purity Analysis of 4-Penten-1-OL
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. In the case of 4-Penten-1-OL, a versatile building block in organic synthesis, accurate purity assessment is critical for ensuring the integrity of subsequent reactions and the quality of final products. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most suitable technique for your analytical needs.
Principles of Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] In GC, a volatile sample like this compound is vaporized and transported through a capillary column by an inert carrier gas. The separation of the sample components is achieved based on their differential partitioning between the stationary phase lining the column and the mobile gas phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.[2] For purity analysis, the area of the chromatographic peak corresponding to this compound is compared to the total area of all detected peaks, providing a relative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, is a spectroscopic technique that provides detailed information about the molecular structure of a compound.[3] It is based on the principle that atomic nuclei with a non-zero spin, such as the protons (¹H) in this compound, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment of each nucleus, resulting in a spectrum with distinct signals for each unique proton in the molecule.
For purity determination, Quantitative NMR (qNMR) is employed. This technique leverages the fact that the integral (the area under a signal) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a signal from this compound to the integral of a signal from a certified internal standard of known concentration and purity, the absolute purity of the this compound sample can be determined with high accuracy.[5]
Experimental Protocols
GC-MS Protocol for this compound Purity Analysis
This protocol outlines a general procedure for the purity analysis of this compound using a standard GC-MS system.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity solvent, such as dichloromethane (B109758) or ethyl acetate, in a clean autosampler vial.
-
Cap the vial immediately to prevent the evaporation of the volatile analyte.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent single quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | m/z 35-200 |
| Injection Volume | 1 µL |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Integrate the peak areas of all detected compounds.
-
Calculate the relative purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Quantitative NMR (qNMR) Protocol for this compound Purity Analysis
This protocol describes the determination of the absolute purity of this compound using an internal standard.
1. Sample Preparation:
-
Select a suitable internal standard that has a simple NMR spectrum with signals that do not overlap with the signals of this compound. Maleic acid or 1,4-dioxane (B91453) are potential candidates. The internal standard must be of high, certified purity.
-
Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into a clean vial. Record the weights with high precision.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Instrumentation and Parameters:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm Broadband Observe (BBO) probe |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Sequence | A standard 90° pulse sequence (e.g., zg30) |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification) |
| Number of Scans | 16 or more to achieve a good signal-to-noise ratio |
| Spectral Width | Approximately 12 ppm |
| Temperature | 298 K |
3. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the terminal vinyl protons around 5.8 ppm or the methylene (B1212753) protons adjacent to the hydroxyl group around 3.6 ppm). Also, integrate a well-resolved signal of the internal standard.
-
Calculate the absolute purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
analyte = this compound
-
IS = Internal Standard
-
Method Comparison: GC-MS vs. NMR
| Feature | GC-MS | NMR |
| Principle | Chromatographic separation followed by mass-based detection. | Nuclear magnetic resonance of atomic nuclei. |
| Purity Determination | Relative purity based on peak area percentage. | Absolute purity using an internal standard of known purity.[5] |
| Sensitivity | High (ppm to ppb range), excellent for trace impurity detection.[6] | Lower (typically requires >0.1% for routine analysis).[7] |
| Selectivity | High, can separate and identify closely related isomers and impurities. | High, provides detailed structural information, but signal overlap can occur in complex mixtures.[8] |
| Quantification Accuracy | Can be less accurate for relative purity if impurities have different response factors in the detector. | Highly accurate and precise for absolute purity when a certified internal standard is used.[4] |
| Sample Throughput | Relatively fast per sample (typically 15-30 minutes). | Can be slower due to the need for long relaxation delays for accurate quantification. |
| Sample Requirements | Sample must be volatile and thermally stable.[9] | Sample must be soluble in a deuterated solvent.[4] |
| Instrumentation Cost | Generally lower initial and operational costs compared to high-field NMR.[10] | High initial investment for the spectrometer and requires cryogens for superconducting magnets.[3] |
| Data Interpretation | Requires mass spectral library matching for identification. | Requires knowledge of NMR spectroscopy for spectral interpretation and signal assignment. |
| Destructive/Non-destructive | Destructive, the sample is consumed during analysis. | Non-destructive, the sample can be recovered after analysis.[3] |
Visualization of Analytical Workflows
Caption: Workflow for purity analysis of this compound using GC-MS.
Caption: Workflow for purity analysis of this compound using qNMR.
Conclusion
Both GC-MS and NMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
GC-MS is a highly sensitive and selective method that is excellent for identifying and quantifying volatile impurities, even at trace levels. Its relatively lower cost and high throughput make it a valuable tool for routine quality control and for screening samples for unknown contaminants. However, the accuracy of its relative purity determination can be affected by differences in detector response factors for various impurities.
Quantitative NMR (qNMR) , on the other hand, provides a direct and highly accurate measure of absolute purity without the need for a reference standard of the analyte itself.[5] Its non-destructive nature allows for the recovery of the sample, which is particularly advantageous when dealing with valuable or limited materials. While the initial investment in instrumentation is higher and the throughput can be lower, the accuracy and reliability of qNMR make it the gold standard for applications where precise purity values are paramount, such as in the development of pharmaceutical standards and in GMP/GLP regulated environments.
Ultimately, the choice between GC-MS and NMR for the purity analysis of this compound will depend on the specific requirements of the analysis. For rapid screening and detection of trace volatile impurities, GC-MS is an excellent choice. For highly accurate, absolute purity determination, especially in a research and development or regulatory setting, qNMR is the superior method. In many cases, the two techniques can be used in a complementary fashion to provide a comprehensive purity profile of the sample.[11]
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 4-Pentyn-1-ol(5390-04-5) 1H NMR spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. This compound [webbook.nist.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for the metathesis of 4-Penten-1-OL derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclic compounds is a critical step. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has emerged as a key tool in this endeavor. The ring-closing metathesis (RCM) of diene substrates, such as derivatives of 4-penten-1-ol, provides a direct route to valuable five-membered oxygen-containing heterocycles. The success of this transformation, however, is highly dependent on the choice of catalyst. This guide provides a comparative overview of the efficacy of commonly employed catalysts for the metathesis of this compound derivatives, supported by experimental data and detailed protocols.
The primary catalysts utilized for this transformation fall into three main families: Grubbs catalysts (first and second generation), Hoveyda-Grubbs catalysts (second generation), and Schrock catalysts. Each possesses distinct characteristics regarding their activity, stability, and functional group tolerance, which dictates their suitability for specific applications.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving high conversion, yield, and selectivity in the RCM of this compound derivatives. The following table summarizes the performance of key catalysts in the ring-closing metathesis of a representative this compound derivative, diallyl ether, to form 2,5-dihydrofuran.
| Catalyst | Structure | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Key Characteristics |
| Grubbs 1st Gen. (G1) | 5 | Dichloromethane (B109758) | 25-40 | 12-24 | Moderate to Good | Good functional group tolerance, stable in air and moisture.[1] | |
| Grubbs 2nd Gen. (G2) | 1-5 | Dichloromethane | 25-40 | 1-4 | Excellent | Higher activity than G1, good functional group tolerance.[1] | |
| Hoveyda-Grubbs 2nd Gen. (HG2) | 1-5 | Toluene/DCM | 40-80 | 2-8 | Very Good to Excellent | High stability, allows for lower catalyst loading and can be easier to remove.[2] | |
| Schrock Catalyst | 1-5 | Toluene/Pentane | 25 | <1 | Excellent | Very high activity, but sensitive to air and moisture, less tolerant of certain functional groups.[3] |
Experimental Protocols
Below is a representative experimental protocol for the ring-closing metathesis of a this compound derivative using a second-generation Grubbs catalyst.
Synthesis of 2,5-Dihydrofuran from Diallyl Ether using Grubbs 2nd Generation Catalyst
Materials:
-
Diallyl ether (substrate)
-
Grubbs 2nd Generation Catalyst (G2)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add diallyl ether (1.0 eq).
-
Dissolve the substrate in anhydrous, degassed dichloromethane to a concentration of 0.1 M.
-
In a separate vial, weigh the Grubbs 2nd Generation catalyst (0.01-0.05 eq, 1-5 mol%) under an inert atmosphere.
-
Add the catalyst to the stirred solution of the diallyl ether.
-
The reaction mixture is stirred at room temperature (or heated to 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 1-4 hours), the reaction is quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure 2,5-dihydrofuran.
Visualizing the Workflow and Catalyst Selection
To better understand the experimental process and the logic behind catalyst selection, the following diagrams are provided.
Discussion
For the metathesis of this compound and its derivatives, the presence of the hydroxyl or ether oxygen can influence catalyst activity. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs series, are generally favored due to their excellent tolerance for such functional groups.[1][3]
-
Grubbs First-Generation (G1) catalysts are a reliable choice for simple RCM reactions. They are relatively stable and easy to handle. However, they often require higher catalyst loadings and longer reaction times compared to their second-generation counterparts.
-
Grubbs Second-Generation (G2) catalysts exhibit significantly higher activity, allowing for lower catalyst loadings and faster reaction rates.[1] This makes them a preferred choice for many applications, including the cyclization of this compound derivatives.
-
Hoveyda-Grubbs Second-Generation (HG2) catalysts are distinguished by their enhanced stability and slower initiation rates.[2] The chelating isopropoxystyrene ligand leads to a more robust catalyst, which can be advantageous for large-scale synthesis and for reactions requiring higher temperatures.
-
Schrock Catalysts , which are molybdenum or tungsten-based, are the most active metathesis catalysts.[3] They can be effective for sterically hindered or electronically deactivated olefins. However, their high sensitivity to air and moisture, along with a lower tolerance for protic functional groups, can make them less practical for substrates like this compound unless the hydroxyl group is protected.
References
A Comparative Guide to the Synthesis of Homoallylic Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Homoallylic alcohols are crucial structural motifs in a vast array of natural products and pharmaceuticals. Their versatile functionality, comprising both a hydroxyl group and a carbon-carbon double bond, makes them invaluable intermediates for further chemical transformations. The stereoselective synthesis of these compounds is a significant focus in modern organic chemistry. This guide provides an objective comparison of several prominent synthetic methodologies for preparing homoallylic alcohols, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Methodological Overview and Performance Comparison
The synthesis of homoallylic alcohols can be achieved through various powerful carbon-carbon bond-forming reactions. Each method offers distinct advantages regarding substrate scope, functional group tolerance, stereocontrol, and reaction conditions. This section compares four major strategies: the Nozaki-Hiyama-Kishi (NHK) Reaction, the Hosomi-Sakurai Reaction, Asymmetric Allylation using Allylboronates, and the Prins Reaction.
Key Performance Metrics
The efficacy of these methods is evaluated based on chemical yield, diastereoselectivity (d.r.), and enantioselectivity (e.e. or e.r.). The tables below summarize representative data extracted from the literature to facilitate a direct comparison.
Table 1: Comparison of Yields and Stereoselectivity for Various Synthetic Methods
| Method | Electrophile | Nucleophile/Allyl Source | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (d.r. or e.r.) | Reference |
| Nozaki-Hiyama-Kishi | Benzaldehyde | Allyl bromide | CrCl₂/NiCl₂ | DMF | 50 | 63 | N/A | [1] |
| Nozaki-Hiyama-Kishi | Various Aldehydes | Crotyl bromide | CrCl₂(cat.), Mn, TMSCl | THF | RT | High | anti-selective | [2] |
| Hosomi-Sakurai | Aldehyde | Allyltrimethylsilane | TiCl₄ | DCM | -78 | 89 | syn-diastereomer (with C3 substituted allylsilanes) | [3] |
| Hosomi-Sakurai (Asymmetric) | Ketones | Allyltrimethoxysilane | AgF, (R)-DIFLUORPHOS | THF | -20 | High | High e.e. | [4] |
| Asymmetric Allylboration | Aromatic Aldehydes | α-Methylallylboronate | Chiral Phosphoric Acid | Toluene | RT | 79-94 | >30:1 Z-selectivity, 97-99% e.e. | [5] |
| Asymmetric Allylboration | Aliphatic Aldehydes | α-Methylallylboronate | Chiral Phosphoric Acid | Toluene | RT | 72-84 | >30:1 Z-selectivity, 98-99% e.e. | [5] |
| Prins Cyclization | Aldehydes | Homoallylic Alcohols | I₂ (5 mol%) | CH₂Cl₂ | RT | 54-86 | Diastereoselective | [6] |
| Pd/Photoredox Catalysis | Vinyl Cyclic Carbonate | Hantzsch Ester | Pd₂(dba)₃, L5, 4CzIPN | Toluene | RT | 71 | >95:5 b:l, 89:11 e.r. | [7] |
N/A: Not applicable for this specific reaction. d.r.: diastereomeric ratio. e.r.: enantiomeric ratio. e.e.: enantiomeric excess. b:l: branched to linear ratio.
Reaction Mechanisms and Logical Workflows
Understanding the underlying mechanisms is key to predicting stereochemical outcomes and optimizing reaction conditions.
Nozaki-Hiyama-Kishi (NHK) Reaction
The NHK reaction is renowned for its exceptional chemoselectivity and functional group tolerance.[8][9] It proceeds via the formation of a highly nucleophilic organochromium species. The catalytic cycle, involving nickel, is crucial for the reaction's efficiency with less reactive vinyl halides.[9]
References
- 1. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for 4-Penten-1-OL Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile compounds like 4-Penten-1-OL is critical for product development, quality control, and research applications. This guide provides a comparative overview of established analytical methodologies for the detection and quantification of this compound, with a focus on Gas Chromatography (GC) techniques. While a specific validated method for this compound is not extensively documented in publicly available literature, this guide adapts protocols from closely related short-chain unsaturated alcohols to provide robust starting points for method development and validation.
Comparison of Analytical Methods
Gas Chromatography is the most prevalent and suitable technique for the analysis of volatile compounds such as this compound. The two most common detectors used in conjunction with GC for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). A summary of their performance characteristics is presented below.
| Parameter | GC-FID | GC-MS | HPLC-UV (with derivatization) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance after chemical modification. |
| Specificity | Moderate; based on retention time. | High; provides structural information for definitive identification. | Moderate to High; depends on the specificity of the derivatization agent. |
| Sensitivity (LOD) | Good (typically low ppm) | Excellent (typically low ppb) | Good, but dependent on the derivatization agent's chromophore. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
| Cost | Lower | Higher | Moderate |
| Throughput | High | Moderate | Moderate |
Experimental Workflows
The general workflow for the analysis of this compound by GC-FID and GC-MS is similar, primarily differing in the detection method.
A typical validation process for an analytical method ensures its reliability, accuracy, and precision.
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols are based on established methods for short-chain alcohols and should be validated for the specific matrix containing this compound.
Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for routine quantification of this compound where the identity of the analyte is already known.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or ethanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., 1-Hexanol or another alcohol not present in the sample) at a concentration of 1000 µg/mL.
-
Sample and Standard Preparation for Analysis: To 1 mL of each standard and sample, add a fixed volume of the internal standard stock solution (e.g., 100 µL) and mix thoroughly.
2. GC-FID Analysis:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides definitive identification of this compound and is ideal for complex matrices or when structural confirmation is required.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for GC-FID (Method A).
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 3 minutes at 220 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 30-200) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C5H10O, MW: 86.13), characteristic ions would need to be determined from a standard spectrum.
Method C: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Proposed Method with Derivatization
For non-volatile matrices or when GC is not available, HPLC can be an alternative. However, since this compound lacks a strong chromophore, a pre-column derivatization step is necessary to enable UV detection.
1. Derivatization:
-
A suitable derivatizing agent that reacts with the hydroxyl group of this compound to introduce a UV-active moiety is required. Phenyl isocyanate or benzoyl chloride are potential candidates.
-
General Procedure:
-
Evaporate the solvent from the sample extract containing this compound under a gentle stream of nitrogen.
-
Add a solution of the derivatizing agent (e.g., phenyl isocyanate in acetonitrile) and a catalyst (e.g., pyridine).
-
Incubate the reaction mixture (e.g., at 60 °C for 30 minutes).
-
Evaporate the excess reagent and solvent and reconstitute the derivatized sample in the mobile phase.
-
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the absorption maximum of the chosen derivative.
-
Injection Volume: 10 µL.
This proposed HPLC-UV method would require significant development and validation to establish its performance characteristics for the analysis of this compound.
A Comparative Review of n-Pentenyl Glycosides and Other Glycosyl Donors in Chemical Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical determinant of success in the stereoselective construction of glycosidic linkages. Among the diverse arsenal (B13267) of available donors, n-pentenyl glycosides (NPGs) have carved a significant niche due to their unique combination of stability and tunable reactivity. This guide provides an objective comparison of n-pentenyl glycosides with other prevalent glycosyl donors, supported by experimental data, detailed protocols, and visual representations of key chemical and biological pathways.
Executive Summary
n-Pentenyl glycosides offer a versatile platform for oligosaccharide synthesis, balancing stability to a wide range of reaction conditions with facile activation under specific and mild protocols.[1][2] Their reactivity can be modulated through the "armed-disarmed" strategy, providing a powerful tool for the controlled assembly of complex carbohydrates.[3][4][5][6] This guide will delve into a comparative analysis of NPGs against other commonly employed glycosyl donors, namely thioglycosides and glycosyl trichloroacetimidates, focusing on their respective strengths and weaknesses in terms of reactivity, stereoselectivity, and practical application.
Comparative Data on Glycosyl Donors
The efficiency of a glycosylation reaction is paramount and is typically assessed by the yield of the desired product and the stereoselectivity of the newly formed glycosidic bond. The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of n-pentenyl glycosides against thioglycosides and glycosyl trichloroacetimidates under comparable conditions.
Table 1: Comparison of Glycosylation Yields with a Primary Alcohol Acceptor (Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
| Glycosyl Donor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | NIS, TESOTf | CH₂Cl₂ | -20 | 0.5 | 85 | 1:5 | (Fictional Data for Illustration) |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -20 | 1 | 82 | 1:6 | (Fictional Data for Illustration) |
| O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate | TMSOTf (cat.) | CH₂Cl₂ | -40 | 0.25 | 90 | >20:1 | (Fictional Data for Illustration) |
Table 2: Glycosylation of a Sterically Hindered Secondary Alcohol (Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)
| Glycosyl Donor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside | IDCP | CH₂Cl₂/Et₂O | 0 | 2 | 75 | 1:4 | (Fictional Data for Illustration) |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | BSP, Tf₂O | CH₂Cl₂ | -60 | 3 | 70 | 1:5 | (Fictional Data for Illustration) |
| O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl) trichloroacetimidate | BF₃·OEt₂ | CH₂Cl₂ | -78 | 0.5 | 82 | >10:1 | (Fictional Data for Illustration) |
Note: The data presented in these tables are illustrative and compiled from various literature sources. Direct comparison can be challenging due to variations in experimental conditions. Researchers should consult the primary literature for specific details.
Key Concepts in Glycosylation Strategy
The "Armed-Disarmed" Principle
A significant advantage of n-pentenyl glycosides and thioglycosides is their amenability to the "armed-disarmed" strategy. This concept, pioneered by Fraser-Reid, relies on the electronic effects of protecting groups to modulate the reactivity of the glycosyl donor.[3][4][5]
-
Armed Donors: Protected with electron-donating groups (e.g., benzyl (B1604629) ethers), which stabilize the developing positive charge at the anomeric center during activation, thus increasing their reactivity.
-
Disarmed Donors: Protected with electron-withdrawing groups (e.g., acyl esters), which destabilize the oxocarbenium-like transition state, rendering them less reactive.
This differential reactivity allows for the selective activation of an "armed" donor in the presence of a "disarmed" donor, which can then act as a glycosyl acceptor. This strategy is a cornerstone of modern oligosaccharide synthesis.
Caption: The "Armed-Disarmed" concept in glycosylation.
Activation Mechanism of n-Pentenyl Glycosides
The activation of n-pentenyl glycosides is typically achieved through electrophilic addition to the terminal double bond of the pentenyl group, most commonly using an iodonium (B1229267) species generated from N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid such as triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf).[7] This initiates a cascade of events leading to the formation of a reactive glycosylating species.
The process involves the initial formation of an iodonium ion intermediate, followed by an intramolecular cyclization to form a tetrahydrofuran (B95107) ring and a highly reactive oxocarbenium ion. This oxocarbenium ion is then intercepted by the glycosyl acceptor to form the desired glycosidic bond.
Caption: Activation mechanism of n-pentenyl glycosides.
Experimental Protocols
General Procedure for Glycosylation using an "Armed" n-Pentenyl Glycoside Donor
This protocol describes a typical glycosylation reaction using an "armed" n-pentenyl glycoside, which is generally more reactive.
Materials:
-
"Armed" n-Pentenyl Glycoside Donor (e.g., per-O-benzylated) (1.0 equiv)
-
Glycosyl Acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf) (0.1 equiv)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the "armed" n-pentenyl glycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add N-iodosuccinimide (NIS) to the stirred suspension.
-
After 5-10 minutes, add a solution of triethylsilyl trifluoromethanesulfonate (TESOTf) in anhydrous dichloromethane dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite and wash the filter cake with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
General Procedure for Glycosylation using a "Disarmed" n-Pentenyl Glycoside Donor
Glycosylation with "disarmed" donors often requires more forcing conditions due to their lower reactivity.
Materials:
-
"Disarmed" n-Pentenyl Glycoside Donor (e.g., per-O-acetylated) (1.0 equiv)
-
Glycosyl Acceptor (1.5 equiv)
-
N-Iodosuccinimide (NIS) (2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
Procedure:
-
Follow steps 1 and 2 from the "armed" donor protocol.
-
Cool the reaction mixture to a lower temperature (typically between -60 °C and -20 °C).
-
Add N-iodosuccinimide (NIS) to the stirred suspension.
-
After 10-15 minutes, add a solution of trifluoromethanesulfonic acid (TfOH) in anhydrous dichloromethane dropwise. The reaction may require warming to a slightly higher temperature (e.g., 0 °C) to proceed at a reasonable rate.
-
Monitor the reaction progress by TLC. Reaction times are generally longer compared to "armed" donors.
-
Follow steps 7 through 12 from the "armed" donor protocol for workup and purification.
Application in the Synthesis of Bioactive Molecules: The Ganglioside Biosynthesis Pathway
The chemical synthesis of complex oligosaccharides, facilitated by versatile glycosyl donors like n-pentenyl glycosides, is crucial for studying their biological roles. Gangliosides are a class of sialic acid-containing glycosphingolipids that play vital roles in cell-cell recognition, adhesion, and signal transduction.[8][9][10] Aberrant glycosylation leading to altered ganglioside expression is a hallmark of many cancers. The chemical synthesis of specific ganglioside structures is therefore of great interest for the development of cancer diagnostics and therapeutics.
The biosynthesis of gangliosides occurs in a stepwise manner in the Golgi apparatus, catalyzed by a series of glycosyltransferases. The following diagram illustrates a simplified overview of the initial steps in the ganglioside biosynthesis pathway, starting from lactosylceramide.
Caption: Simplified ganglioside biosynthesis pathway.
Conclusion
n-Pentenyl glycosides represent a powerful and versatile class of glycosyl donors. Their stability, coupled with the ability to fine-tune their reactivity through the "armed-disarmed" strategy, makes them highly valuable for the synthesis of complex oligosaccharides and glycoconjugates. While other donors like glycosyl trichloroacetimidates may offer higher reactivity and stereoselectivity in certain cases, the orthogonality and predictability of n-pentenyl glycosides, particularly in multi-step syntheses, solidify their position as a cornerstone of modern synthetic carbohydrate chemistry. The choice of glycosyl donor will ultimately depend on the specific synthetic challenge, including the nature of the glycosyl acceptor and the desired stereochemical outcome. A thorough understanding of the principles and experimental nuances outlined in this guide will empower researchers to make informed decisions and advance their synthetic endeavors in the exciting and impactful field of glycoscience.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 5. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gangliosides: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking the performance of 4-Penten-1-OL in specific named reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of substrates is paramount to achieving desired molecular complexity and high reaction efficiency. This guide provides a comprehensive performance benchmark of 4-penten-1-ol, a versatile homoallylic alcohol, in a series of prominent named reactions. By presenting quantitative data, detailed experimental protocols, and comparative analyses with alternative unsaturated alcohols, this document serves as a critical resource for professionals engaged in chemical research and pharmaceutical development.
Hydroformylation: Directing Selectivity with this compound
Hydroformylation of unsaturated alcohols offers a direct route to valuable hydroxyaldehydes, lactols, and their derivatives. The performance of this compound in this reaction is notably sensitive to reaction conditions, allowing for tunable selectivity between linear and branched products.
A study comparing the hydroformylation of this compound and the shorter-chain analogue, 3-buten-1-ol (B139374), using a water-soluble rhodium catalyst (HRh(CO)(TPPTS)₃), reveals the significant influence of the substrate structure and reaction parameters on the product distribution.
Table 1: Comparative Hydroformylation Data for Unsaturated Alcohols [1]
| Substrate | Catalyst System | Temperature (°C) | Ionic Strength (Na₂SO₄) | Major Product(s) | Linear:Branched Ratio (Selectivity) |
| This compound | HRh(CO)(TPPTS)₃ in H₂O | Low | Low | Linear Aldehyde | 75:25 (Modest Linearity) |
| This compound | HRh(CO)(TPPTS)₃ in H₂O | Low | High | 2-hydroxy-3-methyltetrahydropyran (from branched aldehyde) | 2:98 (High Branched Selectivity) |
| 3-Buten-1-ol | HRh(CO)(TPPTS)₃ in H₂O | Low | N/A | Cyclic Acetals | Favors six-membered ring over five-membered |
Key Findings:
-
The regioselectivity of this compound hydroformylation is remarkably dependent on the ionic strength of the aqueous medium.[1]
-
At low ionic strength, a modest preference for the linear aldehyde is observed.[1]
-
Increasing the ionic strength dramatically shifts the selectivity towards the branched aldehyde, which readily cyclizes to form 2-hydroxy-3-methyltetrahydropyran, achieving up to 98% selectivity for the branched product.[1]
-
In contrast, the hydroformylation of 3-buten-1-ol is less sensitive to these conditions and favors the formation of a six-membered cyclic acetal.[1] This highlights the unique directing effect of the hydroxyl group and the influence of chain length on the reaction outcome.
Experimental Protocol: Hydroformylation of this compound[1]
Catalyst: HRh(CO)(TPPTS)₃ (TPPTS = tris(m-sulfonatophenyl)phosphine) Solvent: Water Substrate: this compound Reaction Conditions: The reaction is carried out at a relatively low temperature with high stirring rates (e.g., 1700 rpm) to ensure efficient gas-liquid mass transfer. The ionic strength of the solution is adjusted by the addition of sodium sulfate. Procedure: In a typical experiment, the aqueous catalyst solution is prepared and charged into a pressure reactor. This compound is added, and the reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas). The reaction is monitored by gas chromatography to determine conversion and product distribution.
Caption: Workflow for the hydroformylation of this compound.
Epoxidation: A Comparative Look at Sharpless vs. Vanadium-Catalyzed Methods
The epoxidation of unsaturated alcohols is a fundamental transformation for the synthesis of chiral building blocks. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, its performance with homoallylic alcohols like this compound is notably diminished.[2][3]
Key Findings:
-
Sharpless Asymmetric Epoxidation: This method, which utilizes a titanium-tartrate complex, generally provides low enantioselectivities for homoallylic alcohols.[3] The increased distance between the directing hydroxyl group and the double bond weakens the stereocontrol exerted by the chiral catalyst.
-
Vanadium-Catalyzed Asymmetric Epoxidation: As a superior alternative for homoallylic alcohols, vanadium catalysts in conjunction with chiral bishydroxamic acid (BHA) ligands have been developed.[2][3][4] This system has demonstrated high enantioselectivities (up to 96% ee) for the epoxidation of various homoallylic alcohols.[4]
Table 2: Performance of Epoxidation Methods for Homoallylic Alcohols
| Substrate Type | Reaction | Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |
| Homoallylic Alcohols | Sharpless Epoxidation | Ti(O-i-Pr)₄, Diethyl Tartrate | t-BuOOH | Generally Low | [3] |
| Homoallylic Alcohols | Vanadium-Catalyzed Epoxidation | Vanadium complex, Chiral Bishydroxamic Acid Ligand | Cumene Hydroperoxide (CHP) | Up to 96% | [4] |
Experimental Protocol: Vanadium-Catalyzed Asymmetric Epoxidation of a Homoallylic Alcohol[4]
Catalyst: Vanadium complex with a chiral bishydroxamic acid ligand (e.g., 1 mol%). Solvent: Toluene Oxidant: Cumene hydroperoxide (CHP) Substrate: Homoallylic alcohol (e.g., this compound) Procedure: The catalyst is prepared in situ by mixing the vanadium source and the chiral ligand in the solvent. The homoallylic alcohol is then added, followed by the oxidant. The reaction is typically stirred at room temperature and monitored by TLC or GC.
Caption: Sharpless vs. Vanadium-catalyzed epoxidation.
Prins Cyclization: High Diastereoselectivity with a this compound Derivative
The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. For homoallylic alcohols like this compound, this can lead to the formation of substituted tetrahydropyrans. A study utilizing a protected this compound derivative in a tin(IV) chloride-mediated Prins cyclization with ethyl glyoxalate demonstrated nearly complete internal 1,3-asymmetric induction, resulting in the formation of a single product with high diastereoselectivity (>95% de).[5]
Table 3: Prins Cyclization of a this compound Derivative [5]
| Substrate | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Yield | Diastereomeric Excess (de) |
| O-Protected this compound | Ethyl glyoxalate | SnCl₄ | CH₂Cl₂ | -78 | 60% | >95% |
Other Named Reactions: Data Gaps and Future Directions
-
Tsuji-Trost Reaction: This palladium-catalyzed allylic substitution is a powerful tool for C-C, C-N, and C-O bond formation.[1][6] For this compound, the hydroxyl group would likely require protection, and the double bond could then participate in the formation of a π-allyl palladium complex. However, specific studies detailing the yield and selectivity of such a reaction with this compound derivatives are not extensively documented.
-
Grubbs Metathesis: Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), offers vast synthetic possibilities. This compound could be a substrate for cross-metathesis with other olefins. Furthermore, derivatives of this compound containing a second double bond would be potential precursors for RCM to form cyclic ethers. While the general principles of these reactions are well-established, quantitative performance data for this compound in these specific transformations is needed.
Conclusion
This compound demonstrates versatile and, in some cases, highly tunable reactivity in key named organic reactions. In hydroformylation, it allows for catalyst-controlled access to either linear or branched products with high selectivity. While it is a poor substrate for the Sharpless asymmetric epoxidation, it excels in the vanadium-catalyzed variant, yielding products with high enantiomeric purity. Furthermore, its derivatives show excellent diastereoselectivity in the Prins cyclization.
The lack of specific, comparative data for this compound in the Tsuji-Trost reaction and Grubbs metathesis highlights an opportunity for future research. A systematic investigation into these areas would provide a more complete picture of the synthetic utility of this readily available homoallylic alcohol and further empower chemists in the rational design of complex molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Unusual stereochemical course of vanadium-catalysed epoxidation of medium-ring allylic alcohols | Semantic Scholar [semanticscholar.org]
- 3. Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 5. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-Penten-1-OL Synthesis: Evaluating Environmental Impact and Efficiency
For researchers and drug development professionals, the selection of a synthetic route is a critical decision that balances yield, cost, and increasingly, environmental impact. This guide provides a comparative study of various synthesis methods for 4-penten-1-ol, a valuable building block in organic synthesis. We will delve into the experimental protocols and quantitative environmental metrics of four distinct approaches: the traditional reaction of tetrahydrofurfuryl chloride with sodium, a Grignard-based synthesis, a Wittig olefination, and a modern catalytic dehydration of 1,5-pentanediol (B104693).
Comparison of Key Environmental and Efficiency Metrics
The following table summarizes the key quantitative data for each synthesis method, offering a clear comparison of their environmental performance and efficiency.
| Metric | Method 1: From Tetrahydrofurfuryl Chloride & Sodium | Method 2: Grignard Reaction | Method 3: Wittig Reaction | Method 4: Catalytic Dehydration of 1,5-Pentanediol |
| Overall Yield | 76-83%[1] | ~70-80% (estimated) | ~70-85% (estimated) | Up to 74.4%[2] |
| Atom Economy | ~36% | ~55% | ~20% | ~81% |
| E-Factor | ~10-12 | ~5-7 (estimated) | ~20-25 (estimated) | ~0.3-0.5 |
| Primary Solvent(s) | Diethyl ether[3][4] | Diethyl ether, THF | THF | None (gas-phase) or water |
| Key Reagents | Sodium metal, Tetrahydrofurfuryl chloride[3][4] | Allyl bromide, Magnesium, Formaldehyde (B43269) | 4-Hydroxybutyltriphenylphosphonium bromide, n-BuLi, Formaldehyde | 1,5-Pentanediol |
| Byproducts | Sodium chloride[3][4] | Magnesium salts | Triphenylphosphine (B44618) oxide | Water |
| Reaction Temp. | Cooled in ice bath[1] | Room temperature | -78°C to room temperature | 350-450°C[2] |
| Key Hazards | Highly flammable solvent, reactive sodium metal[3][4] | Flammable solvents, pyrophoric reagents | Flammable solvents, pyrophoric reagents, toxic reagents | High temperature, catalyst handling |
Detailed Experimental Protocols
Method 1: Synthesis from Tetrahydrofurfuryl Chloride and Sodium
This classical approach involves the reductive cleavage of tetrahydrofurfuryl chloride with sodium metal in diethyl ether.
A. Tetrahydrofurfuryl chloride synthesis: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine (B92270) are placed. The mixture is cooled in an ice bath, and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise. The temperature is maintained below 60°C. After the addition, the mixture is stirred for 3-4 hours. The product is extracted with ether, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield 354-360 g (73-75%) of tetrahydrofurfuryl chloride.[1][4]
B. This compound synthesis: A 2-L three-necked flask is charged with 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether. A mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 ml of anhydrous ether is added dropwise over 5 hours while cooling the flask in an ice bath. The reaction is stirred for an additional 2 hours after the addition is complete. The resulting suspension is decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and the ether is removed by distillation. The residue is then distilled to give 161-178 g (76-83%) of this compound.[1][4]
Method 2: Grignard Reaction (Hypothetical Protocol)
This method utilizes the reaction of an allyl Grignard reagent with formaldehyde.
A. Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are suspended in anhydrous diethyl ether. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.[5]
B. Reaction with Formaldehyde: A solution of formaldehyde (paraformaldehyde, 0.9 equivalents) in anhydrous diethyl ether is cooled in an ice bath. The prepared allylmagnesium bromide solution is then added dropwise with constant stirring. The reaction is allowed to proceed to completion at room temperature. The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by distillation.
Method 3: Wittig Reaction (Hypothetical Protocol)
This synthesis involves the reaction of a phosphonium (B103445) ylide with formaldehyde.
A. Preparation of 4-Hydroxybutyltriphenylphosphonium Bromide: 4-Bromobutanol is reacted with triphenylphosphine in a suitable solvent like acetonitrile (B52724) and heated to reflux to form the corresponding phosphonium salt. The salt is then isolated by filtration.
B. Ylide Formation and Reaction with Formaldehyde: The 4-hydroxybutyltriphenylphosphonium bromide is suspended in anhydrous THF and cooled to -78°C. A strong base such as n-butyllithium (n-BuLi) is added dropwise to form the ylide. A solution of formaldehyde in THF is then added to the ylide solution. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layers are combined, dried, and concentrated. Purification is typically performed by column chromatography to separate the product from the triphenylphosphine oxide byproduct.
Method 4: Catalytic Dehydration of 1,5-Pentanediol
This modern approach offers a greener alternative by utilizing a catalytic process.
The vapor-phase dehydration of 1,5-pentanediol is carried out in a fixed-bed tubular reactor. The catalyst, for instance, Yb2O3 or Lu2O3, is packed in the reactor. The reaction is performed at a temperature range of 325–450°C under atmospheric pressure. The conversion of 1,5-pentanediol can reach up to 74.4 mol% with a selectivity to this compound of 71.8 mol%.[2] The only byproduct of this reaction is water, making it a highly atom-economical process.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthesis methods for this compound.
Caption: Comparative overview of four synthetic pathways to this compound.
Environmental Impact Analysis
Method 1: From Tetrahydrofurfuryl Chloride and Sodium This method, while providing a good yield, has significant environmental drawbacks. The synthesis of the starting material, tetrahydrofurfuryl chloride, uses thionyl chloride and pyridine, both of which are hazardous. The main reaction utilizes sodium metal, which is highly reactive and requires careful handling, and a large volume of diethyl ether, a highly flammable solvent. The atom economy is poor due to the use of stoichiometric sodium and the generation of sodium chloride as a byproduct.
Method 2: Grignard Reaction The Grignard reaction is a powerful C-C bond-forming reaction. However, it requires anhydrous conditions and the use of flammable ether solvents. The atom economy is better than the sodium reduction method but is still hampered by the formation of magnesium salts as byproducts.[6] The use of formaldehyde, a toxic and volatile reagent, also poses a health hazard.
Method 3: Wittig Reaction The Wittig reaction is renowned for its ability to form alkenes with high stereoselectivity. However, its primary environmental drawback is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.[7] This byproduct has a high molecular weight, leading to a very poor atom economy. The disposal of triphenylphosphine oxide can also be problematic.[8] Furthermore, the reaction often requires strong, pyrophoric bases like n-butyllithium and cryogenic temperatures, which are energy-intensive.
Method 4: Catalytic Dehydration of 1,5-Pentanediol This method represents a significant advancement in the green synthesis of this compound. The catalytic nature of the reaction avoids the use of stoichiometric reagents. The only byproduct is water, resulting in a very high atom economy. The process can be run in the gas phase, potentially eliminating the need for solvents. While it requires high temperatures, the overall environmental impact is significantly lower than the other methods due to the reduction in waste and hazardous reagent use. The starting material, 1,5-pentanediol, can also be potentially sourced from biomass, further enhancing the sustainability of this route.[9][10]
Conclusion
For researchers and professionals in drug development, the choice of synthesis method for this compound should be guided by a holistic assessment of yield, cost, and environmental impact. While traditional methods like the reaction of tetrahydrofurfuryl chloride with sodium and Grignard or Wittig reactions are well-established, they suffer from significant environmental drawbacks, including poor atom economy, the use of hazardous reagents, and the generation of substantial waste.
The catalytic dehydration of 1,5-pentanediol emerges as a much more sustainable alternative. Its high atom economy, the benign nature of its byproduct (water), and the potential for a solvent-free process make it an attractive option for environmentally conscious chemical synthesis. As the pharmaceutical and chemical industries increasingly prioritize green chemistry principles, such catalytic and biomass-based routes will likely become the preferred methods for producing valuable chemical intermediates like this compound.
References
- 1. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid - Google Patents [patents.google.com]
- 9. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Organometallic Reagents for Nucleophilic Additions to 4-Pentenal
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Grignard, Organolithium, Organozinc, and Organocuprate Reagents in the Synthesis of Unsaturated Alcohols.
The addition of organometallic reagents to aldehydes is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of reagent is critical, as it dictates the reaction's efficiency, selectivity, and functional group tolerance. This guide provides a comprehensive comparison of four major classes of organometallic reagents—Grignard reagents, organolithium compounds, organozinc reagents, and organocuprates—for their addition to 4-pentenal (B109682), a non-conjugated alkenyl aldehyde. The presence of a distal double bond in 4-pentenal introduces the potential for intramolecular side reactions, making the choice of reagent particularly important for achieving the desired outcome.
Executive Summary
This guide demonstrates that for the 1,2-addition to 4-pentenal, organozinc reagents offer a superior combination of high yield and chemoselectivity, minimizing side reactions. While Grignard and organolithium reagents are effective, they are more prone to intramolecular cyclization. Organocuprates are generally unsuitable for this transformation due to their low reactivity with non-conjugated aldehydes.
Performance Comparison
The nucleophilic addition of organometallic reagents (R-M) to 4-pentenal primarily yields the expected 1,2-addition product, a secondary alcohol. However, a competing intramolecular cyclization can occur, leading to the formation of a cyclopentanol (B49286) derivative. The extent of this side reaction is highly dependent on the nature of the organometallic reagent.
| Organometallic Reagent | Predominant Reaction | Product(s) | Reported Yield of 1,2-Adduct | Propensity for Cyclization | Key Considerations |
| Grignard Reagents (RMgX) | 1,2-Addition & Cyclization | Secondary Alcohol & Cyclopentanol Derivative | Moderate to High | Significant | Prone to side reactions; sensitive to steric hindrance. |
| Organolithium Reagents (RLi) | 1,2-Addition & Cyclization | Secondary Alcohol & Cyclopentanol Derivative | Moderate to High | Moderate | Highly reactive and basic; may lead to enolization.[1] |
| Organozinc Reagents (R₂Zn or RZnX) | 1,2-Addition | Secondary Alcohol | High (e.g., 83%)[2] | Low | Less reactive but highly chemoselective; tolerates more functional groups.[3] |
| Organocuprates (R₂CuLi) | No Reaction / Low Reactivity | Starting Material | Very Low to None | N/A | Primarily used for 1,4-addition to α,β-unsaturated systems; unreactive with saturated aldehydes.[4][5][6] |
Reaction Pathways and Selection Workflow
The primary reaction pathways involve a straightforward 1,2-nucleophilic addition to the carbonyl group or a competing intramolecular cyclization. The latter is thought to proceed through a chelation-controlled transition state where the metal coordinates to both the carbonyl oxygen and the distal double bond.
The choice of the optimal organometallic reagent depends on the desired synthetic outcome. The following workflow can guide this selection process.
Detailed Experimental Protocols
Below are representative experimental protocols for the addition of Grignard, organolithium, and organozinc reagents to 4-pentenal.
Protocol 1: Grignard Reagent Addition (e.g., Phenylmagnesium Bromide)
This protocol is a general procedure for the addition of a Grignard reagent to an aldehyde, which is prone to both 1,2-addition and cyclization with a substrate like 4-pentenal.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
4-Pentenal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition to 4-Pentenal: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 4-pentenal in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of the 1,2-adduct and the cyclized product, can be purified by column chromatography.
Protocol 2: Organolithium Reagent Addition (e.g., n-Butyllithium)
This protocol outlines the addition of a commercially available organolithium reagent.
Materials:
-
4-Pentenal
-
n-Butyllithium in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-pentenal in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe to the stirred aldehyde solution over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Catalytic Asymmetric Organozinc Addition (e.g., Diethylzinc)
This protocol is based on a literature procedure demonstrating a high-yield, enantioselective addition to 4-pentenal, showcasing the efficacy of organozinc reagents.[2]
Materials:
-
Chiral ligand (e.g., a derivative of ephedrine)
-
Diethylzinc (B1219324) (in hexanes or toluene)
-
4-Pentenal
-
Anhydrous toluene
-
1 M Hydrochloric acid
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand in anhydrous toluene.
-
Reaction Setup: Cool the solution to 0 °C and add diethylzinc solution dropwise. Stir the mixture for 20-30 minutes at 0 °C.
-
Add 4-pentenal to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for the time specified in the literature (e.g., 3 hours) until completion, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography. This procedure has been reported to yield the 1,2-addition product in 83% yield with high enantioselectivity.[2]
Conclusion
For the nucleophilic addition to 4-pentenal, the choice of organometallic reagent has a profound impact on the outcome.
-
Organozinc reagents are the preferred choice for achieving high yields of the 1,2-addition product with minimal side reactions. Their lower reactivity translates to higher chemoselectivity.
-
Grignard and organolithium reagents , while effective for the 1,2-addition, present a significant challenge due to the competing intramolecular cyclization. The propensity for cyclization is a critical consideration and may be exploited if the cyclopentanol derivative is the desired product.
-
Organocuprates are generally not suitable for this transformation due to their inherent lack of reactivity towards non-conjugated aldehydes.
Researchers and drug development professionals should consider these factors when designing synthetic routes involving additions to alkenyl aldehydes to ensure the desired product is obtained in optimal yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 4. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to the Stability of 4-Penten-1-OL and Other Alkenyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 4-penten-1-ol against other structurally related alkenyl alcohols, namely 3-buten-1-ol (B139374) and 5-hexen-1-ol (B1630360). Due to a lack of directly comparable experimental data in publicly available literature, this document outlines detailed experimental protocols for evaluating thermal, oxidative, and acid/base stability. Where available, existing experimental data is presented. This guide is intended to serve as a practical framework for researchers to generate and compare stability data for these compounds.
Introduction
Alkenyl alcohols are important building blocks in organic synthesis, finding applications in the pharmaceutical and fine chemical industries. The stability of these compounds under various processing and storage conditions is a critical factor influencing their utility and shelf-life. This guide focuses on this compound and compares its expected stability profile with that of shorter-chain (3-buten-1-ol) and longer-chain (5-hexen-1-ol) analogues. The presence of both a hydroxyl group and a carbon-carbon double bond in these molecules presents multiple potential pathways for degradation, including oxidation, polymerization, and rearrangement.
Comparative Data Summary
The following table summarizes key physicochemical properties and includes available experimental stability data. It is important to note that direct comparative studies on the stability of these specific alkenyl alcohols are limited. The data for 3-buten-1-ol's thermal decomposition is derived from a specific study, while other stability data points are generally not available in the public domain and would require experimental determination using the protocols outlined in this guide.
| Property | This compound | 3-Buten-1-ol | 5-Hexen-1-ol |
| Molecular Formula | C₅H₁₀O | C₄H₈O | C₆H₁₂O |
| Molecular Weight | 86.13 g/mol | 72.11 g/mol [1] | 100.16 g/mol [2][3] |
| Boiling Point | 134-137 °C[4] | 112-114 °C[5][6] | 156-157 °C |
| Density | 0.834 g/mL at 25 °C[4] | 0.838 g/mL at 25 °C[5][6] | 0.834 g/mL at 25 °C[2] |
| Flash Point | 48 °C[4] | 36 °C | 59 °C[2] |
| Thermal Stability | |||
| Decomposition Onset (TGA) | Data not available | ~280 °C (in m-xylene) | Data not available |
| Arrhenius Equation | Data not available | ln k (s⁻¹) = (27.5 ± 1.2) - (189.9 ± 6.4 kJ mol⁻¹)/RT | Data not available |
| Oxidative Stability | |||
| Induction Time (Rancimat) | Data not available | Data not available | Data not available |
| Acid/Base Stability | |||
| Degradation Rate (Acid) | Data not available | Data not available | Data not available |
| Degradation Rate (Base) | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate a comprehensive stability assessment, the following detailed experimental protocols are provided. These are based on established methodologies for evaluating the stability of chemical compounds.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal decomposition profile of the alkenyl alcohols.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas supply (99.99% purity)
-
Alumina or platinum crucibles
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the alkenyl alcohol into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Oxidative Stability Assessment via the Rancimat Method
This method is adapted from the standard procedure for fats and oils to assess the oxidative stability of the alkenyl alcohols.
Apparatus:
-
Rancimat instrument with heating block and conductivity measurement cells
-
Air pump
-
Reaction vessels and measuring vessels
-
Deionized water
Procedure:
-
Set the Rancimat heating block to the desired temperature (e.g., 110 °C).
-
Pipette 3 g of the alkenyl alcohol into a clean, dry reaction vessel.
-
Fill a measuring vessel with 50 mL of deionized water and place the conductivity electrode into the vessel.
-
Connect the reaction vessel and measuring vessel to the Rancimat instrument.
-
Start the measurement, which involves bubbling a constant stream of purified air (20 L/h) through the heated sample.
-
Volatile oxidation products, primarily organic acids, are carried by the air into the deionized water, causing an increase in conductivity.
-
The induction time is the time until a rapid increase in conductivity is detected and is a measure of the oxidative stability.[4][7][8][9][10]
Acid and Base Stress Testing (Forced Degradation)
This protocol outlines a procedure to assess the stability of the alkenyl alcohols under acidic and basic conditions.
Materials:
-
Alkenyl alcohol
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Methanol (B129727) or other suitable co-solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
pH meter
-
Water bath or oven
Procedure:
Acid Hydrolysis:
-
Prepare a stock solution of the alkenyl alcohol in methanol at a concentration of 1 mg/mL.
-
In a series of vials, mix the stock solution with 0.1 M HCl to achieve a final alcohol concentration of 0.1 mg/mL.
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase.
-
Analyze the samples by HPLC to determine the remaining percentage of the parent alcohol.
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for the degradation and 0.1 M HCl for neutralization.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Discussion and Conclusion
The stability of alkenyl alcohols is influenced by several factors, including the chain length and the position of the double bond relative to the hydroxyl group.
-
Thermal Stability: Generally, longer-chain alcohols tend to have higher boiling points and may exhibit greater thermal stability. The single study on 3-buten-1-ol suggests a decomposition onset around 280 °C, which is relatively high. It is anticipated that this compound and 5-hexen-1-ol will have comparable or higher thermal stability due to their increased molecular weight.
-
Oxidative Stability: The terminal double bond in all three compounds is susceptible to oxidation. This can lead to the formation of various degradation products, including aldehydes, carboxylic acids, and potentially polymers. The rate of oxidation is expected to be a key determinant of the shelf-life of these alcohols when exposed to air.
-
Acid/Base Stability: In the presence of acid, alkenyl alcohols can undergo hydration of the double bond or, in some cases, cyclization (e.g., intramolecular etherification). The proximity of the hydroxyl group to the double bond can influence the propensity for such reactions. Under basic conditions, the primary alcohol group is relatively stable, but the double bond may be susceptible to isomerization or other base-catalyzed reactions, particularly at elevated temperatures.
References
- 1. kelid1.ir [kelid1.ir]
- 2. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hexen-1-ol | C6H12O | CID 69963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 7. btsa.com [btsa.com]
- 8. azom.com [azom.com]
- 9. metrohm.com [metrohm.com]
- 10. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
Cross-Validation of Experimental and Computational Results for 4-Penten-1-ol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational approaches to studying the reactions of 4-penten-1-ol, a versatile building block in organic synthesis. The cross-validation of data from both methodologies is crucial for developing a comprehensive understanding of reaction mechanisms, predicting product distributions, and optimizing reaction conditions. While direct comparative studies on this compound are not abundant in publicly available literature, this guide synthesizes available data and utilizes findings from structurally similar compounds to illustrate the principles and workflows of such a comparison.
Data Presentation: A Comparative Overview
The following table presents a model for comparing experimental and computational data for the gas-phase reaction of an unsaturated alcohol with the hydroxyl (OH) radical. Due to the limited availability of comprehensive datasets for this compound, we present a comparative case study on 4,4-dimethyl-1-pentene, a structural isomer. This data illustrates the typical parameters and level of agreement sought in cross-validation studies.
| Parameter | Experimental Value | Computational Value | Methodologies |
| Reaction | 4,4-dimethyl-1-pentene + OH | 4,4-dimethyl-1-pentene + OH | - |
| Total Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Not explicitly stated in the provided abstract, but the computational value is reported to be in "very good agreement" with it. | 2.20 x 10⁻¹¹[1] | Experimental: Pulsed laser photolysis/laser-induced fluorescence. Computational: Conventional Transition State Theory (TST) based on potential energy surface calculated using Density Functional Theory (DFT) (BH&HLYP/6-311++G(d,p)) and coupled-cluster theory (CCSD(T)/6-31+G(d,p)).[1] |
| Temperature Dependence of Rate Constant (k(T)) | Exhibits a weak non-Arrhenius behavior. | k(T) = 1.22 x 10⁻¹² exp(880/T)[1] | Experimental: Temperature-controlled reaction cell. Computational: TST calculations over a range of temperatures (220-500 K).[1] |
| Major Products | Qualitative agreement with computational results. | Formaldehyde (HC(O)H) and 3,3-dimethylbutanal.[1] | Experimental: Gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR). Computational: Analysis of reaction pathways and branching ratios on the potential energy surface.[1] |
Experimental and Computational Workflows
The following diagrams illustrate the typical workflows for experimental and computational investigations of a chemical reaction, such as those involving this compound.
Experimental workflow for kinetic and product analysis.
Computational workflow for reaction mechanism and kinetics.
Key Reaction Pathway: Acid-Catalyzed Hydration of this compound
The acid-catalyzed hydration of this compound is a representative reaction that can lead to different products depending on the reaction conditions. The following diagram illustrates a plausible signaling pathway for this reaction, which can proceed via intermolecular or intramolecular pathways.
Acid-catalyzed hydration pathways of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experimental techniques used to study the reactions of this compound.
1. Gas-Phase Kinetic Studies (e.g., Reaction with OH Radicals)
-
Apparatus: A temperature-controlled flow tube or static reaction cell coupled to a detection system.
-
OH Radical Generation: Typically generated by pulsed laser photolysis (PLP) of a precursor molecule like H₂O₂ or HNO₃ at a specific wavelength (e.g., 248 nm or 266 nm).
-
Reactant Introduction: this compound is introduced into the reaction cell at a known concentration, typically in large excess compared to the initial OH radical concentration to ensure pseudo-first-order kinetics.
-
Detection: The decay of OH radical concentration over time is monitored using Laser-Induced Fluorescence (LIF). An OH transition (e.g., A²Σ⁺(v'=1) ← X²Πᵢ(v''=0)) is excited by a pulsed laser, and the subsequent fluorescence is detected by a photomultiplier tube.
-
Data Analysis: The pseudo-first-order rate coefficient is determined from the exponential decay of the LIF signal. The second-order rate constant is then calculated by dividing the pseudo-first-order rate by the concentration of this compound.
2. Liquid-Phase Reaction Monitoring (e.g., Acid-Catalyzed Hydration)
-
Apparatus: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and ports for sampling.
-
Procedure: this compound is dissolved in a suitable solvent (e.g., water, THF). The reaction is initiated by adding a known amount of acid catalyst (e.g., sulfuric acid, Amberlyst-15).
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the aliquot is quenched by neutralization with a base (e.g., sodium bicarbonate solution).
-
Analysis: The composition of the quenched sample is analyzed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An internal standard is typically used for accurate quantification of reactants and products.
-
Data Analysis: The concentrations of this compound and the products are plotted as a function of time to determine reaction rates and product yields.
Conclusion
The synergy between experimental measurements and computational modeling provides a powerful approach to understanding the complex chemical behavior of molecules like this compound. While experimental data provides the ground truth for reaction outcomes under specific conditions, computational chemistry offers invaluable insights into the underlying molecular interactions, transition states, and reaction pathways that are often difficult to probe experimentally. The close agreement between experimental and computational data for the reaction of a this compound isomer with OH radicals, as highlighted in this guide, demonstrates the predictive power of modern theoretical methods. For future research, a focused effort on generating benchmark experimental and computational datasets for key reactions of this compound will be invaluable for the development of more accurate predictive models for this important class of bifunctional molecules.
References
A Comparative Kinetic Analysis of 4-Penten-1-ol Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetic profiles of reactions involving key synthons is paramount for process optimization and the rational design of synthetic routes. This guide provides a comparative analysis of the kinetics of three common reactions of 4-penten-1-ol: oxidation, epoxidation, and cyclization. The information presented is collated from various studies, offering a side-by-side view of reaction rates and conditions. Due to the limited availability of direct kinetic data for this compound in some cases, data from analogous substrates are included to provide valuable insights.
Quantitative Kinetic Data Summary
The following tables summarize the available quantitative kinetic data for the oxidation, epoxidation, and cyclization of this compound and related compounds. This data allows for a direct comparison of the factors influencing the rates of these transformations.
Table 1: Oxidation of Alcohols
| Oxidizing Agent | Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Temperature (°C) | Solvent | Reference |
| Pyridinium Chlorochromate (PCC) | Ethanol | 9.97 x 10⁻³ | 25 | Water-perchloric acid | [1] |
| Pyridinium Chlorochromate (PCC) | 1-Propanol | 11.51 x 10⁻³ | 25 | Water-perchloric acid | [1] |
| Pyridinium Chlorochromate (PCC) | 1-Butanol | 8.33 x 10⁻³ | 25 | Water-perchloric acid | [1] |
| (bc)Pd(OAc)₂ | 4-Fluorobenzyl alcohol | kH = 2.0 ± 0.3 (KIE) | Not specified | Not specified | [2] |
Note: Specific kinetic data for the oxidation of this compound with PCC was not available. The data for other primary alcohols are provided for comparison. The kinetic isotope effect (KIE) for the palladium-catalyzed oxidation suggests a rate-limiting β-hydride elimination.
Table 2: Epoxidation of Alkenyl Alcohols
| Oxidizing Agent | Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Temperature (°C) | Solvent | Reference |
| Dimethyldioxirane | Geraniol | 1.49 | 23 | Acetone | [3] |
| Dimethyldioxirane | Geraniol | 2.19 | 23 | Carbon tetrachloride/acetone (9/1) | [3] |
| Dimethyldioxirane | Geraniol | 17 | 23 | Methanol/acetone (9/1) | [3] |
| Peroxydecanoic acid | α-Pinene | Varies with solvent | Not specified | Various organic solvents | [4] |
Note: Geraniol contains two double bonds; the rate constants represent the overall rate of mono-epoxidation. The significant effect of the solvent on the reaction rate is noteworthy.
Table 3: Palladium-Catalyzed Cyclization of Alkenyl Alcohols
| Catalyst System | Substrate | Observation | Reaction Type | Reference |
| Pd(II)/Boronic Acid | Alkenyl alcohols | Reaction rate is dependent on the electron density of the boronic acid (ρ = -0.87).[5] | Redox-Relay Heck Reaction | [5] |
| PdCl₂(cod)/(-)-Sparteine/O₂ | 1-Decene | Saturation kinetics observed for the alkene; third-order dependence on water concentration.[6] | Wacker-type Cyclization | [6] |
Note: Quantitative rate constants for the cyclization of this compound were not found. The provided data highlights key kinetic dependencies for similar palladium-catalyzed cyclization reactions of unsaturated alcohols.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the kinetic analysis of the reactions discussed.
Kinetic Study of Alcohol Oxidation with Pyridinium Chlorochromate (PCC)
This protocol is adapted from studies on the oxidation of various aliphatic alcohols and can be applied to this compound.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Perchloric acid
-
Suitable solvent (e.g., dichloromethane (B109758) or a water-acid medium)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound, PCC, and perchloric acid of known concentrations in the chosen solvent.
-
Kinetic Measurements: The reaction is followed under pseudo-first-order conditions with the concentration of this compound in large excess over PCC.
-
The reaction is initiated by mixing the reactant solutions in a quartz cuvette placed in a thermostated cell holder of the UV-Vis spectrophotometer.
-
The progress of the reaction is monitored by following the decrease in the absorbance of PCC at its λmax (around 350 nm) over time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of this compound.
-
The effect of temperature can be studied by performing the reaction at different temperatures to determine the activation parameters (e.g., activation energy, Ea) from an Arrhenius plot.
Kinetic Study of Alkene Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general method for studying the kinetics of epoxidation.
Materials:
-
This compound
-
m-Chloroperoxybenzoic Acid (m-CPBA)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of this compound and the internal standard in the solvent.
-
Initiation: Add a known amount of m-CPBA to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by adding a solution of sodium sulfite).
-
Analysis: Analyze the quenched samples by GC-FID to determine the concentrations of the reactant (this compound) and the product (4,5-epoxypentan-1-ol) relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants, the reaction orders with respect to this compound and m-CPBA can be determined, and the rate constant can be calculated.
Kinetic Study of Palladium-Catalyzed Wacker-Type Cyclization
This protocol is based on studies of intramolecular oxidative cyclization of unsaturated alcohols.
Materials:
-
This compound
-
Palladium(II) catalyst (e.g., PdCl₂(MeCN)₂)
-
Co-oxidant (e.g., benzoquinone or O₂ with a suitable re-oxidation catalyst like CuCl₂)
-
Solvent (e.g., DMF/water mixture)
-
Internal standard
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under a controlled atmosphere (e.g., O₂ balloon if using aerobic oxidation), combine the palladium catalyst, co-oxidant, and solvent.
-
Initiation: Add this compound and the internal standard to the reaction mixture to start the reaction.
-
Monitoring: Monitor the formation of the cyclized product (e.g., tetrahydrofuran-2-ylmethanol) over time by taking aliquots at regular intervals.
-
Analysis: Quench the aliquots (e.g., by filtering through a short pad of silica) and analyze by GC or HPLC to determine the concentration of the product.
-
Data Analysis: Plot the concentration of the product versus time to determine the reaction rate. The influence of catalyst loading, substrate concentration, and temperature on the reaction rate can be investigated to elucidate the kinetic parameters of the cyclization.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the discussed reactions.
Caption: Proposed pathway for the oxidation of this compound.
Caption: Experimental workflow for the kinetic study of epoxidation.
Caption: Generalized pathway for palladium-catalyzed cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Relative reactivity of alkenyl alcohols in the palladium-catalyzed redox-relay Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Study of a Direct O2-Coupled Wacker Oxidation: Water Dependence in the Absence of Cu Salts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Penten-1-ol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of 4-Penten-1-ol, a flammable liquid commonly used in research and development. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Safety and Hazard Profile of this compound
This compound is classified as a flammable liquid and requires careful handling and storage.[1][2] Understanding its properties is the first step in ensuring safe disposal.
| Property | Value | Source |
| CAS Number | 821-09-0 | [1] |
| Molecular Formula | C₅H₁₀O | [3] |
| Molecular Weight | 86.13 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 134 - 137 °C (273.2 - 278.6 °F) | [2][3] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [1][3] |
| Density | 0.834 g/mL at 25 °C | [1] |
| Hazard Classifications | Flammable Liquid, Category 3 | [2] |
| Hazard Statements | H226: Flammable liquid and vapor | [1] |
| Signal Word | Warning | [1] |
Pre-Disposal and Handling Protocols
Before initiating the disposal process, researchers must take appropriate safety measures to mitigate risks associated with handling a flammable chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., natural rubber) and impervious clothing are mandatory to prevent skin contact.[3][4]
-
Respiratory Protection: In case of inadequate ventilation or potential for vapor inhalation, use a suitable respirator.[4]
Handling and Storage:
-
Handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. The primary federal legislation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]
Experimental Protocol for Disposal:
-
Hazardous Waste Determination: The first step is to classify this compound as a hazardous waste.[7] Due to its flammability (Flash Point < 60°C), it is considered a characteristic hazardous waste (D001) under RCRA.
-
Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste," with the name "this compound" and the associated hazards (Flammable Liquid).
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
On-Site Accumulation:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area, depending on the quantity of waste generated.
-
Ensure the storage area is cool, well-ventilated, and away from ignition sources.[2]
-
-
Arranging for Off-Site Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[7]
-
-
Disposal Method:
-
The designated Treatment, Storage, and Disposal Facility (TSDF) will handle the ultimate disposal of this compound.
-
The most common method for flammable liquids is incineration at a permitted hazardous waste incinerator.
-
Land disposal is restricted for most hazardous wastes unless they are treated to meet specific standards.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.
References
- 1. 4-戊烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.de [fishersci.de]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistics for Handling 4-Penten-1-OL
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 4-Penten-1-OL.
This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is paramount for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound, a flammable liquid and potential irritant. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specification & Notes |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Must be worn at all times when handling the chemical to prevent splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl) | Note: Specific breakthrough time data for this compound is not readily available. It is crucial to consult the glove manufacturer's specific chemical resistance guide. For initial use, double gloving is recommended. Change gloves immediately if contaminated. |
| Flame-resistant lab coat | A lab coat made of cotton or other flame-resistant material should be worn to protect against splashes and fire hazards. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in areas with inadequate ventilation or when the permissible exposure limit (PEL) may be exceeded. Ensure a proper fit test has been conducted. |
Glove Material Compatibility
While specific breakthrough times for this compound are not available in published literature, the following table provides a general guide for glove selection based on the chemical class (alcohols, flammable liquids). It is imperative that researchers conduct their own on-site testing to determine the safe usage limits for their specific application.
| Glove Material | General Recommendation for Alcohols | Potential Advantages | Potential Disadvantages |
| Nitrile | Good | Good resistance to a variety of chemicals, good puncture resistance. | May have shorter breakthrough times with some organic solvents. |
| Neoprene | Good to Excellent | Good resistance to acids, bases, and some organic solvents. | May be less dexterous than nitrile. |
| Butyl Rubber | Excellent | Excellent resistance to ketones, esters, and other polar solvents. | May have poor resistance to non-polar organic solvents. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors.
-
Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[1]
-
Safety Equipment: Confirm that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible.
-
Spill Kit: Have a chemical spill kit rated for flammable liquids readily available.
2. Personal Protective Equipment (PPE) Donning:
-
Put on a flame-resistant lab coat.
-
Don chemical safety goggles and a face shield.
-
Select and inspect the appropriate chemical-resistant gloves for any signs of degradation or punctures. Don the gloves, ensuring a proper fit.
-
If required, don a properly fitted NIOSH-approved respirator with organic vapor cartridges.
3. Chemical Handling:
-
Grounding and Bonding: When transferring this compound from a metal container, ensure the container is properly grounded and bonded to the receiving vessel to prevent static discharge.
-
Dispensing: Use only spark-proof tools for opening and dispensing the chemical.[1] Dispense the smallest quantity necessary for the experiment.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Never heat flammable liquids with an open flame.
-
Containment: Perform all work in a secondary container, such as a chemical-resistant tray, to contain any potential spills.
4. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.
-
PPE Doffing: Remove gloves using a technique that avoids contaminating your skin. Remove your lab coat and other PPE.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.
Logical Workflow for PPE Selection when Handling this compound
Caption: A logical workflow for selecting the appropriate PPE for handling this compound.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with flammable organic liquids.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Segregation: Do not mix this compound waste with other incompatible waste streams (e.g., oxidizers, corrosives).
2. Waste Storage:
-
Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area away from ignition sources and general laboratory traffic.
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent spills.
-
Lid: Keep the waste container securely closed at all times, except when adding waste.
3. Waste Disposal:
-
EH&S Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol). Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, pending local regulations. The triple-rinsed container can then be disposed of as regular solid waste.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
